Product packaging for 3,7-DMF(Cat. No.:CAS No. 20950-52-1)

3,7-DMF

Cat. No.: B600370
CAS No.: 20950-52-1
M. Wt: 282.29 g/mol
InChI Key: CNDZOPXQZSXGSK-UHFFFAOYSA-N
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Description

3,7-dimethoxy-2-phenyl-1-benzopyran-4-one is a member of flavonoids and an ether.
3,7-Dimethoxyflavone is a natural product found in Pongamia pinnata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B600370 3,7-DMF CAS No. 20950-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDZOPXQZSXGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347356
Record name 3,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20950-52-1
Record name 3,7-Dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3,7-Dimethyl-2,6-octadien-1-al (Citral) from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the biosynthetic pathways for producing 3,7-dimethyl-2,6-octadien-1-al, commonly known as citral, from lignocellulosic biomass. Direct chemical conversion of lignocellulosic biomass to citral is not a well-established route. Therefore, this document focuses on a multi-step biosynthetic approach that leverages metabolic engineering of microorganisms. The process begins with the deconstruction of biomass into fermentable sugars, followed by microbial conversion of these sugars to the precursor molecule geraniol, and concludes with the enzymatic oxidation of geraniol to citral.

Overview of the Synthesis Pathway

The production of citral from lignocellulosic biomass is a multi-stage process that integrates biotechnology and enzymatic catalysis. The primary stages are:

  • Lignocellulosic Biomass Pretreatment and Hydrolysis: Liberation of fermentable C5 and C6 sugars (e.g., glucose, xylose) from the complex lignocellulosic matrix.

  • Microbial Fermentation for Geraniol Production: Utilization of metabolically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert the biomass-derived sugars into geraniol.

  • Enzymatic Conversion of Geraniol to Citral: Oxidation of the produced geraniol to citral using a specific geraniol dehydrogenase.

  • Product Recovery and Purification: Isolation and purification of citral from the reaction mixture.

Lignocellulosic Biomass Pretreatment and Hydrolysis

The initial step involves the breakdown of the rigid structure of lignocellulosic biomass to release cellulose and hemicellulose, which are then hydrolyzed into monomeric sugars.

Experimental Protocol: Dilute Acid Pretreatment and Enzymatic Hydrolysis

This protocol is a common method for obtaining fermentable sugars from lignocellulosic feedstocks.

Materials:

  • Milled lignocellulosic biomass (e.g., corn stover, switchgrass)

  • Sulfuric acid (H₂SO₄)

  • Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH) for neutralization

  • Commercial cellulase and hemicellulase enzyme cocktails

  • Citrate buffer (pH 4.8)

Procedure:

  • Dilute Acid Pretreatment:

    • Prepare a slurry of the biomass in water (typically 5-10% w/v solids loading).

    • Add dilute H₂SO₄ to a final concentration of 0.5-2% (w/v).

    • Heat the slurry in a reactor at a temperature of 140-190°C for a residence time of 5-30 minutes.

    • Rapidly cool the reactor to stop the reaction.

    • Separate the liquid fraction (rich in hemicellulose-derived sugars) from the solid fraction (rich in cellulose and lignin).

  • Neutralization:

    • Neutralize the pH of the pretreated slurry to around 5.0 using Ca(OH)₂ or NaOH. This step is crucial for the subsequent enzymatic hydrolysis.

  • Enzymatic Hydrolysis:

    • Adjust the solids loading of the neutralized slurry to 15-20% (w/v) in a sterile bioreactor.

    • Add citrate buffer to maintain a pH of 4.8-5.0.

    • Add a commercial cellulase and hemicellulase cocktail (enzyme loading is typically 15-20 mg protein per gram of cellulose).

    • Maintain the temperature at 45-50°C with constant agitation for 48-72 hours.

    • The resulting hydrolysate, rich in glucose and xylose, is then clarified (e.g., by centrifugation or filtration) and sterilized for fermentation.[1][2][3][4][5]

Microbial Fermentation for Geraniol Production

Metabolically engineered microorganisms are employed to convert the sugars in the lignocellulosic hydrolysate into geraniol. The core of this process is the engineering of the isoprenoid biosynthesis pathway.

Signaling Pathways for Geraniol Biosynthesis

Microorganisms are engineered to overproduce geraniol by enhancing the native mevalonate (MVA) pathway (in yeast) or the methylerythritol phosphate (MEP) pathway (in E. coli), and by introducing a geraniol synthase (GES).

Geraniol_Biosynthesis cluster_0 Upstream Metabolism cluster_1 Isoprenoid Precursor Biosynthesis cluster_2 Monoterpene Biosynthesis Lignocellulosic Sugars (Glucose, Xylose) Lignocellulosic Sugars (Glucose, Xylose) Pyruvate & G3P Pyruvate & G3P Lignocellulosic Sugars (Glucose, Xylose)->Pyruvate & G3P Glycolysis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Yeast Pyruvate & G3P->Acetyl-CoA MEP Pathway MEP Pathway Pyruvate & G3P->MEP Pathway E. coli IPP IPP MVA Pathway->IPP MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES)

Caption: Biosynthetic pathway from lignocellulosic sugars to geraniol.

Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli for Geraniol Production

This protocol describes a typical fed-batch fermentation process to achieve high titers of geraniol.[6]

Materials:

  • Engineered E. coli strain harboring plasmids for the MVA pathway and geraniol synthase.

  • Luria-Bertani (LB) medium for seed culture.

  • Defined fermentation medium (containing glucose from hydrolysate, salts, trace metals, and nitrogen source).

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Organic solvent for in-situ product recovery (e.g., dodecane or isopropyl myristate).

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Fed-Batch Fermentation:

    • Inoculate a 5 L bioreactor containing 3 L of defined fermentation medium with the overnight seed culture to an initial OD₆₀₀ of ~0.1.

    • Maintain the temperature at 37°C and pH at 7.0 (controlled with NH₄OH).

    • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a fed-batch feeding strategy with a concentrated glucose solution from the lignocellulosic hydrolysate to maintain a low glucose concentration.

    • When the OD₆₀₀ reaches 8-10, lower the temperature to 30°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM).

    • Simultaneously, add an organic solvent (e.g., 10% v/v dodecane) to the fermenter to form a two-phase system for in-situ extraction of the toxic geraniol.

    • Continue the fermentation for 48-72 hours, maintaining the dissolved oxygen level above 20% by adjusting agitation and aeration.

    • Collect samples periodically to measure cell density, glucose concentration, and geraniol titer in the organic phase.

Quantitative Data for Microbial Geraniol Production

MicroorganismPathway EngineeredFermentation ScaleSubstrateTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliMVA Pathway + GES5 L Fed-BatchGlucose2.00.113[6]
Saccharomyces cerevisiaeMVA Pathway + GES2 L Fed-BatchGlucose1.680.045[7]
Yarrowia lipolyticaMVA Pathway + GESShake FlaskGlucose~1.00.017[8][9][10]
Escherichia coli (Geranyl Acetate)MVA Pathway + GES + AATShake FlaskGlucose4.8 (Geranyl Acetate)-[11][12]

Enzymatic Conversion of Geraniol to Citral

The final step in the synthesis of citral is the oxidation of geraniol, which is catalyzed by geraniol dehydrogenase (GeDH). This can be performed as a whole-cell biotransformation or using the purified enzyme.

Signaling Pathway for Geraniol to Citral Conversion

Geraniol_to_Citral Geraniol Geraniol Citral (Geranial + Neral) Citral (Geranial + Neral) Geraniol->Citral (Geranial + Neral) Oxidation Geraniol Dehydrogenase (GeDH) Geraniol Dehydrogenase (GeDH) Geraniol Dehydrogenase (GeDH)->Citral (Geranial + Neral) NAD(P)H NAD(P)H Geraniol Dehydrogenase (GeDH)->NAD(P)H NAD(P)+ NAD(P)+ NAD(P)+->Geraniol Dehydrogenase (GeDH)

Caption: Enzymatic oxidation of geraniol to citral.

Experimental Protocol: Purification and Activity Assay of Geraniol Dehydrogenase

This protocol outlines the purification of a recombinant GeDH and a method to assay its activity.[13][14][15][16][17]

Materials:

  • E. coli cells overexpressing a His-tagged GeDH.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).

  • Geraniol solution in ethanol.

  • NAD⁺ or NADP⁺ solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Purification:

    • Harvest the E. coli cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged GeDH with elution buffer.

    • Desalt and concentrate the purified enzyme using ultrafiltration.

  • Enzyme Activity Assay:

    • In a quartz cuvette, mix the assay buffer, NAD(P)⁺ solution, and the purified enzyme.

    • Initiate the reaction by adding the geraniol solution.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the assay conditions.

Product Analysis

Accurate quantification of citral is essential for process optimization.

Experimental Protocol: Quantification of Citral by GC-MS

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., HP-5MS).

  • Helium as carrier gas.

  • Citral standard for calibration curve.

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Sample Preparation:

    • Extract the citral from the fermentation broth or enzymatic reaction mixture with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the extracted sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the isomers of citral (geranial and neral).

    • The mass spectrometer is operated in scan mode to identify the peaks based on their mass spectra and retention times compared to the standard.

    • For quantification, a calibration curve is generated using known concentrations of the citral standard.[18][19][20][21][22]

Logical Workflow

The overall process can be visualized as a logical workflow from biomass to the final product.

Citral_Production_Workflow cluster_Biomass_Processing Biomass Processing cluster_Fermentation Microbial Conversion cluster_Enzymatic_Conversion Enzymatic Synthesis cluster_Purification Downstream Processing Lignocellulosic Biomass Lignocellulosic Biomass Pretreatment Pretreatment Lignocellulosic Biomass->Pretreatment Enzymatic Hydrolysis Enzymatic Hydrolysis Pretreatment->Enzymatic Hydrolysis Sugar Hydrolysate Sugar Hydrolysate Enzymatic Hydrolysis->Sugar Hydrolysate Fed-Batch Fermentation Fed-Batch Fermentation Sugar Hydrolysate->Fed-Batch Fermentation Engineered Microorganism Engineered Microorganism Engineered Microorganism->Fed-Batch Fermentation Geraniol Broth Geraniol Broth Fed-Batch Fermentation->Geraniol Broth Enzymatic Oxidation Enzymatic Oxidation Geraniol Broth->Enzymatic Oxidation Geraniol Dehydrogenase Geraniol Dehydrogenase Geraniol Dehydrogenase->Enzymatic Oxidation Crude Citral Crude Citral Enzymatic Oxidation->Crude Citral Purification Purification Crude Citral->Purification Pure Citral Pure Citral Purification->Pure Citral

Caption: Overall workflow for citral production from lignocellulosic biomass.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document focuses on Dimethyl Fumarate (DMF). Initial searches for "3,7-Dimethylfumarate" yielded a single result for a compound with the molecular formula C17H14O4, described as an inhibitor of TGF-β1 mediated hepatic stellate cell activation.[1] However, the vast majority of scientific literature and chemical databases under similar search queries refer to Dimethyl Fumarate (C6H8O4). It is presumed that the intended subject of this guide is the well-documented and clinically significant Dimethyl Fumarate.

Core Physicochemical Properties

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid and is a well-characterized molecule with significant therapeutic applications, notably in the treatment of multiple sclerosis and psoriasis.[2] Its biological activity and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Dimethyl Fumarate.

PropertyValueSource(s)
Molecular Formula C6H8O4[3][4]
Molecular Weight 144.13 g/mol [3][4]
Melting Point 102-106 °C[3][5]
Boiling Point 192-193 °C[3][5]
Solubility - Water: 1.6 mg/mL (at 20°C) - Methanol: 30-36 mg/mL - Ethanol: 10 mg/mL (at 25°C) - DMSO: 29 mg/mL (at 25°C)[5]
Appearance White to off-white crystalline solid/powder[4][6]
CAS Number 624-49-7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols related to the synthesis and characterization of Dimethyl Fumarate.

Synthesis of Dimethyl Fumarate

Several methods for the synthesis of Dimethyl Fumarate have been established, with Fischer esterification and isomerization of dimethyl maleate being common approaches.[7][8]

Protocol 1: Fischer Esterification of Fumaric Acid [7][9]

This method involves the acid-catalyzed esterification of fumaric acid with methanol.

  • Materials: Fumaric acid, Methanol, Sulfuric acid (H2SO4) as a catalyst.

  • Procedure:

    • Suspend fumaric acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture at reflux for a specified period (e.g., 111 minutes at 98°C for optimal conversion).[7]

    • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

    • Upon completion, cool the reaction mixture to allow the Dimethyl Fumarate to crystallize.

    • Isolate the product by filtration, wash with cold methanol or water to remove unreacted acid and catalyst.

    • Dry the purified crystals.

Protocol 2: Isomerization of Dimethyl Maleate [8]

This protocol describes the conversion of the cis-isomer (dimethyl maleate) to the trans-isomer (Dimethyl Fumarate).

  • Materials: Dimethyl maleate, a catalyst (e.g., a Lewis acid or an amine).

  • Procedure:

    • Dissolve dimethyl maleate in a suitable solvent.

    • Add the catalyst to the solution.

    • Heat the mixture to facilitate the isomerization.

    • Monitor the conversion to Dimethyl Fumarate.

    • Once the reaction reaches equilibrium or completion, isolate the product, which may involve crystallization or chromatographic purification.

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of Dimethyl Fumarate.

Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Procedure: A small, powdered sample of Dimethyl Fumarate is packed into a capillary tube and heated in the apparatus. The temperature range over which the sample melts is recorded as the melting point.

Solubility Assessment: [5][10]

  • Procedure: An excess amount of Dimethyl Fumarate is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethyl Fumarate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-spectrophotometry.

X-ray Diffraction (XRD) for Crystallinity: [11]

  • Apparatus: X-ray diffractometer.

  • Procedure: A powdered sample of Dimethyl Fumarate is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks, confirms the crystalline structure of the material.

Signaling Pathway Visualization

Dimethyl Fumarate is known to exert its therapeutic effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[12][13][14][15]

Nrf2 Signaling Pathway Activated by Dimethyl Fumarate

The following diagram illustrates the mechanism of Nrf2 activation by Dimethyl Fumarate.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates Transcription Nrf2_Workflow cluster_workflow Experimental Workflow cluster_analysis 4. Analysis Cell_Culture 1. Cell Culture (e.g., Human Retinal Endothelial Cells) DMF_Treatment 2. Treatment with Dimethyl Fumarate (DMF) Cell_Culture->DMF_Treatment Cell_Lysis 3. Cell Lysis and Protein/RNA Extraction DMF_Treatment->Cell_Lysis Western_Blot Western Blot (Nrf2, HO-1 protein levels) Cell_Lysis->Western_Blot qPCR qPCR (HO-1, NQO1 mRNA levels) Cell_Lysis->qPCR IF Immunofluorescence (Nrf2 nuclear translocation) Cell_Lysis->IF Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis IF->Data_Analysis

References

biological activity of furan derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activity of Furan Derivatives in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities. This technical guide provides an in-depth review of the significant biological activities of furan derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support ongoing drug discovery and development efforts.

Introduction: The Furan Scaffold

The furan ring is considered a versatile pharmacophore in drug design.[2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, often leading to improved metabolic stability, bioavailability, and receptor-binding interactions.[1] The adaptability of the furan nucleus allows for strategic structural modifications, which can fine-tune the pharmacological profile of a compound.[1] Consequently, furan derivatives have been successfully developed into a wide range of therapeutic agents, from antimicrobials like nitrofurantoin to anti-ulcer drugs like ranitidine.[2][3] This guide explores the core biological activities that make this scaffold a continued focus of intensive research.

The general workflow for discovering and developing novel furan-based therapeutic agents follows a multi-stage process, from initial design to preclinical evaluation.

G General Workflow for Furan Derivative Drug Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development a Scaffold Selection (Furan Core) b In Silico Screening & Molecular Docking a->b c Chemical Synthesis of Derivatives b->c d Biological Screening (e.g., Cytotoxicity, Antimicrobial) c->d e IC50 / MIC Determination d->e f Mechanism of Action Studies e->f g Lead Optimization (SAR Studies) f->g h In Vivo Animal Models g->h i Toxicology & PK/PD Studies h->i j Clinical Trials i->j

Caption: A generalized workflow for the discovery of furan-based drugs.

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of furan derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this activity.

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference CompoundSource
Pyridine carbohydrazide 4 MCF-7Breast4.06Staurosporine[5]
N-phenyl triazinone 7 MCF-7Breast2.96Staurosporine[4][5]
Furopyrimidine 7b A549Lung6.66Sorafenib (6.60 µM)[5]
Compound 24 HeLaCervical0.08 - 8.79 (range)-[6]
Compound 24 SW620ColorectalModerate to Potent-[7][6]
Furan Chalcone 7b A549Lung20-[5]
Furan Chalcone 7c A549Lung20-[5]
Mechanism of Action: Apoptosis Induction and Pathway Inhibition

A primary mechanism for the anticancer effect of certain furan derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase. For instance, studies on specific furan compounds have shown they can suppress critical cancer survival pathways like PI3K/Akt and Wnt/β-catenin by promoting the activity of the tumor suppressor PTEN.[6] Another key target is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and apoptosis.[4]

The diagram below illustrates a simplified signaling cascade initiated by a bioactive furan derivative leading to apoptosis.

G Apoptosis Induction Pathway by a Furan Derivative cluster_cell Cellular Events furan Bioactive Furan Derivative pten PTEN (Tumor Suppressor) Activation furan->pten tubulin Tubulin Polymerization Inhibition furan->tubulin pi3k PI3K/Akt Pathway Inhibition pten->pi3k inhibits mito Mitochondrial Stress (Bax↑, Bcl-2↓) pi3k->mito g2m G2/M Phase Cell Cycle Arrest tubulin->g2m g2m->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified signaling pathway for furan-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of furan derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the furan derivatives. The cells are then incubated for an additional 24 to 48 hours.[5]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentrations.[5]

Antimicrobial Activity

Furan derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8] The well-known antibiotic nitrofurantoin, used for urinary tract infections, contains a nitrofuran ring essential for its mechanism of action, which involves the inhibition of bacterial DNA synthesis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/Derivative ClassMicroorganismGram TypeMIC (µg/mL)Reference CompoundSource
3-aryl-3(furan-2-yl) propanoic acid (Compound 1) Escherichia coliNegative64-[9]
5-Nitrofuran derivatives VariousPositive & NegativeInhibitory effects noted-[10]
Coumarin-furan hybrids Various-Potent activity noted-[8]
Thienopyrimidine-furan hybrids Various-Active as anti-bacterials-[8]
Mechanism of Action

The antimicrobial action of furan derivatives is diverse and can involve:

  • Disruption of DNA: As seen with nitrofurans, metabolic reduction of the nitro group within the bacterial cell creates reactive intermediates that damage bacterial DNA and other macromolecules.[1]

  • Enzyme Inhibition: Some derivatives selectively inhibit essential microbial enzymes, halting metabolic processes necessary for growth and survival.[3][11]

  • Inhibition of Biofilm Formation: Certain compounds can suppress swarming motility and interfere with the formation of biofilms, which are critical for chronic infections.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The furan derivative is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5]

Anti-inflammatory Activity

Furan derivatives have been identified as potent anti-inflammatory agents.[2] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.[12] The former selective COX-2 inhibitor rofecoxib, for example, featured a furanone ring essential for its enzyme-binding activity.[1]

Mechanism of Action: COX Inhibition and Signaling Pathway Modulation

Natural and synthetic furan derivatives exert anti-inflammatory effects by:

  • COX Enzyme Inhibition: Directly inhibiting the activity of COX-1 and/or COX-2, thereby reducing the synthesis of inflammatory mediators like prostaglandin E₂ (PGE₂).[12]

  • Signaling Pathway Regulation: Modulating intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-ɣ) pathways, which play crucial roles in regulating the inflammatory response.[3][13]

The logical relationship for developing selective COX-2 inhibitors from a furan scaffold is depicted below.

G Structure-Activity Relationship for Furan-Based COX-2 Inhibitors cluster_sar Structure-Activity Relationship (SAR) scaffold Furan Core Scaffold r1 Modification at R1 (e.g., Diaryl Substitution) scaffold->r1 r2 Modification at R2 (e.g., Amino Acid Moiety) scaffold->r2 evaluation Biological Evaluation r1->evaluation r2->evaluation cox1 COX-1 Inhibition evaluation->cox1 low cox2 Selective COX-2 Inhibition evaluation->cox2 high

Caption: Logic for developing selective COX-2 inhibitors from a furan core.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a furan derivative to inhibit COX enzymes can be measured using commercially available colorimetric or fluorometric assay kits.

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared.

  • Compound Incubation: The test furan derivative (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement: The assay measures the peroxidase activity of COX. The reaction between the prostaglandin G₂ (PGG₂) produced and a chromogen results in a color change that is measured by a plate reader.

  • Calculation: The inhibitory effect of the compound is determined by comparing the rate of the reaction in the presence of the inhibitor to that of an uninhibited control. IC₅₀ values are then calculated for each enzyme to determine potency and selectivity.

Conclusion

The furan scaffold remains a highly valuable and productive starting point in the design of novel therapeutic agents.[14] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily synthesize and modify the furan ring allows medicinal chemists to explore vast chemical spaces and optimize compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Future research will undoubtedly continue to uncover new furan-based compounds with significant potential to address unmet clinical needs.

References

Unraveling the Role of DMF as a TGF-β1 Inhibitor in Laboratory Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The acronym "DMF" can refer to several chemical compounds. In the context of transforming growth factor-beta 1 (TGF-β1) inhibition, the scientific literature predominantly points to Dimethylfumarate , not 3,7-dimethyl-2,6-octadienal (commonly known as citral or 3,7-DMF). This guide will focus on the substantial body of research available for Dimethylfumarate as a TGF-β1 inhibitor.

Executive Summary

Transforming growth factor-beta 1 (TGF-β1) is a critical cytokine involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. However, its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer. Laboratory studies have identified Dimethylfumarate (DMF) as a potent inhibitor of the TGF-β1 signaling pathway. This technical guide provides an in-depth overview of the current understanding of DMF's mechanism of action, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The evidence presented underscores the therapeutic potential of DMF in targeting TGF-β1-mediated pathologies.

Mechanism of Action: Inhibition of the Canonical TGF-β/Smad Pathway

Dimethylfumarate exerts its inhibitory effects on TGF-β1 signaling primarily by targeting the canonical Smad pathway. The binding of TGF-β1 to its type II receptor (TGF-βRII) initiates a signaling cascade that leads to the recruitment and phosphorylation of the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This activated receptor complex then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.

Laboratory investigations have demonstrated that DMF treatment effectively inhibits the TGF-β1-stimulated phosphorylation of Smad3. This action prevents the nuclear translocation of the Smad complex, thereby downregulating the expression of TGF-β1 target genes.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βRII TGF-βRII TGF-β1->TGF-βRII Binds TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Phosphorylates p-Smad2/3 p-Smad2/3 Phosphorylation TGF-βRI (ALK5)->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Complexes with Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription Translocates & Induces DMF Dimethylfumarate (DMF) DMF->p-Smad2/3 Inhibits Phosphorylation

Caption: TGF-β/Smad Signaling Pathway and DMF Inhibition.

Quantitative Data from In Vitro Studies

The efficacy of Dimethylfumarate in inhibiting TGF-β1 signaling has been quantified in various cell-based assays. The following tables summarize key findings from these studies.

Table 1: Effect of DMF on TGF-β1-Stimulated Reporter Gene Activity

Cell LineReporter ConstructTGF-β1 ConcentrationDMF ConcentrationInhibition of Luciferase Activity (%)Reference
AD-293 (HEK-293 derivative)(CAGA)9-MLP-Luc2 ng/mL10 µM~50%[1]
AD-293 (HEK-293 derivative)(CAGA)9-MLP-Luc2 ng/mL30 µM~75%[1]

(CAGA)9-MLP-Luc is a reporter construct containing Smad3 binding sites.

Table 2: Effect of DMF on TGF-β1-Induced Smad3 Phosphorylation

Cell LineTGF-β1 ConcentrationDMF ConcentrationDuration of TreatmentMethod of DetectionObservationReference
NRK-49F (Rat Kidney Fibroblasts)2 ng/mL10-30 µM1 hourWestern BlotDose-dependent decrease in p-Smad3 levels[1]
RMC (Rat Mesangial Cells)2 ng/mL10-30 µM1 hourWestern BlotDose-dependent decrease in p-Smad3 levels[1]

Detailed Experimental Protocols

Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments cited in the study of DMF as a TGF-β1 inhibitor.

Luciferase Reporter Assay for Smad3 Activity

This assay quantifies the transcriptional activity of the Smad complex in response to TGF-β1 stimulation and the inhibitory effect of DMF.

Luciferase_Assay_Workflow Cell_Culture 1. Plate AD-293 cells in 24-well plates Transfection 2. Transfect cells with (CAGA)9-MLP-Luc and Renilla luciferase plasmids Cell_Culture->Transfection Starvation 3. Serum-starve cells for 12 hours Transfection->Starvation Treatment 4. Pre-treat with DMF for 1 hour Starvation->Treatment Stimulation 5. Stimulate with TGF-β1 (2 ng/mL) for 5 hours Treatment->Stimulation Lysis 6. Lyse cells and measure luciferase activity Stimulation->Lysis Analysis 7. Normalize firefly to Renilla luciferase activity Lysis->Analysis

Caption: Workflow for Luciferase Reporter Assay.

Materials:

  • AD-293 cells

  • DMEM with 10% FBS

  • (CAGA)9-MLP-Luc reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human TGF-β1

  • Dimethylfumarate (DMF)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed AD-293 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the (CAGA)9-MLP-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for 12 hours to serum-starve the cells.

  • Pre-treat the cells with varying concentrations of DMF (or vehicle control) for 1 hour.

  • Stimulate the cells with TGF-β1 (2 ng/mL) for 5 hours.

  • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phospho-Smad3

This protocol details the detection of phosphorylated Smad3 levels in cell lysates to assess the direct impact of DMF on the TGF-β1 signaling cascade.

Materials:

  • NRK-49F or RMC cells

  • DMEM/F12 with 10% FBS

  • Recombinant human TGF-β1

  • Dimethylfumarate (DMF)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate NRK-49F or RMC cells and grow to near confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with DMF at desired concentrations for 1 hour.

  • Stimulate with TGF-β1 (2 ng/mL) for 1 hour.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total Smad3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The collective evidence from laboratory studies strongly supports the role of Dimethylfumarate as an inhibitor of the TGF-β1 signaling pathway, primarily through the suppression of Smad3 phosphorylation. This mechanism provides a solid foundation for its potential therapeutic application in diseases characterized by excessive TGF-β1 activity, such as renal and hepatic fibrosis. Future research should focus on elucidating the precise molecular interactions between DMF and the components of the TGF-β signaling cascade, as well as evaluating its efficacy and safety in preclinical models of fibrotic diseases. Further investigation into the non-canonical TGF-β pathways and their modulation by DMF will also be crucial for a comprehensive understanding of its therapeutic potential.

References

A Technical Guide to the Structural Elucidation of Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested compound, "3,7-Dimethylfumarate," is a chemically incorrect name. The fumarate backbone consists of only four carbon atoms, making the locants "3" and "7" for methyl groups impossible. This guide proceeds under the assumption that the intended compound of interest is Dimethyl Fumarate (DMF) , a widely used and researched molecule.

Introduction:

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, with the IUPAC name dimethyl (E)-but-2-enedioate.[1] It is a small molecule of significant interest in the pharmaceutical industry, approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[2][3] Its therapeutic effects are primarily attributed to its immunomodulatory and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the structural elucidation of DMF, including spectroscopic data, experimental protocols, and relevant biological pathways.

Molecular Structure and Properties

The chemical formula of Dimethyl Fumarate is C₆H₈O₄, and its molecular weight is 144.1253 g/mol .[4] The molecule consists of a central carbon-carbon double bond in the trans configuration, with a methoxycarbonyl group attached to each carbon atom.

Spectroscopic Data for Structural Confirmation

The structure of DMF is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For DMF, both ¹H and ¹³C NMR are instrumental.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Fumarate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.89Singlet2HOlefinic protons (-CH=CH-)
3.79Singlet6HMethyl protons (-OCH₃)
Solvent: CDCl₃[5][6]

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Fumarate

Chemical Shift (ppm)Assignment
165.5Carbonyl carbon (C=O)
133.8Olefinic carbon (-CH=CH-)
52.3Methoxyl carbon (-OCH₃)
Solvent: CDCl₃[7]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DMF shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: Key IR Absorption Bands for Dimethyl Fumarate

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1438MediumC-H bend (methyl)
~1308StrongC-O stretch (ester)
~990Strong=C-H bend (trans alkene)
Sample preparation: KBr disc or Nujol mull[4][8]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for Dimethyl Fumarate

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular ion)
113High[M - OCH₃]⁺
85Medium[M - COOCH₃]⁺
59High[COOCH₃]⁺
Ionization method: Electron Ionization (EI)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of DMF.

3.1 Synthesis of Dimethyl Fumarate

Several methods for the synthesis of DMF have been reported, with two common approaches being Fischer esterification of fumaric acid and isomerization of dimethyl maleate.[9][10]

Protocol 3.1.1: Fischer Esterification of Fumaric Acid [11][12]

  • Reaction Setup: In a round-bottom flask, suspend fumaric acid in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 55-65°C) and maintain for a specified period (e.g., 2-12 hours).

  • Crystallization: Cool the reaction mixture to room temperature and then further to 5-10°C to induce crystallization of the product.

  • Isolation and Purification: Filter the solid product, wash with chilled methanol or a methanol/water mixture, and dry to obtain pure dimethyl fumarate.

Protocol 3.1.2: Isomerization of Dimethyl Maleate [9][10]

  • Reaction Setup: Dissolve dimethyl maleate in an appropriate solvent.

  • Catalyst Addition: Add a catalyst that facilitates cis-trans isomerization, such as an amine in the presence of a Lewis acid.

  • Reaction Conditions: Heat the mixture to reflux.

  • Workup and Isolation: After the reaction is complete, cool the mixture and isolate the dimethyl fumarate product, often through crystallization.

3.2 Spectroscopic Analysis

Protocol 3.2.1: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of purified DMF in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 3.2.2: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of DMF with dry KBr powder and pressing it into a thin disc. Alternatively, prepare a Nujol mull.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[13]

Protocol 3.2.3: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of DMF into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[14]

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Data Acquisition: Record the mass spectrum.

Signaling Pathways and Mechanism of Action

Dimethyl Fumarate is a pro-drug that is rapidly hydrolyzed in the body to its active metabolite, monomethyl fumarate (MMF).[15] The therapeutic effects of DMF are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3]

4.1 Nrf2 Activation Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] DMF reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Figure 1: Dimethyl Fumarate-mediated Nrf2 activation pathway.

4.2 NF-κB Inhibition Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. DMF has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[3] This inhibition contributes to the anti-inflammatory effects of the drug.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DMF Dimethyl Fumarate DMF->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes Activates

Figure 2: Inhibition of the NF-κB pathway by Dimethyl Fumarate.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound, such as DMF, follows a logical workflow that integrates various analytical techniques.

Elucidation_Workflow start Unknown Sample ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr comparison Compare Spectroscopic Data of Synthetic and Unknown Sample start->comparison mw Determine Molecular Weight and Formula ms->mw fg Identify Functional Groups ir->fg ch Determine Carbon- Hydrogen Framework nmr->ch structure Propose Structure mw->structure fg->structure ch->structure synthesis Chemical Synthesis structure->synthesis synthesis->comparison confirmation Structure Confirmed comparison->confirmation

Figure 3: Logical workflow for the structural elucidation of an organic compound.

References

potential therapeutic applications of 3,7-DMF

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Applications of 3,7-Dimethyl-2,6-octadien-1-al (3,7-DMF / Citral)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-dimethyl-2,6-octadien-1-al, commonly known as citral, is a naturally occurring monoterpene aldehyde and a major component of essential oils from various plants, including lemongrass (Cymbopogon citratus), lemon myrtle, and Litsea cubeba.[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[3] Citral is widely utilized in the food, cosmetic, and pharmaceutical industries for its distinct lemon scent and flavor.[3][4] Beyond its organoleptic properties, a growing body of scientific evidence highlights its diverse pharmacological activities and therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of citral's therapeutic applications, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Pharmacokinetics and Metabolism

Orally administered citral is readily absorbed in the gastrointestinal tract.[4][5] Metabolism of citral leads to the formation of several acidic metabolites and a biliary glucuronide, which are primarily excreted through urine.[6] Despite its therapeutic promise, citral's inherent instability and low bioavailability present challenges for its clinical application.[7] To address these limitations, various formulation strategies, such as encapsulation in cyclodextrins, biodegradable polymers, and nanostructured particles, have been explored to enhance its stability and bioavailability.[7]

Therapeutic Applications

Citral has demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, metabolic, and antimicrobial properties.[3][4]

Anti-Cancer Activity

Citral exerts anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis.[7] Its anti-tumor activity has been observed in various cancer cell lines, including breast, lung, and colon cancer.[3] The trans-isomer, geranial, has been reported to be a more potent anti-cancer compound than the cis-isomer, neral.[7]

Mechanism of Action:

The anti-cancer mechanism of citral is multifactorial and involves:

  • Induction of Oxidative Stress: Citral induces the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and apoptosis.[7]

  • Microtubule Disruption: It acts as a colchicine-like agent, inhibiting tubulin polymerization and promoting microtubule depolymerization. This is associated with the inhibition of microtubule affinity-regulating kinase 4 (MARK4).[7]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): Citral is a potent inhibitor of ALDH1A3, an enzyme associated with cancer stem cell proliferation and chemoresistance.[7]

  • Modulation of Signaling Pathways: Citral has been shown to decrease the expression of ERK1/2, PI3K, and AKT, while increasing the expression of p53. It also inhibits the nuclear translocation of NF-κB in B16F10 melanoma cells.[8]

Quantitative Data on Anti-Cancer Effects:

Cancer TypeCell Line/ModelEffectConcentration/DoseReference
Hematopoietic CancerVarious cell linesInduces apoptosis through procaspase-3 activation44.5 µM[2]
MelanomaB16F10 cellsDecreased expression of ERK1/2, PI3K, AKT; Increased p53 expression; Inhibited NF-κB translocationNot specified[8]

Experimental Protocols:

  • Apoptosis Assay in Hematopoietic Cancer Cells:

    • Cell Lines: Various hematopoietic cancer cell lines.

    • Treatment: Cells were treated with citral at a concentration of 44.5 µM.

    • Analysis: Apoptosis was assessed by measuring the activation of procaspase-3 using standard biochemical assays such as Western blotting or fluorometric activity assays.[2]

  • Signaling Pathway Analysis in Melanoma Cells:

    • Cell Line: B16F10 melanoma cells.

    • Treatment: Cells were treated with citral at various concentrations.

    • Analysis: The expression levels of signaling proteins (ERK1/2, PI3K, AKT, p53) were determined by Western blotting. The nuclear translocation of NF-κB was visualized and quantified using immunofluorescence microscopy.[8]

Signaling Pathway Diagram:

anticancer_pathway Citral Citral ROS ↑ Reactive Oxygen Species (ROS) Citral->ROS Tubulin Tubulin Polymerization Citral->Tubulin inhibits ALDH1A3 ALDH1A3 Citral->ALDH1A3 inhibits PI3K_AKT PI3K/AKT Pathway Citral->PI3K_AKT inhibits ERK ERK1/2 Pathway Citral->ERK inhibits p53 ↑ p53 Citral->p53 NFkB NF-κB Nuclear Translocation Citral->NFkB inhibits DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubules Microtubule Depolymerization Microtubules->Apoptosis CSC Cancer Stem Cell Proliferation Proliferation Cell Proliferation p53->Apoptosis

Caption: Anti-cancer signaling pathways of citral.

Anti-Inflammatory Activity

Citral has demonstrated significant anti-inflammatory properties in various experimental models.[3][4]

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: Citral reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[9]

  • Modulation of PPARs: In human macrophage-like U937 cells, citral induces the expression of PPARα and -γ responsive genes and suppresses LPS-induced COX-2 expression in a PPARγ-dependent manner.[9]

  • Antioxidant Effects: Citral counteracts LPS-induced oxidative stress by increasing the GSH/GSSG ratio.[9]

Quantitative Data on Anti-Inflammatory Effects:

Cell LineTreatmentEffectConcentrationReference
RAW264.7Cfr-LEO (citral-enriched fraction of lemon essential oil)No effect on cell viability0.005%, 0.01%, 0.02%[9]
RAW264.7Cfr-LEOSignificant decrease in cell viability0.05%[9]
THP-1 M0Cfr-LEONo significant decrease in cell viability0.005%, 0.01%, 0.02%, 0.05%[9]
RAW264.7Cfr-LEONo cytotoxic effects0.005%, 0.01%, 0.02%[9]
RAW264.7Cfr-LEOSignificant increase in cytotoxicity0.05%[9]

Experimental Protocols:

  • Cell Viability and Cytotoxicity Assays:

    • Cell Lines: RAW264.7 (murine macrophages) and THP-1 M0 (human macrophages).

    • Treatment: Cells were treated with a citral-enriched fraction of lemon essential oil (Cfr-LEO) at concentrations of 0.005%, 0.01%, 0.02%, and 0.05% for 24 and 48 hours.

    • Analysis: Cell viability was measured using the MTT assay. Cytotoxicity was assessed using the CellTox™ Green Cytotoxicity Assay, which measures changes in membrane integrity.[9][10]

  • Cytokine Expression Analysis:

    • Cell Lines: LPS-stimulated RAW264.7 and THP-1 M0 cells.

    • Treatment: Cells were pre-treated with Cfr-LEO before LPS stimulation.

    • Analysis: The expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) was measured at the mRNA level using qRT-PCR and at the protein level using ELISA.[9]

Signaling Pathway Diagram:

antiinflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage COX2 COX-2 Expression Macrophage->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines OxidativeStress Oxidative Stress Macrophage->OxidativeStress Citral Citral PPARg PPARγ Citral->PPARg activates Citral->Cytokines inhibits Citral->OxidativeStress inhibits GSH_GSSG ↑ GSH/GSSG Ratio Citral->GSH_GSSG PPARg->COX2 inhibits

Caption: Anti-inflammatory mechanisms of citral.

Neuroprotective Properties

Recent studies have highlighted the potential of citral in neuroprotection, particularly in the context of cognitive function and neurodegenerative diseases.

Mechanism of Action:

  • Cholinesterase Inhibition: Citral has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[11]

  • Hepatoprotection against Oxidative Stress: In vitro studies have demonstrated that citral can protect hepatic cells from oxidative stress and lipid peroxidation.[11]

  • Cognitive Enhancement: In vivo studies in mice have shown that citral (at a dose of 50 mg/kg) can improve memory acquisition in the passive avoidance test.[11]

Quantitative Data on Neuroprotective Effects:

TestModelTreatmentEffectReference
Passive Avoidance Test (Acute)MiceCitral (50 mg/kg)Significant increase in initial latency (IL), indicating improved memory acquisition[11]
Passive Avoidance Test (Scopolamine-induced amnesia)MiceCitral (50 mg/kg) + Scopolamine (1 mg/kg)Did not reverse scopolamine's amnestic effects on memory acquisition[11]
Hepatotoxicity (MTT assay)HepG2 cellsCitral (0.0098–0.078 mM)No hepatotoxicity (cell viability ≥ 95%)[11]
Hepatoprotection (CLSM)H₂O₂-treated HepG2 cellsCitral (0.078 mM)Significantly decreased ROS generation[11]

Experimental Protocols:

  • Passive Avoidance Test:

    • Animals: Male albino Swiss mice.

    • Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is made of stainless-steel rods for delivering an electric shock.

    • Procedure (Acquisition Trial): Mice are placed in the light compartment. After an adaptation period, the door is opened, and the time taken to enter the dark compartment is recorded (initial latency, IL). Upon entry, the door is closed, and an electric shock is delivered.

    • Procedure (Retention Trial): 24 hours later, mice are again placed in the light compartment, and the time to enter the dark chamber is recorded (transfer latency, TL). No shock is delivered in this trial. An increase in TL indicates improved memory.[11]

  • In Vitro Hepatotoxicity and Hepatoprotection:

    • Cell Line: Human hepatoma cell line (HepG2).

    • Hepatotoxicity: Cells are treated with various concentrations of citral, and cell viability is assessed using the MTT assay.

    • Hepatoprotection: Cells are pre-treated with citral and then exposed to an oxidative stressor (e.g., H₂O₂). The generation of ROS is measured using confocal laser scanning microscopy (CLSM) with a fluorescent probe.[11]

Logical Relationship Diagram:

neuroprotection_logic Citral Citral BChE Butyrylcholinesterase Inhibition Citral->BChE OxidativeStress Hepatoprotection against Oxidative Stress Citral->OxidativeStress Acetylcholine ↑ Acetylcholine Levels BChE->Acetylcholine CognitiveFunction Improved Cognitive Function Acetylcholine->CognitiveFunction Neuroprotection Neuroprotective Potential CognitiveFunction->Neuroprotection ROS_Reduction ↓ ROS Generation OxidativeStress->ROS_Reduction ROS_Reduction->Neuroprotection

Caption: Logical flow of citral's neuroprotective effects.

Antimicrobial Activity

Citral exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[8][12]

Mechanism of Action:

  • Cell Membrane Disruption: Citral damages the cell wall and cell membrane of microorganisms, leading to leakage of cellular contents and cell death.[13]

  • Enzyme Inhibition: It can inhibit enzymes with thiol groups in the cytoplasmic membrane.[8]

  • Cytoplasmic Coagulation: At high concentrations, citral can cause coagulation and precipitation of cytoplasmic components.[8]

  • Inhibition of Biofilm Formation: Citral has been shown to have an inhibitory effect on biofilms produced by various microorganisms.[12]

Quantitative Data on Antimicrobial Effects:

MicroorganismEffectConcentrationReference
Listeria monocytogenes & L. innocuaGrowth reduction of ~2 log₁₀ CFU/mLNot specified[12]
Various fungiComplete growth inhibition0.4 µL/mL[12]
Yeast cells95% reduction in CFU/mL2 mM[12]
Zygosaccharomyces rouxiiMinimum fungicidal concentration0.375 µL/mL[12]
FungiMinimum fungicidal concentration256 µg/mL[12]

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination:

    • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure: Serial dilutions of citral are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions.

    • Analysis: The MIC is determined as the lowest concentration of citral that visibly inhibits the growth of the microorganism. To determine the MFC/MBC, aliquots from the wells with no visible growth are subcultured onto agar plates. The MFC/MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[12]

Experimental Workflow Diagram:

antimicrobial_workflow Start Start PrepareDilutions Prepare serial dilutions of citral in microtiter plate Start->PrepareDilutions Inoculate Add standardized microbial inoculum to each well PrepareDilutions->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate ReadMIC Determine MIC (lowest concentration with no visible growth) Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateAgar Incubate agar plates Subculture->IncubateAgar ReadMFC Determine MFC/MBC (lowest concentration with ≥99.9% killing) IncubateAgar->ReadMFC End End ReadMFC->End

Caption: Workflow for determining MIC and MFC/MBC.

Conclusion and Future Perspectives

This compound (citral) is a promising natural compound with a wide array of therapeutic properties. Its anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial activities are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, involving the modulation of key signaling pathways, make it an attractive candidate for the development of novel therapeutics. However, challenges related to its stability and bioavailability need to be addressed to translate its therapeutic potential into clinical applications. Future research should focus on the development of effective drug delivery systems for citral and its analogs, as well as well-designed clinical trials to validate its efficacy and safety in humans. The design of more potent and selective citral derivatives also holds promise for enhancing its therapeutic index.[7]

References

In Vitro Cytotoxicity of Dimethylfumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylfumarate (DMF), an ester of fumaric acid, has demonstrated significant cytotoxic effects in a variety of in vitro models. Initially recognized for its therapeutic efficacy in psoriasis and multiple sclerosis, its mechanism of action extends to the induction of cell death in various cell types, including activated immune cells and a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of DMF, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the cytotoxic potential of DMF and its analogues.

Data Presentation: Quantitative Cytotoxicity of Dimethylfumarate

The cytotoxic effects of Dimethylfumarate have been quantified across a diverse panel of cell lines. The following tables summarize key findings from multiple in vitro studies, providing a comparative look at IC50 values, reductions in cell viability, and induction of apoptosis at various concentrations and time points.

Cell LineCell TypeAssayTreatment DurationIC50 / % Viability
Human T Cells
Activated CD4+ T CellsPrimary Immune CellsApoptosis (Annexin V)48hSignificant increase in apoptosis at 10µM and 100µM[1]
Activated CD8+ T CellsPrimary Immune CellsApoptosis (Annexin V)48hApoptosis more pronounced than in CD4+ T cells[2]
Memory T CellsPrimary Immune CellsApoptosis (Caspase 3/7)72hSelective apoptosis in activated memory T cells[3]
Cancer Cell Lines
MiaPaca-2Pancreatic CarcinomaCell Viability24h~42% reduction at 100µM[4]
48h~73% reduction at 100µM[4]
72h~74% reduction at 100µM[4]
SW480Colon CarcinomaCell Viability24h~31% reduction at 100µM[4]
48h~50% reduction at 100µM[4]
72h~64% reduction at 100µM[4]
Patient-derived KRAS mutatedColon CancerCell Viability72h48.3% survival at 100µM[4]
Patient-derived KRAS wild-typeColon CancerCell Viability72h81.3% survival at 100µM[4]
PANC-1, Miapaca-2, CFPAC-1, Patu-8988Pancreatic CarcinomaCell Viability24hDose-dependent decrease in viability (0-800µM)[5]
MCC13Merkel Cell CarcinomaCell Viability (MTT)48hIC50: 99.53 µmol/L[6]
MCC14.2Merkel Cell CarcinomaCell Viability (MTT)48hIC50: 59.11 µmol/L[6]
MCC26Merkel Cell CarcinomaCell Viability (MTT)48hIC50: 50.53 µmol/L[6]
Non-Tumorigenic Cell Lines
ARPE-19Retinal EpithelialCell Viability24h~21% reduction at 100µM, followed by recovery[4]
3T3Murine FibroblastsCell Viability24h~10% reduction at 100µM, followed by recovery[4]
Primary murine bone marrowPrimary CellsCell Viability24hSimilar effect to ARPE-19 and 3T3 cells[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro cytotoxicity studies. Below are protocols for key experiments cited in the literature on Dimethylfumarate.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • Dimethylfumarate (DMF) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cell lines) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • DMF Treatment: Prepare serial dilutions of DMF in complete culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the DMF-containing medium at various concentrations (e.g., 10 µM to 200 µM). Include wells with vehicle control (medium with the same concentration of DMSO used for the highest DMF concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the absorbance of the blank wells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with DMF and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with DMF for the desired time, harvest the cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure the intracellular levels of ROS.

Materials:

  • Cells of interest (e.g., Human Retinal Endothelial Cells - HREC)[7]

  • Complete culture medium

  • Dimethylfumarate (DMF)

  • DCFH-DA stock solution (in DMSO)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight. Treat the cells with the desired concentrations of DMF for the specified duration.

  • Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with the appropriate filters for detecting fluorescein.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the intracellular ROS levels. Compare the fluorescence of DMF-treated cells to that of control cells.

Signaling Pathways in Dimethylfumarate-Induced Cytotoxicity

The cytotoxic effects of Dimethylfumarate are intricately linked to its modulation of key intracellular signaling pathways. The two most prominent pathways are the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Nrf2 Signaling Pathway Activation

Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. DMF, being an electrophile, can directly modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those involved in glutathione synthesis and antioxidant enzymes. While this pathway is generally cytoprotective, its role in DMF-induced cytotoxicity can be context-dependent. In some cancer cells, the abrogation of the Nrf2 pathway by DMF contributes to increased oxidative stress and subsequent cell death.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethylfumarate (DMF) Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 Modifies Cysteine Residues Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1->Ub_Proteasome Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Transcription

DMF activates the Nrf2 signaling pathway.
NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, contributing to their resistance to apoptosis. DMF has been shown to inhibit this pathway through multiple mechanisms. One proposed mechanism involves the direct covalent modification of the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding. By inhibiting the NF-κB pathway, DMF can sensitize cancer cells to apoptosis and reduce the expression of pro-survival genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50)-IκBα Complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα Degradation & NF-κB Release NFkB_nu NF-κB (p65/p50) NFkB->NFkB_nu Translocation DMF Dimethylfumarate (DMF) DMF->NFkB Inhibits p65 DNA DNA NFkB_nu->DNA Binds Target_Genes Pro-inflammatory & Pro-survival Genes DNA->Target_Genes Transcription

DMF inhibits the NF-κB signaling pathway.

Conclusion

The in vitro cytotoxicity of Dimethylfumarate is a multifaceted process involving the induction of apoptosis and the modulation of critical cellular signaling pathways. The data and protocols presented in this guide offer a foundational understanding for researchers exploring the therapeutic potential of DMF, particularly in the context of oncology and immunomodulation. Further investigation into the precise molecular interactions and the differential effects of DMF on various cell types will continue to elucidate its complex biological activities and may pave the way for the development of novel therapeutic strategies.

References

Solubility Profile of 3,7-Dimethyl-1-propargylxanthine (3,7-DMF) in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,7-dimethyl-1-propargylxanthine (3,7-DMF), a selective adenosine A2A receptor antagonist, in various common organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the development and application of this compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. The data presented here has been compiled from various chemical supplier specifications and research articles.

SolventChemical ClassSolubility (mg/mL)Temperature (°C)Citation
Dimethyl Sulfoxide (DMSO)Sulfoxide15Not Specified[1]
EthanolAlcohol4Not Specified[2]

Note: The temperatures for these solubility measurements were not explicitly stated in the source materials. It is generally assumed that these values were determined at or near standard ambient temperature (approximately 20-25°C).

Experimental Protocols: Determination of Equilibrium Solubility

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The "shake-flask" method is a widely accepted and commonly used technique to determine the equilibrium solubility of a solid in a liquid solvent. This method involves the following key steps:

  • Preparation of a Saturated Solution: An excess amount of the solid compound (the solute) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask. The container is then agitated at a constant, controlled temperature. This agitation, typically achieved using an orbital shaker or a magnetic stirrer, is continued for a sufficient period (often 24-72 hours) to ensure that the system reaches equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.

  • Phase Separation: Once equilibrium is established, it is crucial to separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation, which pellets the excess solid at the bottom of the container. The supernatant (the saturated solution) is then carefully removed and filtered through a chemically inert filter, such as a PTFE (polytetrafluoroethylene) syringe filter. This filtration step ensures that no solid particles are present in the solution that will be analyzed.

  • Quantification of the Solute: The concentration of the dissolved compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method commonly employed for this purpose. A calibration curve is first generated using standard solutions of the compound at known concentrations. The concentration of the compound in the experimental sample is then determined by comparing its response to the calibration curve.

  • Data Reporting: The solubility is typically reported in units of mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature of the experiment.

Below is a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal container and agitate at constant temperature A->B C Allow to equilibrate (24-72h) B->C D Centrifuge the mixture C->D Equilibrated mixture E Filter the supernatant D->E F Analyze filtrate by HPLC E->F Saturated solution G Determine concentration from calibration curve F->G H Reported Solubility G->H Solubility value

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Adenosine A2A Receptor Signaling Pathway and the Action of this compound

3,7-Dimethyl-1-propargylxanthine is a well-characterized antagonist of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes. The binding of the endogenous ligand, adenosine, to the A2A receptor initiates a signaling cascade. This compound exerts its effects by blocking this pathway.

The following diagram illustrates the canonical adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Adenosine Adenosine Adenosine->A2AR binds & activates DMF This compound DMF->A2AR binds & blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

The antagonistic effect of this compound on the adenosine A2A receptor signaling pathway.

References

CAS number and chemical identifiers for 3,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Identifiers, Biological Activities, and Experimental Protocols of 3,7-Dimethoxyflavone for Researchers, Scientists, and Drug Development Professionals.

Chemical Identity and Properties

3,7-Dimethoxyflavone, a member of the flavonoid class of natural compounds, is characterized by a flavone backbone with methoxy groups at the 3 and 7 positions. Its chemical identity is established by a range of unique identifiers crucial for research and regulatory purposes.

Identifier Value Source
CAS Number 20950-52-1PubChem[1]
PubChem CID 688664PubChem[1]
Molecular Formula C₁₇H₁₄O₄PubChem[1]
Molecular Weight 282.29 g/mol PubChem[1]
IUPAC Name 3,7-dimethoxy-2-phenylchromen-4-onePubChem[1]
InChI InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3PubChem[1]
InChIKey CNDZOPXQZSXGSK-UHFFFAOYSA-NPubChem[2]
SMILES COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OCPubChem[1]
Synonyms 3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-onePubChem[1]

Biological Activities and Therapeutic Potential

3,7-Dimethoxyflavone (3,7-DMF) has emerged as a compound of interest due to its significant biological activities, particularly its role in liver protection. Research has demonstrated its potential as both a preventative and therapeutic agent against liver fibrosis.

The primary mechanism of action for this compound in this context is twofold: it functions as a potent antioxidant and as an inhibitor of the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[2][3]

Antioxidant Activity

This compound exhibits antioxidant properties by inducing antioxidant genes and quenching reactive oxygen species (ROS).[2][3] This activity helps to mitigate oxidative stress, a critical factor in cellular damage and the pathogenesis of various diseases. In the context of liver injury, the antioxidant effect of this compound contributes to the protection of hepatocytes.[2][3]

Inhibition of Liver Fibrosis

A pivotal study identified this compound as an inhibitor of TGF-β1-induced activation of human hepatic stellate cells (HSCs).[2] By preventing the activation of these cells, this compound effectively halts the excessive deposition of extracellular matrix proteins that leads to the formation of fibrotic scar tissue in the liver.

In a preclinical model using thioacetamide (TAA) to induce liver fibrosis in mice, administration of this compound was shown to not only prevent the development of fibrosis but also to reverse established fibrosis.[2][3] This was accompanied by a reduction in elevated liver enzymes, indicating a protective effect on liver cells.[2][3]

While direct experimental data for other biological activities of 3,7-Dimethoxyflavone are limited, the activities of structurally similar flavonoids, such as other polymethoxyflavones, suggest potential for anti-inflammatory and anticancer properties.[1]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the biological activities of 3,7-Dimethoxyflavone and related compounds.

In Vivo Model of Liver Fibrosis

Objective: To evaluate the in vivo efficacy of 3,7-Dimethoxyflavone in preventing and reversing liver fibrosis.

Methodology:

  • Animal Model: Thioacetamide (TAA)-induced liver fibrosis mouse model.[2][3]

  • Induction of Fibrosis: Administer TAA to mice to induce liver injury and subsequent fibrosis.

  • Treatment Groups:

    • Preventative Model: Administer this compound to mice concurrently with TAA induction.

    • Reversal Model: Induce fibrosis with TAA for a specified period, followed by the administration of this compound.

  • Administration: this compound can be administered via intraperitoneal or oral routes.[2][3]

  • Assessment of Efficacy:

    • Histological Analysis: Liver tissue sections are stained (e.g., with Masson's trichrome or Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.

    • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatocyte damage.

    • Gene Expression Analysis: Analyze the expression of profibrotic genes (e.g., TGF-β1, α-SMA) and antioxidant genes in liver tissue.

In Vitro Inhibition of Hepatic Stellate Cell Activation

Objective: To assess the direct inhibitory effect of 3,7-Dimethoxyflavone on the activation of hepatic stellate cells.

Methodology:

  • Cell Line: Human hepatic stellate cell line (e.g., LX-2).[2]

  • Activation Stimulus: Treat the HSCs with transforming growth factor-beta 1 (TGF-β1) to induce activation.[2]

  • Treatment: Co-treat the cells with TGF-β1 and varying concentrations of 3,7-Dimethoxyflavone.

  • Assessment of Inhibition:

    • Cell Morphology: Observe changes in cell shape from a quiescent, star-like morphology to an activated, myofibroblast-like phenotype.

    • Protein Expression: Analyze the expression of activation markers, such as alpha-smooth muscle actin (α-SMA), via techniques like Western blotting or immunofluorescence.

    • Gene Expression: Quantify the mRNA levels of profibrotic genes using real-time quantitative PCR (RT-qPCR).

Signaling Pathways and Molecular Interactions

The therapeutic effects of 3,7-Dimethoxyflavone are rooted in its modulation of specific cellular signaling pathways.

Inhibition of TGF-β1 Signaling in Hepatic Stellate Cells

3,7-Dimethoxyflavone interferes with the TGF-β1 signaling cascade, which is central to the activation of hepatic stellate cells and the progression of liver fibrosis.

TGFB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD Smad Complex TGFBR->SMAD Activates Gene_Transcription Profibrotic Gene Transcription SMAD->Gene_Transcription Promotes This compound 3,7-Dimethoxyflavone This compound->SMAD Inhibits

Caption: Inhibition of TGF-β1 signaling pathway by 3,7-Dimethoxyflavone.

Antioxidant Response Pathway

The antioxidant activity of 3,7-Dimethoxyflavone involves the upregulation of cellular antioxidant defense mechanisms, likely through the activation of transcription factors such as Nrf2.

Antioxidant_Response Oxidative_Stress Oxidative Stress (e.g., from TAA) Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation ROS_Neutralization ROS Neutralization Oxidative_Stress->ROS_Neutralization Counteracts This compound 3,7-Dimethoxyflavone This compound->Nrf2_Activation Promotes Antioxidant_Genes Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Genes Antioxidant_Genes->ROS_Neutralization

Caption: Antioxidant response pathway potentially modulated by 3,7-Dimethoxyflavone.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of 3,7-Dimethoxyflavone's therapeutic potential, from initial screening to in vivo validation.

Experimental_Workflow Screening Compound Screening (e.g., Cell Array System) In_Vitro_Assays In Vitro Validation (HSC Activation, Antioxidant Assays) Screening->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy (TAA Mouse Model) In_Vitro_Assays->In_Vivo_Studies Mechanism_Studies Mechanism of Action (Signaling Pathway Analysis) In_Vivo_Studies->Mechanism_Studies Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development

Caption: A logical workflow for the preclinical evaluation of 3,7-Dimethoxyflavone.

References

Unveiling 3,7-Dimethoxyflavone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 3,7-dimethoxyflavone, a methoxylated flavonoid of interest for its potential pharmacological activities. While the direct isolation of 3,7-dimethoxyflavone is not as extensively documented as its isomers, this guide details the extraction and purification of closely related structural analogs from various botanical sources. The protocols and data presented herein offer a robust framework for the targeted isolation and characterization of 3,7-dimethoxyflavone.

Natural Occurrences of 3,7-Dimethoxyflavone and Its Analogs

3,7-Dimethoxyflavone and its hydroxylated derivatives have been identified in a select number of plant species. The primary documented sources of structurally similar compounds include plants from the Zingiberaceae and Combretaceae families.

Table 1: Natural Sources of 3,7-Dimethoxyflavone Analogs

Plant SpeciesFamilyPlant PartIsolated CompoundReference
Kaempferia parviflora (Black Ginger)ZingiberaceaeRhizomes3,7-Dimethoxy-5-hydroxyflavone[1]
Combretum quadrangulareCombretaceaeLeaves3,7-Dimethoxy-5,3′,4′-trihydroxyflavone[2]
Pongamia pinnataFabaceaeNot Specified3,7-Dimethoxyflavone[3]

Experimental Protocols for Isolation and Purification

The isolation of 3,7-dimethoxyflavone and its analogs from plant matrices typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving a high yield and purity of the target compound.

General Extraction Methodologies

Several extraction techniques can be employed to obtain a crude extract rich in flavonoids from the plant material.

Table 2: Comparison of Extraction Methods for Flavonoids

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, potentially lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires specialized glassware, potential for thermal degradation of compounds.
Ultrasonic-Assisted Extraction (UAE) Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.Requires specialized equipment.[4]
Detailed Protocol for Isolation of 3,7-Dimethoxy-5-hydroxyflavone from Kaempferia parviflora Rhizomes

This protocol is adapted from methodologies reported for the isolation of methoxyflavones from Kaempferia parviflora[1].

1. Plant Material Preparation and Extraction:

  • Air-dry the rhizomes of Kaempferia parviflora and grind them into a fine powder.

  • Macerate the powdered rhizomes in methanol (MeOH) at room temperature for a sufficient duration (e.g., 72 hours), with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

2. Solvent Partitioning:

  • Suspend the crude methanolic extract in a mixture of n-hexane and water to remove nonpolar constituents.

  • Separate the aqueous layer and subsequently partition it with a solvent of intermediate polarity, such as ethyl acetate, to extract the flavonoids.

  • Collect the ethyl acetate fraction and evaporate the solvent to yield a flavonoid-rich extract.

3. Chromatographic Purification:

  • Subject the flavonoid-rich extract to column chromatography using silica gel as the stationary phase.

  • Elute the column with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the collected fractions by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).

  • Combine the fractions containing the target compound, as identified by comparison with a standard or by spectroscopic analysis.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure 3,7-dimethoxy-5-hydroxyflavone.

flavonoid_isolation_workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fraction Flavonoid-Rich Fraction partitioning->fraction column_chrom Column Chromatography fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc hplc Preparative HPLC fractions->hplc pure_compound Pure 3,7-Dimethoxyflavone Analog hplc->pure_compound

Caption: The logical workflow for the structural characterization of an isolated flavonoid.

Quantitative Analysis

Quantitative data for 3,7-dimethoxyflavone in natural sources is scarce. However, studies on Kaempferia parviflora have quantified its isomer, 5,7-dimethoxyflavone. These methods can be adapted for the quantification of 3,7-dimethoxyflavone.

Table 4: Quantitative Data for 5,7-Dimethoxyflavone in Kaempferia parviflora

Analytical MethodConcentrationReference
TLC-Densitometry2.15 ± 0.64 g/100 g of dry rhizomes
TLC Image Analysis1.96 ± 0.51 g/100 g of dry rhizomes

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification of flavonoids. The development of a validated HPLC method is crucial for determining the precise concentration of 3,7-dimethoxyflavone in various plant extracts.

This technical guide serves as a foundational resource for the exploration of 3,7-dimethoxyflavone from natural sources. The provided protocols for isolation and characterization, though focused on closely related analogs, offer a clear and adaptable pathway for researchers to pursue the purification and further investigation of this promising flavonoid.

References

A Comprehensive Review of Dimethyl Fumarate (DMF) Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: The request specified a review of "3,7-Dimethylfumarate." However, extensive literature searches did not yield information on a compound with this name. Fumaric acid is a four-carbon molecule, making a "3,7-dimethyl" substitution pattern chemically infeasible. The available scientific and clinical research overwhelmingly points to Dimethyl Fumarate (DMF) , a significant therapeutic agent. Therefore, this technical guide will provide an in-depth review of the literature on Dimethyl Fumarate.

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, an oral immunomodulatory drug with established efficacy in treating relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] Initially used for psoriasis in Germany, its approval by the U.S. Food and Drug Administration (FDA) in 2013 for MS marked a significant advancement in oral therapies for the disease.[1][2] This guide synthesizes the core research on DMF, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, intended for researchers, scientists, and professionals in drug development.

Pharmacology and Mechanism of Action

The precise mechanism of action of DMF is not fully elucidated but is known to be multifaceted, involving both anti-inflammatory and cytoprotective pathways.[3] After oral administration, DMF is not detectable in systemic circulation as it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, monomethyl fumarate (MMF).[4][5] MMF is considered the primary mediator of DMF's therapeutic effects.[1]

The key proposed mechanisms are:

  • Activation of the Nrf2 Pathway: Both DMF and MMF activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[5][6][7] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, KEAP1.[4] Oxidative stress, or interaction with electrophiles like MMF, leads to the dissociation of Nrf2 from KEAP1. Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a wide array of antioxidant and cytoprotective genes.[4][7] This upregulation of antioxidant proteins may protect cells in the central nervous system (CNS) from oxidative stress-induced damage.[5][6]

  • Immunomodulation: DMF and MMF exert significant immunomodulatory effects. They have been shown to shift the T helper (Th) cell profile from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.[1] This is achieved, in part, through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway.[1][7] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines and chemokines.[3][7] Furthermore, DMF treatment has been associated with a reduction in circulating CD8+ and CD4+ T-cells and CD19+ B-cells, particularly memory B-cells.[2]

  • HCAR2 Receptor Agonism: MMF acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on various immune cells.[2][7] Activation of HCAR2 can lead to a reduction in neuroinflammation, partly through the inhibition of NF-κB signaling.[2]

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profile of Dimethyl Fumarate is characterized by its rapid conversion to Monomethyl Fumarate (MMF).

ParameterValueNotes
Time to Peak Plasma Concentration (Tmax) of MMF 2 - 2.5 hoursAdministration with a high-fat meal delays Tmax to 5.5 hours but does not affect the total exposure (AUC).[6]
Peak Plasma Concentration (Cmax) of MMF 1.87 mg/LAt a dose of 240 mg twice daily with food.[6]
Area Under the Curve (AUC) of MMF 8.2 mg•h/LAt a dose of 240 mg twice daily with food.[6]
Plasma Protein Binding of MMF ~50%[4]
Metabolism Primarily via the tricarboxylic acid (TCA) cycle.[6]Does not involve the Cytochrome P450 (CYP450) system.[4][6]
Elimination Half-life of MMF ~1-2 hours[4][6]
Primary Route of Elimination Exhalation of CO2 (~60% of the dose)Renal (~16%) and fecal (~1%) elimination account for smaller portions.[6]
CSF Penetration MMF can cross the blood-brain barrier.CSF concentration of MMF was found to be approximately 11-15% of plasma concentration.[8][9]
Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (Phase III Trials)

The efficacy of DMF was established in two pivotal, two-year Phase III clinical trials: DEFINE and CONFIRM.

Outcome MeasureDEFINE StudyCONFIRM Study
Annualized Relapse Rate (ARR) Reduction (240 mg BID vs. Placebo) 53% reduction[8][10]44% reduction[8][10]
Risk Reduction in 12-Week Confirmed Disability Progression (240 mg BID vs. Placebo) 38% reduction[2][8][10]21% reduction (Not statistically significant)[2][8][10]
Reduction in New or Newly Enlarging T2 Lesions (MRI) Significant reduction[10]Significant reduction[10]
Reduction in Gadolinium-Enhancing (Gd+) Lesions (MRI) Significant reduction[10]Significant reduction[10]

A long-term follow-up study (ENDORSE) and real-world evidence from the ESTEEM study have supported the sustained efficacy and favorable safety profile of DMF over several years.[8][11] The ESTEEM study, with up to 6.5 years of follow-up, showed that the adjusted ARR declined by 90% from baseline.[11]

Common Adverse Events
Adverse EventIncidence in DMF Group (Integrated Analysis)Incidence in Placebo Group (Integrated Analysis)Notes
Flushing 45%8%Typically mild to moderate, occurring most frequently in the first month of treatment.[8]
Gastrointestinal (GI) Events 40%31%Includes diarrhea, nausea, upper abdominal pain, and vomiting.[8][10]
Lymphopenia Grade 2: 23%, Grade 3: 8% (in a 3-year study)Not specifiedRequires monitoring of lymphocyte counts. A selective reduction in CD8+ T cells was observed.[12]

Experimental Protocols

Representative Synthesis of Dimethyl Fumarate

Several methods exist for the synthesis of DMF.[1] A common and industrially relevant method is the acid-catalyzed esterification of fumaric acid.

Protocol: Sulfuric Acid-Catalyzed Esterification of Fumaric Acid [13][14]

  • Reaction Setup: Fumaric acid is added to a reaction vessel containing methanol.

  • Catalyst Addition: Concentrated sulfuric acid is added as a catalyst. The molar ratio of fumaric acid to sulfuric acid can range from approximately 1:0.01 to 1:0.50.[14]

  • Heating: The reaction mixture is heated to a temperature between 55°C and 75°C and maintained for a period of 1.5 to 48 hours, depending on the scale and specific conditions, to achieve conversion.[13][14]

  • Crystallization and Isolation: After the reaction is complete, the mixture is cooled slowly (e.g., to less than 25°C over 7-10 hours) to induce crystallization of the dimethyl fumarate product.[14]

  • Filtration and Washing: The solid product is isolated by filtration and washed with a suitable solvent (e.g., chilled toluene or water/methanol mixture) to remove residual acid and impurities.[15]

  • Drying: The purified dimethyl fumarate is dried to yield the final product.

An alternative cascade approach involves the hydrolysis and isomerization of maleic anhydride in methanol, catalyzed by thiourea, followed by acid-catalyzed esterification to yield DMF.[13]

Pivotal Phase III Clinical Trial Design (DEFINE/CONFIRM)

The DEFINE and CONFIRM trials were foundational in establishing the efficacy and safety of DMF for relapsing-remitting MS.

Protocol: Randomized, Double-Blind, Placebo-Controlled Study [2][8][10]

  • Patient Population: Adults diagnosed with relapsing-remitting multiple sclerosis (RRMS).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study conducted over a two-year period.

  • Randomization: Patients were randomized to receive one of three treatments:

    • Dimethyl Fumarate 240 mg twice daily (BID)

    • Dimethyl Fumarate 240 mg three times daily (TID) (in some arms)

    • Placebo

    • The CONFIRM study also included an open-label comparator arm with glatiramer acetate.[16]

  • Primary Endpoint: The primary outcome was the Annualized Relapse Rate (ARR) at two years.

  • Key Secondary Endpoints:

    • Time to confirmed disability progression (sustained for 12 weeks), as measured by the Expanded Disability Status Scale (EDSS).

    • Various MRI-based outcomes, including the number of new or newly enlarging T2-hyperintense lesions and the number of gadolinium-enhancing (Gd+) lesions.

  • Safety Monitoring: Patients were monitored for adverse events, and laboratory tests (including complete blood counts with differential) were performed regularly throughout the study.

Visualizations: Pathways and Workflows

Metabolic Pathway of Dimethyl Fumarate

G DMF Dimethyl Fumarate (Oral) GIT Gastrointestinal Tract, Blood, Tissues DMF->GIT Ingestion MMF Monomethyl Fumarate (Active Metabolite) GIT->MMF Esterases Esterases Esterases->GIT Systemic Systemic Circulation MMF->Systemic TCA TCA Cycle Systemic->TCA CO2 CO2 (Exhaled) TCA->CO2 Metabolism

Caption: Presystemic metabolism of Dimethyl Fumarate (DMF) to its active metabolite, Monomethyl Fumarate (MMF).

Proposed Nrf2-Mediated Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMF Monomethyl Fumarate (MMF) Keap1_Nrf2 Keap1-Nrf2 Complex MMF->Keap1_Nrf2 interacts with Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Proteins Antioxidant & Cytoprotective Proteins Transcription->Proteins G Start Patient Recruitment (RRMS Diagnosis) Screening Screening & Informed Consent Start->Screening Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm (DMF 240mg BID) Randomization->ArmA Group 1 ArmB Control Arm (Placebo) Randomization->ArmB Group 2 Treatment 2-Year Treatment Period ArmA->Treatment ArmB->Treatment Monitoring Safety & Efficacy Monitoring (Relapses, EDSS, MRI, AEs) Treatment->Monitoring Analysis Data Analysis (Primary & Secondary Endpoints) Treatment->Analysis Monitoring->Treatment End Study Conclusion Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding in the requested chemical name, as "3,7-Dimethylfumarate" is not a recognized chemical structure. The protocols detailed below pertain to the synthesis of Dimethyl Fumarate (DMF) , a widely used and researched compound, which is likely the intended subject of your request.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid.[1] It is an important compound in both industrial chemistry and the pharmaceutical sector.[1] In medicine, DMF is utilized for its immunomodulatory, anti-inflammatory, and neuroprotective properties.[2] It is approved for the treatment of psoriasis and relapsing multiple sclerosis.[1] The synthesis of DMF can be achieved through several laboratory methods, including the Fischer esterification of fumaric acid and the isomerization of dimethyl maleate.[2] An alternative route starting from maleic anhydride offers an efficient process that can avoid certain genotoxic impurities.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two common laboratory synthesis methods for Dimethyl Fumarate.

ParameterMethod 1: From Maleic AnhydrideMethod 2: Fischer Esterification from Fumaric Acid
Starting Materials Maleic Anhydride, Methanol, Lewis Acid (e.g., AlCl₃), Thionyl ChlorideFumaric Acid, Methanol, Acid Catalyst (e.g., H₂SO₄)
Reaction Time Step 1: 3-4 hrs; Step 2: 4-5 hrs; Step 3: 10-12 hrs2 to 48 hours
Reaction Temperature Step 1: 45-50°C; Step 2: 70-75°C; Step 3: 60-65°C55°C to 75°C[4]
Product Yield Approx. 80%Approx. 83% (after recrystallization)[5]
Key Advantage Avoids the use of fumaric acid directly and can prevent the formation of the genotoxic impurity dimethyl sulfate.[3]Classic, well-established method.[2]

Experimental Protocols

Two distinct methods for the synthesis of Dimethyl Fumarate are detailed below.

Method 1: Synthesis from Maleic Anhydride

This process involves a one-pot ring-opening of maleic anhydride, followed by isomerization and esterification.[3][6]

Step 1: Preparation of Monomethyl Fumarate

  • Dissolve 100 g of maleic anhydride in 40 mL (0.4 V) of methanol in a suitable reaction vessel.

  • Stir the reaction mass for 3-4 hours at a temperature of 45-50°C.[3][7]

  • To the reaction mass, add 150 ml of a solvent such as ethyl acetate or toluene.[3][7]

  • Add 10.0 g of anhydrous aluminum chloride (AlCl₃), a Lewis acid, over 10-20 minutes at 45-50°C.[3][7] Other Lewis acids like ZnCl₂, SnCl₄, or TiCl₄ can also be used.[3]

  • Maintain the reaction mixture at 70-75°C for 4-5 hours.[3][7]

  • After the reaction is complete, cool the mixture to 5-10°C and maintain for 60-80 minutes to allow for precipitation.[3][7]

  • Filter the solid product.

  • Wash the obtained solid with chilled ethyl acetate or toluene and then dry.[3][7] This step yields monomethyl fumarate.

Step 2: Conversion to Dimethyl Fumarate

  • Dissolve 100 g of the monomethyl fumarate obtained in the previous step in 500 ml of methanol.

  • Cool the solution to 10°C.[3]

  • Slowly add 15 ml of thionyl chloride over a period of 40-60 minutes.

  • Heat the reaction mass to 60-65°C and maintain for 10-12 hours.[3]

  • Upon completion of the reaction, isolate the product.

  • Purify the isolated product using methanol and water to yield Dimethyl Fumarate.[3]

Method 2: Fischer Esterification of Fumaric Acid

This protocol is a classic esterification reaction using an acid catalyst.[4]

  • To a 100 mL stirred jacketed reactor equipped with a reflux condenser, add 17.3 g (149 mmol) of fumaric acid and 100 mL of methanol.[4]

  • Add an acid catalyst. For example, 10 mol% of sulfuric acid (H₂SO₄) can be used.[5][8] Alternatively, an acidic resin like Amberlyst can be employed (e.g., 2 g).[4]

  • Heat the mixture to a temperature between 55°C and 75°C. An optimal temperature is often cited around 65°C.[4][5]

  • Maintain the reaction at this temperature with stirring. The reaction time can vary from 1.5 to 48 hours depending on the specific conditions and catalyst used.[4] A duration of 2 hours at 55°C can be sufficient.[5]

  • Monitor the reaction for the conversion of fumaric acid to dimethyl fumarate.

  • Once the reaction is complete, if a solid resin catalyst was used, remove it by hot filtration.[4]

  • Cool the hot product mixture to a temperature between 0°C and 30°C over several hours to induce crystallization.[4][9]

  • Collect the crystalline Dimethyl Fumarate product by filtration.

  • Wash the collected crystals with a suitable solvent if necessary.

  • Dry the final product under vacuum at 20-30°C.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Dimethyl Fumarate.

G cluster_0 Step 1: Monomethyl Fumarate Synthesis cluster_1 Step 2: Dimethyl Fumarate Synthesis A Dissolve Maleic Anhydride in Methanol B Stir at 45-50°C (3-4 hours) A->B C Add Solvent & Lewis Acid (AlCl₃) B->C D Heat at 70-75°C (4-5 hours) C->D E Cool to 5-10°C D->E F Filter & Wash Solid E->F G Dissolve Monomethyl Fumarate in Methanol F->G Dried Monomethyl Fumarate H Add Thionyl Chloride at 10°C G->H I Heat at 60-65°C (10-12 hours) H->I J Isolate Product I->J K Purify with Methanol/Water J->K L Final Product: Dimethyl Fumarate K->L

Caption: Workflow for Dimethyl Fumarate synthesis from maleic anhydride.

G A Combine Fumaric Acid, Methanol & Acid Catalyst B Heat Mixture to 55-75°C with Stirring A->B C Maintain Temperature (2-24 hours) B->C D Hot Filtration (if solid catalyst is used) C->D Optional E Cool Mixture to 0-30°C to Crystallize C->E D->E F Filter Crystalline Product E->F G Wash and Dry Product F->G H Final Product: Dimethyl Fumarate G->H

References

Application Notes and Protocols for the Quantification of 3,7-Dimethyl-1(5H)-furanone (3,7-DMF) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1(5H)-furanone (3,7-DMF) is a furanone derivative of interest in various fields of biological research. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. This document provides detailed application notes and experimental protocols for the determination of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of furanone derivatives in complex biological matrices presents analytical challenges due to their potential for thermal instability and the presence of interfering substances. The two primary recommended techniques for the sensitive and selective quantification of this compound are GC-MS, often requiring derivatization, and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. For furanones like this compound, derivatization is often employed to enhance volatility and thermal stability, leading to improved chromatographic separation and detection sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly selective and sensitive, and it is particularly suitable for non-volatile or thermally labile compounds. It often requires less sample preparation compared to GC-MS and can directly analyze the compound without derivatization.

Quantitative Data Summary

While specific quantitative data for this compound in biological samples is not extensively available in the literature, the following table provides an example of pharmacokinetic data for a structurally related furanone derivative, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), in rats after a single oral dose. This data can serve as a reference for expected concentration ranges and sample collection time points in preclinical studies of furanone compounds.

Table 1: Example Pharmacokinetic Parameters for a Furanone Derivative (MX) in Rats

ParameterValueBiological Matrix
Oral Absorption 20 - 35% of doseUrine
Elimination Half-life (Blood) 3.8 hoursBlood
Peak Tissue Distribution Gastrointestinal Tract, Kidneys, Stomach, Small Intestines, Urinary BladderVarious Tissues
Primary Excretion Route Urine (77% of excreted dose within 12 hours)Urine

Note: This data is for the compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and should be considered as an illustrative example.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS

This protocol is adapted from established methods for furanone analysis and would require validation for this compound.

1. Sample Preparation: Protein Precipitation and Extraction

  • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of small molecules in urine and would require validation for this compound.

1. Sample Preparation: Dilution and Filtration

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of an initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Mass Spectrometer: Sciex 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

Protocol 3: Extraction of this compound from Tissue Samples

This protocol provides a general procedure for tissue homogenization and extraction, which would need to be optimized for specific tissue types.

1. Tissue Homogenization

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

2. Extraction

  • To the tissue homogenate, add 1 mL of a 3:1 (v/v) mixture of isopropanol and ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for either GC-MS (after derivatization) or LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma_sample Plasma/Serum Sample (100 µL) protein_precipitation Protein Precipitation (Methanol) plasma_sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation add_bstfa Add BSTFA + Pyridine evaporation->add_bstfa heating Heating (60°C) add_bstfa->heating gc_injection GC Injection heating->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (SIM) separation->ms_detection quantification Quantification ms_detection->quantification

GC-MS Experimental Workflow for this compound in Plasma/Serum.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation dilution Dilution centrifugation->dilution filtration Filtration dilution->filtration lc_injection LC Injection filtration->lc_injection separation Chromatographic Separation lc_injection->separation msms_detection MS/MS Detection (MRM) separation->msms_detection quantification Quantification msms_detection->quantification

LC-MS/MS Experimental Workflow for this compound in Urine.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion furan_ring Furan Ring of This compound reactive_intermediate Reactive Electrophilic Intermediate (e.g., cis-enedione) furan_ring->reactive_intermediate Oxidation glutathione_conjugate Glutathione Conjugate reactive_intermediate->glutathione_conjugate GSH Conjugation other_conjugates Other Nucleophilic Adducts (e.g., with proteins) reactive_intermediate->other_conjugates Adduct Formation p450 Cytochrome P450 (e.g., CYP2E1) excreted_metabolites Excreted Metabolites (Urine, Feces) glutathione_conjugate->excreted_metabolites other_conjugates->excreted_metabolites

Proposed Metabolic Pathway of Furan-Containing Compounds.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities.[2][3] The development of robust and reliable analytical methods is crucial for the accurate quantification of 3,7-Dimethoxyflavone in various contexts, including quality control of natural products, pharmacokinetic studies, and pharmaceutical formulation development. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise analysis of 3,7-Dimethoxyflavone.

Physicochemical Properties of 3,7-Dimethoxyflavone

A summary of the key physicochemical properties is essential for method development.

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₄[1]
Molecular Weight282.29 g/mol [1]
XLogP33.7[1]
Monoisotopic Mass282.08920892 Da[1]
IUPAC Name3,7-dimethoxy-2-phenyl-chromen-4-one[1]

Chromatographic Conditions

A reverse-phase HPLC method was developed for the optimal separation and quantification of 3,7-Dimethoxyflavone.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C[4][5]
Detection Wavelength 265 nm (or experimentally determined λmax)[6]

Experimental Protocols

Protocol 1: Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B consists of 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using a sonicator or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 3,7-Dimethoxyflavone reference standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This is the stock solution. Store at 4°C in an amber vial.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B).[5]

    • A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

    • Filter each working standard solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[7]

Protocol 2: Sample Preparation

  • Dissolution: Accurately weigh the sample containing 3,7-Dimethoxyflavone and dissolve it in methanol to achieve a concentration estimated to be higher than the highest calibration standard.

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition to a final concentration that falls within the linear range of the calibration curve (e.g., 25-50 µg/mL).

  • Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial.[7]

Protocol 3: Analysis Sequence

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase (90% A, 10% B) until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.[7]

    • Inject the calibration standards in order from the lowest to the highest concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) sample (a mid-range standard) periodically (e.g., every 10-20 samples) to monitor instrument performance and ensure consistency.[5]

Method Validation Summary

The developed method was validated according to standard guidelines to ensure its reliability, accuracy, and precision.[8][9]

Validation ParameterAcceptance CriterionTypical Result
Linearity (R²) R² ≥ 0.9990.9995
Accuracy (% Recovery) 90% – 110%95.8% – 104.2%[9]
Precision - Intra-day (%RSD) ≤ 2%< 1.5%[8][10]
Precision - Inter-day (%RSD) ≤ 3%< 2.0%[8][9]
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.50 µg/mL[9]

Visualizations

The following diagrams illustrate the key processes involved in the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.22 µm) C->D E HPLC Injection D->E F C18 Column Separation E->F G UV Detection (265 nm) F->G H Peak Integration & Quantification G->H I Generate Report H->I

Caption: Experimental workflow for HPLC-UV analysis of 3,7-Dimethoxyflavone.

Method_Validation Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Logical flowchart for the HPLC method validation process.

References

Application Notes and Protocols for the Use of 3,7-Dimethyl-2,6-octadienal (Citral) and Dimethyl Fumarate (DMF) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The acronym "3,7-DMF" can refer to two distinct chemical compounds with different biological activities: 3,7-Dimethyl-2,6-octadienal, commonly known as Citral, and Dimethyl Fumarate (DMF). Both compounds have significant applications in cell culture-based research. This document provides detailed application notes and protocols for the use of each compound in cell culture experiments, tailored for researchers, scientists, and drug development professionals.

Part 1: 3,7-Dimethyl-2,6-octadienal (Citral)

Application Notes

3,7-Dimethyl-2,6-octadienal, or Citral, is a mixture of two isomeric acyclic monoterpene aldehydes, geranial (trans-isomer) and neral (cis-isomer).[1] It is a key component of essential oils from plants like lemongrass and citrus fruits.[2] In cell culture experiments, Citral is primarily investigated for its potential anti-cancer properties.[2][3][4] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][5][6] Its mechanisms of action include the modulation of genes involved in fatty acid biosynthesis and the induction of caspase activity.[1][6]

Quantitative Data Summary

The following table summarizes the effective concentrations of Citral in various cancer cell lines as reported in the literature.

Cell LineCancer TypeEffectIC50 ValueIncubation TimeReference
MCF-7Breast CancerInhibition of cell growth18 x 10⁻⁵ M (approx. 27.4 µg/mL)48 hours[5]
SKBR3Breast CancerInhibition of cell proliferation7.9 µM (approx. 1.2 µg/mL)48 hours[3]
MCF7Breast CancerInhibition of cell proliferation7.5 µM (approx. 1.14 µg/mL)48 hours[3]
PC3Prostate CancerInhibition of cell viability10 µg/mL72 hours[6]
PC-3MProstate CancerInhibition of cell viability12.5 µg/mL72 hours[6]

Experimental Protocols

1. Preparation of Citral Stock Solution

  • Solvent Selection: Citral is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[6] For cell culture applications, DMSO is a common choice. It is crucial to keep the final concentration of the solvent in the culture medium below a non-toxic level (typically ≤ 0.1% v/v).[7][8]

  • Stock Solution Preparation:

    • Weigh out the desired amount of Citral powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding and Treatment

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, PC3) in the appropriate complete culture medium as recommended by the cell line supplier.[9]

  • Seeding: Seed the cells in multi-well plates (e.g., 96-well or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁴ cells/well for a 96-well plate).[6] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Treatment:

    • The following day, prepare serial dilutions of the Citral stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest Citral concentration group.[6]

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of Citral or the vehicle control.

    • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

3. Assessment of Cell Viability (MTT Assay)

  • Following the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

4. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • After treatment with Citral, harvest the cells by trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark at room temperature for 15 minutes.[6]

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Signaling Pathways and Experimental Workflow

Citral_Signaling_Pathway Citral Citral (3,7-Dimethyl-2,6-octadienal) CancerCell Cancer Cell Citral->CancerCell Enters FattyAcid Fatty Acid Biosynthesis Genes CancerCell->FattyAcid Downregulates Caspase Caspase Activation CancerCell->Caspase CellCycle G2/M Phase Arrest CancerCell->CellCycle Proliferation Inhibition of Cell Proliferation FattyAcid->Proliferation Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Proliferation

Caption: Signaling pathway of Citral in cancer cells.

Experimental_Workflow_Citral cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Citral Stock Solution (in DMSO) Treat Treat Cells with Citral (various concentrations) Stock->Treat Cells Culture and Seed Cancer Cells Cells->Treat Incubate Incubate for 24-72 hours Treat->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability Apoptosis Analyze Apoptosis (e.g., Flow Cytometry) Incubate->Apoptosis

Caption: General experimental workflow for Citral.

Part 2: Dimethyl Fumarate (DMF)

Application Notes

Dimethyl Fumarate (DMF) is an FDA-approved oral therapeutic for relapsing-remitting multiple sclerosis and psoriasis.[10][11] In cell culture, DMF is widely studied for its potent anti-inflammatory, antioxidant, and immunomodulatory effects.[10] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[11][12] DMF modifies cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes.[12][13][14] Additionally, DMF has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and modulate cellular metabolism.[11][13][15]

Quantitative Data Summary

The following table summarizes the effective concentrations of DMF in various cell types as reported in the literature.

Cell TypeModel SystemEffectEffective ConcentrationIncubation TimeReference
Microglial cells (HAPI)LPS-stimulated inflammationInhibition of nitric oxide productionDose-dependent (tested up to 4 µM)24 hours[16]
Microglial cellsLPS-stimulated inflammationInhibition of nitric oxide production1 µM - 10 µM48-72 hours[17]
Human Retinal Endothelial Cells (HREC)High glucose stressCytoprotective effects10 µM24-72 hours[12]
Oligodendrocyte lineage cells (Oli neu)Basal and inflammatory conditionsAntioxidant and anti-inflammatory effectsNot specifiedUp to 120 hours[18]
T cellsActivated T cellsReduction in mitochondrial respirationNot specified72 hours[19]

Experimental Protocols

1. Preparation of DMF Stock Solution

  • Solvent Selection: DMF is soluble in organic solvents such as DMSO.[20] As with Citral, it is essential to maintain the final DMSO concentration in the cell culture medium at a non-toxic level (e.g., ≤ 0.1% v/v).[7][8]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of DMF (e.g., 10-100 mM) in sterile DMSO.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in aliquots at -20°C.

2. Cell Culture and Treatment for Anti-inflammatory Assays

  • Cell Culture: Culture relevant cell types, such as microglial cell lines (e.g., BV-2, HAPI) or primary microglia, in their recommended growth medium.[16]

  • Seeding: Plate the cells in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of DMF for a specific duration (e.g., 1-2 hours).

    • Induce an inflammatory response by adding an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[16]

    • Include appropriate controls: untreated cells, cells treated with DMF alone, and cells treated with LPS alone.

    • Incubate for the desired time (e.g., 6, 24, or 48 hours).[16]

3. Measurement of Inflammatory Markers

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant after the treatment period.

    • Use a Griess reagent kit to measure the concentration of nitrite, a stable product of NO.

    • Measure the absorbance at the appropriate wavelength and calculate the NO concentration based on a standard curve.[21]

  • Pro-inflammatory Cytokine Levels (ELISA):

    • Collect the cell culture supernatant.

    • Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[22]

4. Assessment of Nrf2 Pathway Activation (Western Blot)

  • After DMF treatment, lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

DMF_Signaling_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway DMF Dimethyl Fumarate (DMF) Keap1 Keap1 DMF->Keap1 Modifies Cysteine Residues NFkB NF-κB DMF->NFkB Inhibits Nuclear Translocation Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Experimental_Workflow_DMF cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare DMF Stock Solution (in DMSO) Pretreat Pre-treat Cells with DMF Stock->Pretreat Cells Culture and Seed Immune or Endothelial Cells Cells->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for 6-48 hours Stimulate->Incubate Cytokines Measure Inflammatory Markers (e.g., NO, Cytokines) Incubate->Cytokines WesternBlot Analyze Nrf2 Pathway Activation (Western Blot) Incubate->WesternBlot

References

Application Notes and Protocols for 3,7-Dimethylfumarate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for 3,7-Dimethylfumarate (DMF), also known as Dimethyl Fumarate, in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of DMF.

Overview and Mechanism of Action

Dimethyl Fumarate is an ester of fumaric acid approved for the treatment of multiple sclerosis and psoriasis in humans.[1][2] Its therapeutic effects are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][4] Upon administration, DMF is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF).[5][6] Both DMF and MMF can activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes.[5][6] Additionally, DMF has demonstrated immunomodulatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[3][7] While the Nrf2 pathway is a primary target, some studies suggest that DMF can also act through Nrf2-independent mechanisms.[8][9]

Dosage and Administration in Rodent Models

The administration of DMF in animal models has been primarily investigated through oral gavage and intraperitoneal injection. The optimal dosage and route are dependent on the specific animal model and the intended therapeutic effect.

Oral Administration

Oral gavage is a common method for DMF administration in rodent models, mimicking the clinical route of administration in humans.

Table 1: Oral Dosage of 3,7-Dimethylfumarate in Rodent Models

Animal ModelSpecies/StrainDosageVehicleTreatment DurationKey Findings
Neuropathic Pain (Spared Nerve Injury)Rat (Sprague Dawley), Mouse (C57BL/6)300 mg/kg, once daily2% Methylcellulose5 daysReversed mechanical allodynia and hyperalgesia; increased superoxide dismutase activity; reduced pro-inflammatory cytokines.[10][11]
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)Mouse (C57BL/6J)7.5 mg/kgNot specifiedNot specifiedSignificantly reduced the severity of EAE.[12]
Multiple Sclerosis (EAE)Mouse100 mg/kg, once or twice dailyNot specifiedProphylactic or therapeutic for 14 daysPrevented the development and severity of EAE when given prophylactically.[13]
Parkinson's Disease (MPTP-induced)Mouse (C57BL)10, 30, and 100 mg/kg, once dailyNot specifiedNot specifiedReduced neuronal cell degeneration and behavioral impairments; prevented dopamine depletion.[14]
Friedreich's Ataxia Model Mouse (C57Bl6)Up to 80 mg/kgNot specified2 weeksIncreased frataxin and Cox4 expression in the brain.[15]
Autoimmune Neuritis (EAN)Rat (Lewis)15, 30, and 45 mg/kg, twice dailyMethylcelluloseNot specified45 mg/kg significantly ameliorated clinical neuritis, reduced demyelination and axonal degeneration.[16]
Intraperitoneal Administration

Intraperitoneal injection is another route used for administering DMF, which can offer different pharmacokinetic profiles compared to oral administration.

Table 2: Intraperitoneal Dosage of 3,7-Dimethylfumarate in Rodent Models

Animal ModelSpecies/StrainDosageTreatment DurationKey Findings
Toxicity Study Mouse (C57Bl6)0-320 mg/kgSingle doseMortality observed at 160 and 320 mg/kg; liver abnormalities at 320 mg/kg. No toxicity observed at 80 mg/kg.[15]
Mitochondrial Function Study Mouse (C57Bl6)Up to 160 mg/kgNot specifiedDose-dependent increase in frataxin and cytochrome oxidase 4 (Cox4) expression in the liver.[15]

Experimental Protocols

Protocol for Oral Administration in a Neuropathic Pain Model

This protocol is based on studies investigating the effect of DMF on peripheral neuropathic pain in rodents.[10][11]

Workflow for Neuropathic Pain Study

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment A Acclimatization of Animals B Baseline Behavioral Testing (e.g., von Frey test) A->B C Spared Nerve Injury (SNI) or Sham Surgery B->C D Post-operative Recovery (14 days) C->D E Oral Gavage with DMF (300 mg/kg) or Vehicle (daily for 5 days) D->E F Behavioral Testing (during and after treatment) E->F G Tissue Collection (L4/5 DRG) F->G H Biochemical Analysis (Cytokines, Mitochondrial function) G->H G A Animal Acclimatization (C57Bl6 mice) B Intraperitoneal (I.P.) Injection of DMF or Vehicle A->B C Tissue Collection (Liver, Brain, Muscle) B->C D Lysate Preparation C->D E Western Blot Analysis (Frataxin, Cox4) D->E G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF 3,7-Dimethylfumarate (DMF) Keap1 Keap1 DMF->Keap1 modifies cysteine residues Nrf2_c Nrf2 Keap1->Nrf2_c inhibition (degradation) Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes promotes transcription

References

Solid-Phase Extraction of 3,7-Dimethyl-1(5H)-furanone from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1(5H)-furanone (3,7-DMF) is a volatile organic compound contributing to the aroma and flavor profiles of various food products, including coffee and fruits. Accurate quantification of this compound in complex matrices is crucial for quality control, flavor research, and safety assessment. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and pre-concentration of this compound from intricate sample matrices prior to chromatographic analysis.

These application notes provide detailed protocols for the solid-phase extraction of this compound from diverse and complex sample types. The methodologies are based on established procedures for analogous furanone compounds and are intended to serve as a comprehensive guide for analytical chemists. While specific performance data for this compound is limited in the current literature, the provided protocols offer a strong foundation for method development and validation.

Quantitative Data Summary

Quantitative data for this compound is not extensively available. However, data for the structurally similar and well-studied furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol or HDMF), provides valuable insights into expected recovery rates and concentration ranges in various matrices. The following tables summarize relevant quantitative data for furanones extracted from complex matrices using SPE and related techniques.

Table 1: Recovery Data for Furanones in Various Matrices

AnalyteMatrixExtraction MethodSorbent/FiberRecovery (%)Reference
FuraneolFruit JuiceSPELichrolut-EN98N/A
FuranVarious FoodsSPMEN/A77.81 - 111.47[1]
HDMFBaby FoodSPECation-exchange94 - 110[1]
FuraneolGrape Juice & WineSPEN/A76.6 - 106.3[1]
Furan and derivativesCanned Oily FishSPMECarboxen-PDMS75.9 - 114.6N/A
Furan and derivativesFruitSPMECarboxen-PDMS86.1 - 113.9N/A
Furan and derivativesJuiceSPMECarboxen-PDMS84.9 - 117.2N/A

Table 2: Concentration of Furanones in Food and Beverage Samples

AnalyteMatrixConcentration RangeAnalytical MethodReference
FuraneolTomato95 - 173 µg/kgDerivatization/SPME-GC/MS[2]
FuraneolStrawberries1663 - 4852 µg/kgDerivatization/SPME-GC/MS[2]
FuranRoasted Coffee Beans911 - 5852 µg/kgGC-MS[3]
FuranCoffee Brews<10 - 288 µg/kgGC-MS[3]
HDMFRoasted Coffee300 - 2900 mg/kgN/A[4]
2(5H)-FuranoneMeat, Fish, CheeseLOQ: 50 µg/kgGC-MS/MS[1]
3-Methyl-2(5H)-furanoneMeat, Fish, CheeseLOQ: 10 µg/kgGC-MS/MS[1]

Experimental Protocols

The following protocols are designed for the solid-phase extraction of this compound from various complex matrices. Protocol 1 is a general-purpose SPE method adaptable to liquid samples, while Protocol 2 details a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach suitable for solid and semi-solid matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Fruit Juice, Beverages)

This protocol outlines a general procedure for the extraction of this compound from liquid samples using reversed-phase SPE cartridges.

Materials:

  • SPE Cartridges: Reversed-phase sorbent (e.g., C18, HLB, or Lichrolut-EN)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample clarification supplies (e.g., centrifuge, filters)

  • SPE manifold

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment:

    • Centrifuge the liquid sample (e.g., 10 mL of juice) to remove particulate matter.

    • Filter the supernatant through a 0.45 µm filter.

    • For samples with high sugar content, dilute with deionized water (e.g., 1:1 v/v) to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent bed does not dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences such as sugars and acids.

  • Drying:

    • Dry the SPE cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 2 x 1 mL). Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analytical instrument (e.g., 100 µL of methanol for GC-MS analysis).

Protocol 2: QuEChERS-based Extraction for Solid and Semi-Solid Matrices (e.g., Fruit Puree, Coffee Grounds)

This protocol is adapted from methodologies used for other furanones in complex food matrices and is suitable for samples with high solid and fat content.

Materials:

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) tubes with a suitable sorbent (e.g., C18, PSA, and/or a lipid removal sorbent)

Methodology:

  • Sample Preparation:

    • Homogenize a representative portion of the solid or semi-solid sample.

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90%.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake or vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet.

    • Immediately shake vigorously for another minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing the appropriate sorbent mixture.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a new tube.

    • The extract is now ready for direct analysis by GC-MS or LC-MS, or it can be concentrated and reconstituted as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.

spe_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Liquid Sample (e.g., Juice) centrifuge Centrifugation start->centrifuge filter Filtration (0.45 µm) centrifuge->filter dilute Dilution (if necessary) filter->dilute condition Condition Cartridge (Methanol & Water) dilute->condition load Load Sample condition->load wash Wash (Water) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute concentrate Concentrate (N2 Stream) elute->concentrate reconstitute Reconstitute concentrate->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow for SPE of this compound from liquid matrices.

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Solid/Semi-Solid Sample homogenize Homogenize Sample start->homogenize add_solvent Add Acetonitrile homogenize->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge transfer_supernatant Transfer Supernatant shake_centrifuge->transfer_supernatant dspe Add to dSPE Tube transfer_supernatant->dspe vortex_centrifuge Vortex & Centrifuge dspe->vortex_centrifuge final_extract Collect Cleaned Extract vortex_centrifuge->final_extract analysis GC-MS or LC-MS Analysis final_extract->analysis

Caption: Workflow for QuEChERS extraction of this compound.

References

Application of Dimethyl Fumarate (DMF) and 3,7-Dimethoxyflavone in Fibrosis Research

References

Application Notes & Protocols: Techniques for Measuring TGF-β1 Inhibition by 3,7-Dimethyl-1-(5-oxohexyl)-xanthine (3,7-DMF)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a critical role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of the TGF-β1 signaling pathway is implicated in various pathologies, such as fibrosis, cancer, and autoimmune diseases.[1][2][3] Consequently, the inhibition of this pathway is a significant area of interest for therapeutic drug development.

One compound of interest is Dimethylfumarate (DMF), a molecule that has been shown to attenuate the effects of TGF-β1.[4] It is important to note that the compound 3,7-dimethyl-1-(5-oxohexyl)-xanthine, while sharing the "DMF" acronym, is distinct from Dimethylfumarate. The majority of research on TGF-β1 inhibition by a compound referred to as "DMF" pertains to Dimethylfumarate. This document outlines established techniques and detailed protocols to measure the inhibitory effects of Dimethylfumarate (referred to as DMF hereafter) on the TGF-β1 signaling pathway, providing researchers, scientists, and drug development professionals with a comprehensive guide for their investigations.

Mechanism of Action: DMF Inhibition of the TGF-β1/Smad Pathway

The canonical TGF-β1 signaling cascade is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[5][6][7] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6]

Dimethylfumarate (DMF) has been demonstrated to negatively affect this pathway by inhibiting the phosphorylation of Smad3, a critical step for signal transduction.[4] This inhibitory action disrupts the downstream transcriptional activity mediated by TGF-β1. Research suggests this effect may be linked to DMF's activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which in turn suppresses TGF-β/Smad signaling.[4]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 Ligand TBRII TβRII TGFB1->TBRII Binding TBRI TβRI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD4 SMAD4 Complex p-SMAD2/3-SMAD4 Complex DNA Target Gene Transcription Complex->DNA Nuclear Translocation pSMAD23SMAD4 pSMAD23SMAD4 pSMAD23SMAD4->Complex Complex Formation

Canonical TGF-β1/Smad Signaling Pathway.

TGF_Inhibition_Pathway cluster_cytoplasm Cytoplasm TBRI Activated TβRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 DMF Dimethylfumarate (DMF) DMF->SMAD23 Inhibits Phosphorylation

Mechanism of TGF-β1 inhibition by DMF.

Quantitative Data on TGF-β1 Inhibition by DMF

The inhibitory effect of DMF on the TGF-β1 pathway can be quantified by measuring the levels of phosphorylated Smad3. The following table summarizes data from a study where rat kidney fibroblasts (NRK-49F) were pretreated with DMF before stimulation with TGF-β1.[4]

DMF Concentration (µM)TGF-β1 Stimulation (2 ng/ml)Normalized p-Smad3 / Total Smad3 Ratio (Mean ± SE)Percent Inhibition of Smad3 Phosphorylation (%)
0-1.00 ± 0.08N/A
0+3.52 ± 0.210%
10+2.89 ± 0.1525%
30+2.18 ± 0.1253%
50+1.65 ± 0.1074%

Data adapted from a study on NRK-49F cells, showing a dose-dependent inhibition of TGF-β1-stimulated Smad3 phosphorylation by DMF.[4] The percent inhibition is calculated relative to the TGF-β1 stimulated control without DMF.

Experimental Protocols

Several robust methods can be employed to measure the inhibitory activity of DMF against TGF-β1. Key techniques include Western Blotting for phosphoprotein analysis, Luciferase Reporter Assays for transcriptional activity, ELISA for protein quantification, and qPCR for gene expression analysis.

Western Blot Analysis of Smad3 Phosphorylation

This protocol details the detection of phosphorylated Smad3 (p-Smad3), a direct indicator of TGF-β1 pathway activation, and its inhibition by DMF.

WB_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., NRK-49F) - Starve cells (serum-free media) - Pre-treat with DMF - Stimulate with TGF-β1 B 2. Protein Extraction - Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies (anti-p-Smad3, anti-Total Smad3) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Add chemiluminescent substrate (ECL) - Image blot - Densitometry analysis (p-Smad3 / Total Smad3) F->G

Western Blot workflow for p-Smad3 detection.

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells (e.g., NRK-49F rat kidney fibroblasts or RMC rat mesangial cells) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with varying concentrations of DMF (e.g., 10, 30, 50 µM) for 1 hour.

    • Stimulate cells with TGF-β1 (e.g., 2 ng/mL) for 1 hour.[4]

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibody against phospho-Smad3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[9]

    • Wash the membrane three times for 5 minutes each with TBST.[9]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

    • To normalize, strip the membrane and re-probe with an antibody for total Smad3 or a loading control like β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Calculate the ratio of p-Smad3 to total Smad3 to determine the level of inhibition.

TGF-β1 Reporter Gene Assay

Reporter_Workflow A 1. Cell Transfection - Co-transfect cells (e.g., HEK293) with a TGF-β responsive reporter plasmid (e.g., (CAGA)9-Luc) and a control Renilla luciferase plasmid B 2. Treatment - Allow 24h for expression - Starve cells - Pre-treat with DMF - Stimulate with TGF-β1 A->B C 3. Cell Lysis - Wash cells with PBS - Lyse cells using passive lysis buffer B->C D 4. Luciferase Assay - Add Firefly luciferase substrate to lysate and measure luminescence - Add Renilla luciferase substrate (Stop & Glo®) and measure again C->D E 5. Data Analysis - Normalize Firefly luminescence to Renilla luminescence - Calculate fold induction and percent inhibition D->E

Reporter Gene Assay workflow for TGF-β1 activity.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., AD-293, a derivative of HEK-293) in 24-well plates.[4]

    • When cells reach 70-80% confluency, co-transfect them with a TGF-β responsive firefly luciferase reporter plasmid (e.g., (CAGA)9 MLP-Luc) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, starve the cells in serum-free medium for 12 hours.

    • Pre-treat the cells with various concentrations of DMF for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 5-18 hours.[4][10]

  • Luciferase Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

    • Transfer the cell lysate to a 96-well luminometer plate.

    • Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction. Measure Renilla luciferase activity.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the fold induction by comparing the normalized activity of treated samples to that of the unstimulated control.

    • Determine the percent inhibition by DMF relative to the TGF-β1 stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of TGF-β1 protein in biological samples, such as cell culture supernatants. This can assess if DMF affects the secretion or overall level of TGF-β1.

ELISA_Workflow A 1. Sample Preparation - Culture cells with or without DMF - Collect supernatant - Activate latent TGF-β1 (acid treatment followed by neutralization) B 2. Plate Coating & Binding - Coat 96-well plate with capture antibody - Block non-specific sites - Add standards and activated samples - Incubate to allow TGF-β1 binding A->B C 3. Detection - Wash plate - Add biotin-conjugated detection antibody - Wash plate - Add Streptavidin-HRP B->C D 4. Signal Development - Wash plate - Add TMB substrate - Incubate for color development - Add Stop Solution C->D E 5. Data Acquisition & Analysis - Read absorbance at 450 nm - Generate standard curve - Calculate TGF-β1 concentration in samples D->E QPCR_Workflow A 1. Cell Treatment & RNA Extraction - Treat cells with TGF-β1 +/- DMF - Lyse cells and extract total RNA B 2. cDNA Synthesis - Reverse transcribe RNA into cDNA using reverse transcriptase A->B C 3. qPCR Reaction Setup - Mix cDNA, primers for target gene (e.g., TGFB1) and housekeeping gene (e.g., GAPDH), and SYBR Green master mix B->C D 4. Amplification & Detection - Perform qPCR cycling - Monitor fluorescence in real-time C->D E 5. Data Analysis - Determine Ct values - Calculate relative gene expression using the 2^(-ΔΔCt) method D->E

References

Application Notes and Protocols for Preparing Stock Solutions of Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl fumarate (DMF), the methyl ester of fumaric acid, is an FDA-approved therapeutic for relapsing forms of multiple sclerosis and psoriasis.[1][2][3] Its mechanism of action is primarily linked to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][4][5] DMF and its active metabolite, monomethyl fumarate (MMF), are utilized in a variety of research settings, including studies on neuroprotection, immunomodulation, and anti-inflammatory effects.[1][6] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for preparing and storing stock solutions of Dimethyl fumarate.

Note on Nomenclature: The compound is commonly known as Dimethyl fumarate. The chemical name is dimethyl (E)-but-2-enedioate.[2] The user-provided term "3,7-Dimethylfumarate" appears to be a non-standard name, as the fumarate backbone contains only four carbon atoms. This document pertains to Dimethyl fumarate (CAS 624-49-7).

Chemical and Physical Properties

Dimethyl fumarate is supplied as a white to off-white crystalline solid.[2][7] Its key properties are summarized below.

PropertyValueReference
CAS Number 624-49-7[7]
Molecular Formula C₆H₈O₄[7]
Molecular Weight 144.13 g/mol
Melting Point 102-106 °C[8]
Boiling Point 192-193 °C[8]
Appearance Crystalline solid[7]

Solubility Data

The solubility of Dimethyl fumarate in various common laboratory solvents is crucial for preparing stock solutions. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7]

SolventSolubilityReference
Dimethylformamide (DMF) ~12 mg/mL[7][8][9]
Dimethyl sulfoxide (DMSO) ~5 mg/mL[7], 29 mg/mL at 25°C[8][9][7][8][9]
Ethanol ~2 mg/mL[7], 10 mg/mL at 25°C[8][9][7][8][9]
Methanol 30-36 mg/mL[8][9]
Water 1.6 mg/mL at 20°C[8][9][10]
PBS (pH 7.2) 2 mg/mL (with heating and ultrasound)[11]
DMF:PBS (1:1) ~0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM Dimethyl fumarate stock solution in DMSO. This is a common starting point for in vitro experiments.

Materials:

  • Dimethyl fumarate (solid, ≥95% purity)[7]

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of Dimethyl fumarate needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 144.13 g/mol x 1000 mg/g = 14.41 mg

  • Weighing: Accurately weigh 14.41 mg of Dimethyl fumarate and place it into a sterile vial.

  • Dissolution: Add 1 mL of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (≥4 years for the solid compound) or at -80°C for the solution in solvent (stable for up to 1 year).[7][11]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Materials:

  • 100 mM Dimethyl fumarate stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes and pipettes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of Dimethyl fumarate for your experiment (e.g., 50 µM).

  • Serial Dilution: It is recommended to perform a serial dilution to ensure accuracy.

    • First, prepare an intermediate dilution by adding a small volume of the 100 mM stock to the culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of medium to get a 1 mM intermediate solution.

    • Next, add the required volume of the intermediate solution to the final volume of culture medium. To achieve a 50 µM final concentration in 10 mL of medium:

      • Use the formula C1V1 = C2V2

      • (1 mM) x V1 = (0.050 mM) x 10 mL

      • V1 = 0.5 mL (or 500 µL)

    • Add 500 µL of the 1 mM intermediate solution to 9.5 mL of culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. In the example above, the final DMSO concentration would be 0.05%.

  • Immediate Use: Use the freshly prepared working solution immediately. Aqueous solutions of Dimethyl fumarate are not recommended for storage for more than one day due to potential hydrolysis.[7] Studies have shown DMF is susceptible to hydrolysis under both acidic and alkaline conditions.[12][13]

Storage and Stability

  • Solid Compound: Store Dimethyl fumarate solid at -20°C. It is stable for at least four years under these conditions.[7]

  • Stock Solutions (in Organic Solvent): Store aliquots of stock solutions in DMSO or DMF at -20°C (stable for 6 months) or -80°C (stable for 1 year).[11] Purging the solvent with an inert gas before making the solution can improve stability.[7]

  • Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[7] Dimethyl fumarate stability decreases in the following pH order: 7 < 5 < 3 < 1 < 9.[12][13]

Mandatory Visualizations

Signaling Pathway

Caption: Nrf2 signaling pathway activated by Dimethyl Fumarate.

Experimental Workflow

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use start Start calc Calculate Mass of Dimethyl Fumarate start->calc weigh Weigh Solid calc->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Mix Until Completely Dissolved dissolve->mix filter Filter Sterilize (Optional) (0.22 µm Syringe Filter) mix->filter Transfer aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store end Use in Experiments store->end

References

Application Notes and Protocols for N,N-Dimethylformamide (DMF) Analysis in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "3,7-dimethyl-1(5H)-fructopyranose" as a reference standard in chromatography did not yield any relevant results, suggesting that this may be an incorrect or non-existent compound in this context. Therefore, these application notes focus on N,N-Dimethylformamide (DMF) , a widely used solvent and a common analyte in chromatographic analysis, particularly in the pharmaceutical and manufacturing industries.

Introduction

N,N-Dimethylformamide (DMF) is a versatile organic solvent with a high boiling point, making it suitable for a wide range of applications in chemical synthesis and manufacturing.[1] However, due to its potential toxicity, its presence as a residual solvent in pharmaceutical products, textiles, and other materials is strictly regulated.[2][3] Accurate and robust analytical methods are therefore essential for the quantification of DMF to ensure product safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of DMF using gas chromatography (GC) with flame ionization detection (FID) and mass spectrometry (MS).

Data Presentation: Performance of Analytical Methods for DMF Quantification

The following table summarizes typical performance data for the quantification of DMF using GC-FID and GC-MS. These values are representative of validated methods for residual solvent analysis.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linear Range 0.01 - 8.0 µg/µl[4]0.5 - 10 mg/L[3]
Correlation Coefficient (r²) >0.999[4]≥ 0.99
Limit of Detection (LOD) 4.0 x 10⁻⁴ µg[4]0.4 mg/kg[5]
Limit of Quantitation (LOQ) -4.2 mg/kg[3]
Recovery 86.5% - 94.0%[4]91.2% - 106.3%[3]
Repeatability (RSD) 0.9% - 7.5%[4]< 5.34%[3]
Intermediate Precision (RSD) -< 7.95%[3]

Experimental Protocols

Protocol 1: Quantification of DMF in Pharmaceutical Ingredients by Headspace GC-FID

This protocol is suitable for the determination of residual DMF in active pharmaceutical ingredients (APIs) and excipients, in accordance with USP <467> guidelines.[6]

1. Sample Preparation:

  • Accurately weigh approximately 0.2 g of the ground pharmaceutical sample into a 20 ml headspace vial.[7]

  • Add 1.0 ml of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or water, depending on the sample's solubility.[1][7][8]

  • For calibration standards, prepare a stock solution of DMF in the same solvent and dilute to the desired concentration levels.[7]

  • Tightly seal the vials with crimp caps.[7]

  • Gently mix the contents by sonication for 10 minutes to ensure complete dissolution or dispersion of the sample.[7]

2. Headspace GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a headspace autosampler (e.g., G1888) and a Flame Ionization Detector (FID).[9]

  • Column: DB-624, 30 m x 0.53 mm I.D., 3.0 µm film thickness, or equivalent G43 phase.[6][10]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 4 minutes.[9]

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[10]

  • Headspace Sampler Parameters:

    • Oven Temperature: 140°C.[7]

    • Equilibration Time: 8 minutes.[7]

    • Injection Volume: 1 ml of the headspace gas.

3. Data Analysis:

  • Identify the DMF peak based on its retention time compared to a known standard.

  • Quantify the amount of DMF in the sample using an external standard calibration curve.

Protocol 2: Quantification of DMF in Textiles by GC-MS

This protocol is designed for the sensitive and selective determination of DMF in textile samples.[3]

1. Sample Preparation:

  • Cut the textile sample into small pieces.

  • Accurately weigh a representative portion of the sample.

  • Perform a solvent extraction using acetone or ethyl acetate under ultrasonic agitation.[3][5]

  • Concentrate the extract if necessary.

  • Prepare calibration standards of DMF in the same extraction solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled with a Mass Selective Detector (MSD).

  • Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.[3]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 0.5 minutes.[3]

    • Ramp: Increase to 120°C at a rate of 10°C/minute.[3]

    • Hold: Hold at 120°C for 1 minute.[3]

  • Injector Temperature: 250°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 ml/min.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Interface Temperature: 280°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of DMF (e.g., m/z 73, 44, 29).

3. Data Analysis:

  • Confirm the identity of DMF by comparing both the retention time and the mass spectrum of the peak in the sample with that of a reference standard.

  • Quantify the concentration of DMF using an external standard calibration curve based on the peak area of the primary ion.

Visualizations

Workflow for Residual DMF Analysis by Headspace GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Diluent (e.g., DMSO) Sample->Solvent Vial Seal Vial Solvent->Vial Sonicate Sonicate for 10 min Vial->Sonicate Incubate Incubate in HS Oven (140°C, 8 min) Sonicate->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation (DB-624 Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Results (ppm) Calibrate->Report

Caption: Workflow for the analysis of residual DMF using Headspace GC.

Logical Relationship in Method Validation

Validation_Parameters cluster_precision Precision Components Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Derivatization of 3,7-Dimethoxyflavone for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,7-Dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Accurate and sensitive detection of this compound in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. While direct analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is feasible, derivatization can offer significant advantages in terms of sensitivity and selectivity, especially at low concentrations.

These application notes provide detailed protocols for both the direct analysis of 3,7-dimethoxyflavone and proposed derivatization strategies designed to enhance its detection by fluorescence and mass spectrometry. The derivatization methods are based on established chemical reactions targeting the C4-keto group of the flavone backbone, a common feature of flavonoids.[1] These protocols are intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for 3,7-dimethoxyflavone and related compounds.

Application Note 1: Direct Analysis of 3,7-Dimethoxyflavone by HPLC-UV/MS

This protocol describes a standard method for the analysis of underivatized 3,7-dimethoxyflavone, which can serve as a benchmark for comparison with derivatization methods.

Experimental Protocol

1. Sample Preparation:

  • For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

2. HPLC-UV/MS Analysis:

  • Inject the prepared sample into the HPLC system.
  • Monitor the elution of 3,7-dimethoxyflavone by UV and/or MS detection.

Data Presentation

ParameterValue
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, linear gradient to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 265 nm[2]
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 283.1

Mandatory Visualization

Workflow for Direct Analysis of 3,7-Dimethoxyflavone sample_prep Sample Preparation (Protein Precipitation) hplc_uv_ms HPLC-UV/MS Analysis sample_prep->hplc_uv_ms data_analysis Data Analysis hplc_uv_ms->data_analysis

Caption: Workflow for the direct analysis of 3,7-dimethoxyflavone.

Application Note 2: Derivatization with Dansyl Hydrazine for Enhanced Fluorescence Detection

This protocol describes a pre-column derivatization method that targets the C4-keto group of 3,7-dimethoxyflavone with dansyl hydrazine to yield a highly fluorescent hydrazone derivative. This method is suitable for trace-level quantification.

Experimental Protocol

1. Derivatization Reaction:

  • To the dried sample extract, add 50 µL of a 1 mg/mL solution of dansyl hydrazine in acetonitrile.
  • Add 10 µL of 1 M HCl in methanol as a catalyst.
  • Vortex briefly and incubate at 60°C for 60 minutes in the dark.
  • After incubation, evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC with Fluorescence Detection (HPLC-FLD):

  • Inject the derivatized sample into the HPLC system.
  • Use a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl group.

Data Presentation

ParameterValue
Derivatizing Agent Dansyl Hydrazine
Target Functional Group C4-Keto
Product Fluorescent Dansyl Hydrazone
Excitation Wavelength ~340 nm
Emission Wavelength ~525 nm
Expected LOD Improvement 10-100 fold compared to UV detection

Mandatory Visualization

Workflow for Derivatization with Dansyl Hydrazine sample_extract Dried Sample Extract derivatization Derivatization with Dansyl Hydrazine sample_extract->derivatization hplc_fld HPLC-FLD Analysis derivatization->hplc_fld quantification Quantification hplc_fld->quantification Workflow for Fluorous Tag Derivatization sample_extract Dried Sample Extract derivatization Derivatization with Fluorous Hydrazide sample_extract->derivatization lc_ms LC-MS Analysis derivatization->lc_ms data_analysis Data Analysis lc_ms->data_analysis Workflow for Metal Complexation sample_solution Sample in Solution complexation Addition of Cu(II) Acetate sample_solution->complexation ms_analysis ESI-MS Analysis complexation->ms_analysis signal_enhancement Enhanced Signal ms_analysis->signal_enhancement Potential Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb_alpha IκBα ikk_complex->ikb_alpha Phosphorylation & Degradation nf_kb_inhibition 3,7-Dimethoxyflavone (Proposed Inhibition) nf_kb_inhibition->ikk_complex nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2)

References

Application Notes and Protocols for High-Throughput Screening of 3,7-DMF as a Potential Anti-Fibrotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Assays Involving 3,7-DMF Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. A key mediator of fibrosis is Transforming Growth Factor-beta 1 (TGF-β1), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM deposition. Hepatic stellate cells (HSCs) are the main precursors of myofibroblasts in the liver and their activation by TGF-β1 is a critical event in the progression of liver fibrosis.

3,7-dimethyl-1(5H)-furo[3,2-b]pyridin-2-one (this compound) has been identified as a potential inhibitor of TGF-β1-induced activation of HSCs. High-throughput screening (HTS) assays are essential for the efficient identification and characterization of such anti-fibrotic compounds. This document provides detailed application notes and protocols for a high-content screening (HCS) assay designed to evaluate the inhibitory effect of this compound on the activation of primary human hepatic stellate cells.

Mechanism of Action: Inhibition of TGF-β1 Signaling

The TGF-β1 signaling pathway plays a central role in the pathogenesis of fibrosis. The binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including alpha-smooth muscle actin (α-SMA) and collagen.[1][2][3][4] this compound is hypothesized to inhibit this pathway, thereby reducing the expression of fibrotic markers.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TβRII TβRII TGF-β1->TβRII Binding TβRI (ALK5) TβRI (ALK5) TβRII->TβRI (ALK5) Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TβRI (ALK5)->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3 SMAD4 p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression α-SMA, Collagen (Fibrosis) SMAD Complex->Gene Expression Nuclear Translocation & Transcription Regulation This compound This compound This compound->TβRI (ALK5) Inhibition

Caption: Proposed mechanism of this compound in the TGF-β1 signaling pathway.

High-Content Screening Assay for Inhibitors of HSC Activation

This assay is designed to quantify the inhibitory effect of compounds on the TGF-β1-induced activation of primary human hepatic stellate cells (hHSCs) by measuring the expression of α-SMA and collagen deposition.

Experimental Workflow

The workflow for the high-content screening assay is as follows:

HCS_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_staining Immunofluorescence cluster_analysis Data Acquisition & Analysis A Seed hHSCs in 384-well plates B Starve cells in low-serum medium A->B C Add this compound or control compounds B->C D Incubate C->D E Stimulate with TGF-β1 D->E F Incubate for 48-72h E->F G Fix and permeabilize cells F->G H Stain for α-SMA, Collagen I, and nuclei (DAPI) G->H I Image acquisition using high-content imager H->I J Image analysis to quantify fluorescence intensity I->J K Data normalization and hit identification J->K

Caption: High-content screening experimental workflow.
Detailed Experimental Protocol

Materials and Reagents:

  • Primary human hepatic stellate cells (hHSCs)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human TGF-β1

  • This compound

  • Positive control (e.g., a known ALK5 inhibitor)

  • 384-well clear-bottom imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-α-SMA, Mouse anti-Collagen Type I

  • Secondary antibodies: Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture primary hHSCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed hHSCs into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Cell Starvation:

    • After 24 hours, aspirate the growth medium and replace it with 50 µL of low-serum medium (DMEM with 0.2% FBS).

    • Incubate for another 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds in low-serum medium.

    • Add 10 µL of the compound solutions to the respective wells. For negative controls, add medium with DMSO.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • TGF-β1 Stimulation:

    • Add 10 µL of TGF-β1 solution (final concentration of 5 ng/mL) to all wells except for the unstimulated control wells.

    • Incubate for 48 to 72 hours at 37°C and 5% CO₂.

  • Immunofluorescence Staining:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-α-SMA and anti-Collagen I) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing fluorescence from DAPI, Alexa Fluor 488 (α-SMA), and Alexa Fluor 594 (Collagen I) channels.

    • Use image analysis software to identify nuclei (DAPI) and quantify the mean fluorescence intensity of α-SMA and the area of Collagen I staining per cell.

Data Presentation

The quantitative data from the high-content screen can be summarized to evaluate the potency and efficacy of this compound.

Table 1: Dose-Response of this compound on α-SMA Expression and Collagen I Deposition

This compound Concentration (µM)α-SMA Mean Fluorescence Intensity (RFU)% Inhibition of α-SMACollagen I Area per Cell (µm²)% Inhibition of Collagen I
0 (Unstimulated)150 ± 15N/A50 ± 8N/A
0 (TGF-β1 Stimulated)1200 ± 800%450 ± 350%
0.011150 ± 754.8%430 ± 304.4%
0.1950 ± 6023.8%350 ± 2522.2%
1550 ± 4061.9%200 ± 1855.6%
10200 ± 2095.2%70 ± 1095.6%
100160 ± 1899.0%55 ± 998.9%
Positive Control (10 µM)180 ± 1797.1%60 ± 997.8%

Table 2: Summary of Potency and Efficacy for this compound

CompoundIC₅₀ for α-SMA Inhibition (µM)IC₅₀ for Collagen I Inhibition (µM)Maximum Inhibition (%)
This compound 0.85 1.2 >99%
Positive Control0.150.20>97%

Conclusion

The provided high-content screening protocol offers a robust and quantitative method to assess the anti-fibrotic potential of this compound by measuring its inhibitory effect on key markers of hepatic stellate cell activation. The detailed methodology and data presentation format facilitate the efficient evaluation of compound potency and efficacy, making it a valuable tool for drug discovery programs targeting fibrosis. The hypothetical data presented suggests that this compound is a potent inhibitor of TGF-β1-induced hHSC activation, warranting further investigation.

References

Application Notes and Protocols for Studying the Pharmacokinetics of 3,7-Dimethylfumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylfumarate (DMF), the methyl ester of fumaric acid, is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. Following oral administration, DMF is a prodrug that undergoes rapid and extensive presystemic hydrolysis by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF).[4][5][6][7][8] Consequently, DMF is often not quantifiable in plasma, and pharmacokinetic studies primarily focus on the measurement of MMF.[6][8]

MMF is further metabolized via the tricarboxylic acid (TCA) cycle, and its metabolism does not involve the cytochrome P450 (CYP) system.[5][9] The primary route of elimination is through exhalation of carbon dioxide (approximately 60%), with minor amounts excreted in urine and feces.[9] The activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway by DMF and MMF is considered a key mechanism of its therapeutic action, leading to antioxidant and anti-inflammatory responses.[3][4][5][8]

These application notes provide a comprehensive overview of the protocols for studying the pharmacokinetics of 3,7-Dimethylfumarate, with a focus on its active metabolite, MMF.

Data Presentation: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF)

The following tables summarize the key pharmacokinetic parameters of MMF observed in human and rat studies.

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) in Humans Following Oral Administration of Dimethyl Fumarate

ParameterValueConditionReference
Tmax (median) 2.0 - 2.5 hoursFasting[5][9]
5.5 hoursHigh-fat, high-calorie meal[9]
Cmax (mean) 1.87 mg/L240 mg twice daily with food[9]
AUC (mean) 8.2 mg•h/L240 mg twice daily with food[9]
Plasma Protein Binding ~50%-[4]
Elimination Half-life (apparent terminal) ~2 hours-[4]

Note: Administration with a high-fat, high-calorie meal decreases the peak plasma concentration (Cmax) of MMF by approximately 40% but does not significantly affect the total exposure (AUC).[5][9] A temporary dose reduction to 120 mg twice daily is an option for patients who do not tolerate the maintenance dose.[10]

Table 2: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) in Rats Following Oral Administration

ParameterValueConditionReference
Linearity Range (DMF) 50–2500 ng/mLRat Plasma[11]
Linearity Range (MMF) 10–500 ng/mLRat Plasma[11]
Limit of Detection (LOD) - DMF 20 ng/mLRat Plasma[11]
Limit of Quantification (LOQ) - DMF 50 ng/mLRat Plasma[11]
Limit of Detection (LOD) - MMF 1 ng/mLRat Plasma[11]
Limit of Quantification (LOQ) - MMF 10 ng/mLRat Plasma[11]

Experimental Protocols

Protocol 1: In Vivo Dosing and Sample Collection (Rat Model)

This protocol outlines the procedure for oral administration of DMF to rats and subsequent blood sample collection for pharmacokinetic analysis.

Materials:

  • 3,7-Dimethylfumarate (DMF)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Wistar rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride/potassium oxalate)[12][13]

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension of DMF in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the DMF suspension to each rat via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Handling: Immediately transfer the blood samples into tubes containing an anticoagulant and esterase inhibitor to prevent the hydrolysis of DMF to MMF ex vivo.[12][13]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of MMF from plasma samples.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN) containing an internal standard (e.g., MMF-d3)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation: To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method for Quantification of MMF

This protocol provides a general framework for the development of an LC-MS/MS method for MMF quantification. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [11]

  • Column: Reversed-phase C18 column (e.g., XTerra MS C18, 100 x 3.9 mm, 3.5 µm)

  • Mobile Phase A: 0.01 M Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution may be used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 35-40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MMF: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • Internal Standard (e.g., MMF-d3): Monitor the corresponding transition for the deuterated internal standard.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of MMF to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of MMF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate (DMF) Esterases Esterases DMF->Esterases Hydrolysis MMF Monomethyl Fumarate (MMF) (Active Metabolite) Nrf2 Nrf2 MMF->Nrf2 Activation Esterases->MMF Keap1 Keap1 Nrf2->Keap1 Bound in inactive state Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Promotes Nrf2_nucleus->ARE Binds to

Caption: Mechanism of action of Dimethyl Fumarate.

experimental_workflow Dosing Oral Administration of DMF to Rat Model Blood_Collection Serial Blood Sample Collection (with Esterase Inhibitor) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation (Acetonitrile with Internal Standard) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of MMF) Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethyl fumarate (DMF) and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for dimethyl fumarate?

A1: The two main laboratory and industrial synthesis routes for dimethyl fumarate are the Fischer esterification of fumaric acid and a cascade reaction starting from maleic anhydride.[1][2]

Q2: Which starting material is preferable, fumaric acid or maleic anhydride?

A2: Both starting materials can lead to high yields of dimethyl fumarate. The choice may depend on factors like cost, availability, and desired purity profile. Synthesis from maleic anhydride can be performed as a one-pot reaction, which may be more efficient.[2][3] However, the Fischer esterification of fumaric acid is a classic and well-established method.[1]

Q3: What is the role of the acid catalyst in the Fischer esterification of fumaric acid?

A3: In the Fischer esterification, a strong acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of fumaric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The acid also acts as a dehydrating agent, helping to drive the reversible reaction towards the formation of the ester product.[4]

Q4: What are the potential impurities in dimethyl fumarate synthesis, and how can they be minimized?

A4: A potential genotoxic impurity, dimethyl sulfate, can form when using sulfuric acid and methanol at high temperatures.[2] To minimize its formation, it is crucial to control the reaction temperature and use the appropriate amount of catalyst. Another approach is to use an alternative catalyst system, such as a Lewis acid or an acid chloride-mediated esterification, which avoids the use of sulfuric acid.[2]

Q5: How can the yield of dimethyl fumarate be maximized?

A5: To maximize the yield, several factors should be optimized:

  • Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For the Fischer esterification, temperatures between 55°C and 75°C are commonly used.[4]

  • Catalyst Concentration: The amount of acid catalyst can influence the reaction rate and yield. Optimization studies have shown that a molar ratio of fumaric acid to sulfuric acid of around 1:0.1 to 1:0.25 can be effective.[4]

  • Removal of Water: As Fischer esterification is a reversible reaction, removing the water produced as a byproduct will shift the equilibrium towards the product. This can be achieved by using an excess of methanol or a dehydrating agent.

  • Purification: Proper crystallization and purification steps are essential to isolate the pure product and maximize the recovered yield.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature (within the optimal range of 55-75°C for Fischer esterification). - Ensure adequate catalyst concentration.
Reversible reaction equilibrium.- Use a larger excess of methanol to drive the equilibrium towards the product.
Product loss during workup.- Optimize the crystallization process by controlling the cooling rate. - Wash the crystals with a minimal amount of cold solvent to avoid dissolution.
Formation of By-products (e.g., monomethyl fumarate) Insufficient methanol or reaction time.- Ensure a sufficient excess of methanol is used. - Increase the reaction time to ensure complete diesterification.
Presence of Genotoxic Impurity (Dimethyl Sulfate) High reaction temperature with sulfuric acid.- Maintain the reaction temperature below 75°C. - Consider alternative, milder catalysts such as Lewis acids (e.g., AlCl₃, ZnCl₂).[2]
Product is difficult to crystallize Presence of impurities.- Purify the crude product before crystallization, for example, by washing the reaction mixture.
Inappropriate solvent for crystallization.- Use a suitable solvent system for crystallization, such as a methanol/water mixture.[5]

Quantitative Data

Table 1: Effect of Catalyst Concentration on Dimethyl Fumarate Yield (Fischer Esterification)

Fumaric Acid:H₂SO₄ (molar ratio)Temperature (°C)Reaction Time (h)Yield (%)
1:0.1654~85
1:0.24702>90
1:0.5601.5~95

Note: The data presented are compiled from various sources and represent approximate values. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of Fumaric Acid

  • To a round-bottom flask equipped with a reflux condenser, add fumaric acid and an excess of methanol.

  • Slowly add concentrated sulfuric acid as a catalyst while stirring. A typical molar ratio of fumaric acid to sulfuric acid is between 1:0.1 and 1:0.25.[4]

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.

  • Collect the dimethyl fumarate crystals by vacuum filtration.

  • Wash the crystals with cold methanol or a methanol/water mixture to remove residual acid and unreacted starting materials.

  • Dry the crystals under vacuum to obtain the final product.

Protocol 2: Cascade Reaction from Maleic Anhydride

  • Dissolve maleic anhydride in methanol in a reaction flask.

  • Add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) or thiourea.[2][3]

  • Heat the mixture to facilitate the ring-opening of the anhydride to form monomethyl maleate, followed by isomerization to monomethyl fumarate. This step is typically carried out at 40-50°C.[2][3]

  • After the isomerization is complete, add an acid catalyst (e.g., sulfuric acid or an acid chloride like thionyl chloride) to the reaction mixture.[2]

  • Heat the mixture to a higher temperature (e.g., 60-75°C) to promote the esterification of monomethyl fumarate to dimethyl fumarate.[2]

  • Upon completion, the product is isolated through crystallization, filtration, and drying, similar to the Fischer esterification protocol.

Visualizations

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Cascade Reaction Fumaric Acid Fumaric Acid Dimethyl Fumarate_1 Dimethyl Fumarate Fumaric Acid->Dimethyl Fumarate_1  Methanol, H₂SO₄ (cat.)  Heat Maleic Anhydride Maleic Anhydride Monomethyl Maleate Monomethyl Maleate Maleic Anhydride->Monomethyl Maleate  Methanol Monomethyl Fumarate Monomethyl Fumarate Monomethyl Maleate->Monomethyl Fumarate  Lewis Acid or  Thiourea (cat.) Dimethyl Fumarate_2 Dimethyl Fumarate Monomethyl Fumarate->Dimethyl Fumarate_2  Methanol, Acid Catalyst  Heat

Caption: Primary synthetic routes to Dimethyl Fumarate.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC, GC) Low_Yield->Check_Reaction_Completion Yes High_Yield High Yield Low_Yield->High_Yield No Incomplete Incomplete? Check_Reaction_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete->Increase_Time_Temp Yes Optimize_Workup Optimize Crystallization and Washing Incomplete->Optimize_Workup No Check_Catalyst Check Catalyst Concentration Increase_Time_Temp->Check_Catalyst Check_Catalyst->Check_Reaction_Completion Optimize_Workup->High_Yield

Caption: Troubleshooting workflow for low yield in Dimethyl Fumarate synthesis.

References

Technical Support Center: Resolving Poor Peak Shape of 3,7-DMF in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape for 3,7-dimethyl-1(5H)-furanone (3,7-DMF) and other polar analytes.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in HPLC?

A1: Poor peak shape, such as tailing, fronting, or splitting, can stem from a variety of issues. These can be broadly categorized as chemical interactions or physical problems within the HPLC system. Chemical causes often involve secondary interactions between the analyte and the stationary phase, or improper mobile phase conditions.[1][2] Physical issues can include problems with the column, such as voids or contamination, or issues with the instrument like extra-column dead volume.[1][2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing is the most common peak shape problem in HPLC.[1] For a polar compound like this compound, tailing is often caused by secondary interactions with active silanol groups on the surface of silica-based stationary phases.[3][4] Other potential causes include column overload, contamination of the column or guard column, and an inappropriate mobile phase pH.[3][5]

Q3: What causes peak fronting for my this compound analysis?

A3: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing.[1][3] It is often a result of column overload, where too much sample is injected, or poor sample solubility in the mobile phase.[3][6] In some cases, it can also indicate a physical issue with the column, such as a collapsed bed.[3][6]

Q4: My this compound peak is split or has a shoulder. What should I do?

A4: Split peaks can occur if the sample solvent is too different from the mobile phase, causing poor sample introduction onto the column.[7] Other causes include a partially blocked frit in the column, a void at the column inlet, or co-elution with an interfering compound.[3] If the mobile phase pH is too close to the analyte's pKa, it can also lead to split peaks due to the presence of both ionized and non-ionized forms of the analyte.[7]

Troubleshooting Guides

This section provides detailed guides to address specific peak shape problems you may encounter during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

G A Peak Tailing Observed B Reduce Sample Concentration/Volume A->B C Peak Shape Improves? B->C Inject diluted sample D Column Overload was the Issue. Continue with lower sample load. C->D Yes E Adjust Mobile Phase pH C->E No F Peak Shape Improves? E->F Modify pH G Secondary Silanol Interactions Likely. Consider pH optimization or column change. F->G Yes H Check for Column Contamination and Extra-Column Effects F->H No I Flush Column or Replace Guard Column H->I J Peak Shape Acceptable I->J

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Mobile Phase pHPeak Asymmetry Factor (As)Observation
2.51.1Symmetrical peak
4.51.8Significant tailing
6.52.5Severe tailing

Note: This is example data. The optimal pH for your analysis will depend on the pKa of this compound and the column chemistry.

  • Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 analytical column

    • This compound standard solution

    • Mobile phase components (e.g., acetonitrile, water, formic acid, ammonium acetate)

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare three different mobile phases with varying pH values (e.g., pH 2.5, 4.5, and 6.5). Use a consistent buffer concentration (e.g., 10 mM) for all mobile phases.

    • Equilibrate the HPLC system with the first mobile phase (pH 2.5) until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Repeat steps 3 and 4 for the other two mobile phases (pH 4.5 and 6.5).

    • For each chromatogram, calculate the peak asymmetry factor (As).

  • Expected Results: Peak tailing for polar compounds is often reduced at lower pH values, which suppress the ionization of residual silanol groups on the stationary phase.[3] Therefore, the peak asymmetry is expected to be lowest at pH 2.5.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.

G A Peak Fronting Observed B Check Sample Solvent A->B C Is sample dissolved in a stronger solvent than mobile phase? B->C D Dissolve sample in mobile phase or a weaker solvent. C->D Yes E Reduce Sample Concentration/Volume C->E No I Peak Shape Acceptable D->I F Peak Shape Improves? E->F Inject diluted sample G Column Overload was the Issue. Continue with lower sample load. F->G Yes H Inspect Column for Voids or Collapse F->H No G->I H->I

Caption: A decision tree for troubleshooting peak fronting in HPLC analysis.

Sample SolventPeak Asymmetry Factor (As)Observation
Mobile Phase (50:50 ACN:H2O)1.0Symmetrical peak
100% Acetonitrile0.7Peak fronting
100% DMSO0.6Severe peak fronting

Note: This is example data. Always aim to dissolve your sample in the mobile phase or a weaker solvent.[7]

  • Objective: To assess the impact of the sample solvent on the peak shape of this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 analytical column

    • This compound standard

    • Mobile phase (e.g., 50:50 acetonitrile:water)

    • Various solvents for sample preparation (e.g., mobile phase, 100% acetonitrile, 100% DMSO)

  • Procedure:

    • Prepare three separate solutions of this compound at the same concentration, each dissolved in one of the different sample solvents.

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the this compound solution prepared in the mobile phase and record the chromatogram.

    • Repeat step 3 for the solutions prepared in 100% acetonitrile and 100% DMSO.

    • Compare the peak shapes and asymmetry factors for the three injections.

  • Expected Results: The best peak shape will be observed when the sample is dissolved in the mobile phase.[7] Stronger solvents like 100% acetonitrile or DMSO can cause peak distortion, particularly fronting.[6]

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

G A Split Peak Observed B Check for Column Contamination A->B C Is the guard column or column inlet frit blocked? B->C D Replace guard column or reverse-flush the analytical column. C->D Yes E Review Sample Preparation C->E No I Peak Shape Acceptable D->I F Is the sample fully dissolved and the solvent compatible with the mobile phase? E->F G Ensure complete dissolution and use a compatible sample solvent. F->G No H Consider Co-elution or On-Column Degradation F->H Yes G->I H->I

Caption: A workflow for identifying the cause of split peaks in HPLC.

ConditionPeak ShapeObservation
Without Guard ColumnSplit PeakA split peak is observed, suggesting contamination at the column inlet.
With New Guard ColumnSingle, Symmetrical PeakThe peak shape is restored, indicating the guard column effectively protected the analytical column.
  • Objective: To determine if a contaminated guard column is the cause of a split peak.

  • Materials:

    • HPLC system with the split peak issue

    • Analytical column currently in use

    • A new guard column of the same type

    • This compound standard solution

  • Procedure:

    • With the existing guard column in place, inject the this compound standard and confirm the presence of the split peak.

    • Carefully remove the old guard column from the system.

    • Install the new guard column, ensuring all connections are secure.

    • Equilibrate the system with the mobile phase.

    • Inject the this compound standard again and observe the peak shape.

  • Expected Results: If the split peak is resolved and a single, symmetrical peak is observed, the issue was due to a contaminated or worn-out guard column.[8] If the peak is still split, the problem may lie with the analytical column or other system components.[3]

References

stability and degradation pathways of 3,7-Dimethylfumarate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dimethyl Fumarate

A Note on Nomenclature: The information provided in this technical support center pertains to dimethyl fumarate (DMF) , the methyl ester of fumaric acid, with the IUPAC name dimethyl (2E)-but-2-enedioate. The term "3,7-Dimethylfumarate" does not correspond to a standard chemical structure of a fumarate derivative and is presumed to be a misnomer. All data and guidance herein refer to the widely studied and clinically relevant compound, dimethyl fumarate.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols related to the stability and degradation of dimethyl fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dimethyl fumarate?

A1: The primary degradation pathways for dimethyl fumarate (DMF) are hydrolysis and reaction with endogenous thiols.[1]

  • Hydrolysis: DMF is highly susceptible to hydrolysis, especially under acidic and alkaline conditions.[2][3][4] This process involves the cleavage of one or both of its methyl ester groups to form monomethyl fumarate (MMF) and subsequently fumaric acid.

  • Thiol Conjugation: In biological systems, DMF can react with endogenous thiols, such as glutathione, through a Michael addition reaction.[1]

  • Metabolism: In vivo, DMF is rapidly metabolized by esterases, primarily in the gastrointestinal tract, to its active metabolite, monomethyl fumarate (MMF).[5] DMF is typically not quantifiable in plasma after oral administration due to this rapid conversion.[6] MMF is then further metabolized in the tricarboxylic acid (TCA) cycle.

Q2: How does pH affect the stability of dimethyl fumarate in aqueous solutions?

A2: Dimethyl fumarate's stability is highly pH-dependent. It is most stable in neutral conditions and degrades significantly in both acidic and alkaline environments.[2][3][4] The stability decreases in the following order of pH: 7 < 5 < 3 < 1 < 9.[2][3][4]

Q3: What are the main challenges in the analytical quantification of dimethyl fumarate?

A3: The main challenges in quantifying DMF, particularly in biological matrices, include its inherent instability and poor ionization efficiency in mass spectrometry.[1] Its rapid hydrolysis to monomethyl fumarate (MMF) in vitro and in vivo necessitates careful sample handling, such as the use of esterase inhibitors like sodium fluoride.[1] To overcome these challenges, derivatization or the use of trapping reagents like tiopronin may be employed to stabilize DMF for analysis.[1]

Q4: My dimethyl fumarate sample shows degradation even when stored under recommended conditions. What could be the cause?

A4: If you observe unexpected degradation of your DMF sample, consider the following possibilities:

  • Moisture: DMF is susceptible to hydrolysis, and exposure to moisture, even from atmospheric humidity, can initiate degradation. Ensure that the storage container is tightly sealed and consider using a desiccator.

  • Contaminants: Trace amounts of acidic or basic contaminants on glassware or in solvents can catalyze hydrolysis. Ensure all materials are scrupulously clean and use high-purity solvents.

  • Light Exposure: Although less susceptible to photolytic degradation compared to hydrolysis, prolonged exposure to UV light can cause degradation.[2][3][4] Store samples in amber vials or in the dark.

  • Temperature Fluctuations: While stored at the correct average temperature, frequent temperature fluctuations can accelerate degradation processes.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Action
High variability between replicate samples.Inconsistent sample preparation or handling. Non-homogenous sample.Ensure precise and consistent pipetting. Vortex samples thoroughly. Use a validated sample preparation protocol.
Faster than expected degradation.Incorrect pH of the buffer. Presence of catalytic impurities. Temperature instability.Verify the pH of all buffers before use. Use high-purity water and reagents. Ensure the stability chamber or water bath maintains a constant temperature.
No degradation observed in forced degradation studies.Stress conditions are not harsh enough.Extend the duration of exposure to the stressor or increase its intensity (e.g., higher temperature, more concentrated acid/base) as per ICH guidelines.[7][8]
Issue 2: Problems with HPLC Analysis of Dimethyl Fumarate
Symptom Possible Cause Troubleshooting Action
Poor peak shape (tailing or fronting).Mobile phase pH is inappropriate. Column degradation. Sample overload.Adjust the mobile phase pH. Use a new column or a guard column. Reduce the injection volume or sample concentration.[9]
Drifting retention times.Inconsistent mobile phase composition. Column temperature fluctuations. Column equilibration is insufficient.Prepare fresh mobile phase and ensure proper mixing/degassing. Use a column oven for temperature control. Equilibrate the column for a longer duration before analysis.
Ghost peaks.Contamination in the mobile phase, injector, or column. Carryover from previous injections.Use fresh, high-purity solvents. Flush the injector and column. Include wash steps with a strong solvent in your sequence.

Data Presentation

Table 1: Stability of Dimethyl Fumarate Under Various Stress Conditions

Stress Condition Conditions Observation Reference
Acidic Hydrolysis0.1 N HCl, reflux for 6 hoursSignificant degradation[3]
Alkaline Hydrolysis0.01 N NaOH, 25°C for 2 hoursSignificant degradation[3]
Neutral HydrolysisWater, 40°C for 6 hoursMinor degradation[3]
Oxidative3% H₂O₂, room temperature for 48 hoursStable[7]
Thermal80°C for 8 hours (solid state)Stable[7][8]
PhotolyticExposure to UV lightStable to minor degradation[2][3][4]

Table 2: Degradation Kinetics of Dimethyl Fumarate at Different pH Values

pH Relative Stability t₁/₂ (half-life) t₉₀ (time for 10% degradation)
1Moderate DegradationData not consistently reportedData not consistently reported
3Lower DegradationData not consistently reportedData not consistently reported
5Low DegradationData not consistently reportedData not consistently reported
7Most StableData not consistently reportedData not consistently reported
9Least Stable (Fastest Degradation)Data not consistently reportedData not consistently reported
A study reported the decreasing order of stability as pH 7 < 5 < 3 < 1 < 9, indicating the highest stability at neutral pH and the lowest at alkaline pH.[2][3][4] Quantitative half-life and t₉₀ values are highly dependent on specific experimental conditions (temperature, buffer composition) and are not uniformly reported across the literature.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dimethyl Fumarate

This protocol is based on ICH guidelines to assess the stability of dimethyl fumarate under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of dimethyl fumarate (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Reflux the solution for a specified period (e.g., 6 hours).[3] Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with the mobile phase.

  • Alkaline Degradation: Mix an aliquot of the stock solution with 0.01 N NaOH. Keep the solution at room temperature (25°C) for a specified period (e.g., 2 hours).[3] Neutralize with an equivalent amount of 0.01 N HCl and dilute to the final concentration with the mobile phase.

  • Photolytic Degradation: Expose the solid drug or its solution to a combination of visible and UV light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Quantification of Dimethyl Fumarate

This is a general reverse-phase HPLC method suitable for the analysis of dimethyl fumarate and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Inertsil® ODS, 250 mm x 4.6 mm, 5 µm).[2][3][4]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with the aqueous phase pH adjusted to 2.6 with phosphoric acid.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection Wavelength: 210 nm.[2][3][4]

  • Column Temperature: 25°C.[2][3][4]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of dimethyl fumarate at various concentrations (e.g., 10-150 µg/mL) in the mobile phase to generate a calibration curve.[2][4]

    • Prepare sample solutions (e.g., from stability studies) diluted to fall within the calibration range.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the dimethyl fumarate peak based on its retention time and the calibration curve. The main degradation products, monomethyl fumarate and fumaric acid, should be well-resolved from the parent peak.

Visualizations

cluster_GI Gastrointestinal Tract cluster_Metabolism Metabolism DMF Dimethyl Fumarate (Oral Administration) MMF Monomethyl Fumarate (Active Metabolite) DMF->MMF Esterases TCA TCA Cycle MMF->TCA Further Metabolism CO2 CO₂ Exhalation TCA->CO2

Metabolic Pathway of Dimethyl Fumarate.

start Start: Prepare DMF Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Unstressed Control Sample start->control neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze all Samples via Stability-Indicating HPLC Method neutralize->hplc control->hplc data Compare Chromatograms: Assess Peak Purity, Quantify Degradants hplc->data end End: Determine Degradation Profile data->end

Forced Degradation Experimental Workflow.

start Inconsistent Analytical Results? issue_type Issue Type? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Shape retention_time Retention Time Drift issue_type->retention_time Timing quantification Inaccurate Quantification issue_type->quantification Accuracy solution_peak Check Mobile Phase pH Reduce Sample Concentration peak_shape->solution_peak solution_rt Prepare Fresh Mobile Phase Use Column Oven retention_time->solution_rt solution_quant Check Standard Stability Verify Sample Dilutions quantification->solution_quant

Troubleshooting HPLC Analysis Issues.

References

Technical Support Center: Overcoming Solubility Challenges with 3,7-DMF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 3,7-dimethyl-1(5H)-furanone (3,7-DMF) and similar furanone derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What are the first troubleshooting steps I should take?

A1: When encountering precipitation, the most direct initial approaches are to adjust the pH of your medium or to use a co-solvent.[1]

  • pH Adjustment : The solubility of compounds with ionizable groups is often dependent on pH.[1][2] For furanone derivatives with acidic or basic functional groups, modifying the buffer's pH can markedly increase solubility.[1] For weakly acidic compounds, increasing the pH can improve solubility, whereas for weakly basic compounds, lowering the pH may be effective.[1] It is essential to determine the pKa of your specific compound to make an informed pH adjustment.[1]

  • Co-solvency : If pH modification is not suitable or the compound is non-ionizable, employing a water-miscible organic solvent (co-solvent) is a standard strategy.[1][3][4][5] Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG) 400 can be mixed with water to enhance the solubility of hydrophobic compounds.[1] The typical procedure involves preparing a concentrated stock solution in the pure co-solvent and then diluting it into the aqueous experimental medium.[1]

Q2: I am using DMSO as a co-solvent, but I'm worried about its potential effects on my cell-based assay. What are the best practices?

A2: DMSO is a potent and widely used solvent, but it can exert toxicity and interfere with experimental outcomes at elevated concentrations.[1] To mitigate these effects, adhere to the following best practices:

  • Minimize Final Concentration : Strive for the lowest possible final DMSO concentration in your working solution, generally keeping it well below 1% and ideally under 0.1%.[1]

  • Run Vehicle Controls : Always incorporate a vehicle control in your experiments.[1] This control must contain the identical final concentration of DMSO as your test samples to properly account for any effects from the solvent itself.[1]

  • Check for Precipitation : When diluting the DMSO stock into your aqueous buffer, visually inspect for any cloudiness or precipitate formation, as the compound may fall out of solution.[1]

Q3: Adjusting pH and using co-solvents are not sufficient for my required concentration. What advanced methods can I explore?

A3: For compounds with very low aqueous solubility where basic methods are inadequate, more advanced formulation strategies can be employed.[5] These include complexation with cyclodextrins and reducing particle size to the nanoscale.

  • Cyclodextrin Inclusion Complexes : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules like this compound, forming a complex that has significantly improved aqueous solubility and stability.[6][7][8][9] This method is widely used to enhance the solubility and bioavailability of poorly soluble drugs.[6][8][9]

  • Particle Size Reduction (Nanonization) : The dissolution rate of a compound is proportional to its surface area.[10][11] By reducing the particle size to the nanometer range (nanonization), the surface-area-to-volume ratio is dramatically increased.[11] This enhances the dissolution rate and saturation solubility, which can improve bioavailability for both oral and parenteral drug delivery.[11][12][13][14] More than 40% of compounds identified via combinatorial screening are poorly water-soluble, making nanoparticle formulation a key strategy.[12][14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing this compound solubility issues, from initial assessment to advanced formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow A Precipitation of this compound in Aqueous Solution B Is the compound ionizable? A->B C Adjust pH based on pKa B->C Yes D Use a Co-solvent (e.g., DMSO, Ethanol) B->D No E Solubility Issue Resolved? C->E D->E F Proceed with Experiment (Include Vehicle Controls) E->F Yes G Consider Advanced Methods E->G No H Cyclodextrin Complexation G->H I Particle Size Reduction (Nanonization) G->I J Formulation Successful? H->J I->J K Proceed with Advanced Formulation Experiment J->K Yes L Re-evaluate Compound or Consult Formulation Expert J->L No

Caption: Decision tree for selecting a suitable solubilization method.

Data Summary Tables

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesCommon Limitations
pH Adjustment Increases the fraction of the ionized, more soluble form of the compound.[1]Simple, cost-effective, easy to implement.Only applicable to ionizable compounds; risk of chemical degradation at extreme pH.[1]
Co-solvents Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[3][4]Effective for many compounds, simple to prepare stock solutions.Potential for solvent toxicity or interference in biological assays; drug may precipitate on dilution.[1]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule.[6]Significant solubility enhancement, masks taste, can improve stability.[6]Limited by the stoichiometry and binding constant of the complex; requires specific host-guest compatibility.
Nanonization Increases surface area by reducing particle size, enhancing dissolution rate.[10][11]Broadly applicable, significantly improves bioavailability.[11][13]Requires specialized equipment (e.g., mills, homogenizers); potential for particle aggregation.[10]

Table 2: Commonly Used Co-solvents and Surfactants in Preclinical Formulations

AgentTypeTypical Final Concentration Limit (in vitro)Notes
DMSO Co-solvent< 0.1 - 0.5%Potent solvent; potential for cell toxicity at higher concentrations.[1]
Ethanol Co-solvent< 1%Biocompatible at low concentrations; volatility can be an issue.[4]
PEG 400 Co-solventVariable; often < 5%Low toxicity polymer, commonly used in oral and parenteral formulations.[3][4]
Tween 80 Surfactant< 0.1%Non-ionic surfactant used to create stable micelles and prevent aggregation.[15]
Propylene Glycol Co-solvent< 1-2%Often used as a replacement for glycerin.[4]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition : Add the minimum required volume of pure co-solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution : Vortex the vial vigorously for 1-2 minutes to fully dissolve the compound.[1] Gentle warming or brief sonication in a water bath can be used if necessary to aid dissolution.[1]

  • Inspection : Visually inspect the solution against a dark background to ensure no undissolved particles remain.[1]

  • Dilution : Prepare the final working solution by performing a serial dilution of the stock solution into the aqueous buffer immediately before use. Add the stock solution dropwise while vortexing the buffer to minimize local high concentrations that could cause precipitation.

  • Control Preparation : Prepare a vehicle control by performing the same dilution steps with the pure co-solvent.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for laboratory-scale preparation of solid inclusion complexes.[1][16]

  • Mortar Preparation : Place a molar excess (e.g., 2:1) of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) into a glass mortar.

  • Paste Formation : Add a small amount of a suitable solvent (e.g., 50:50 ethanol/water) to the cyclodextrin and triturate with a pestle to form a homogeneous paste.[1]

  • Drug Addition : Add the pre-weighed this compound powder to the paste incrementally while continuously triturating.

  • Kneading : Continue the kneading process for 45-60 minutes.[1] Maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes dry.[1]

  • Drying : Transfer the resulting paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

  • Final Product : The resulting dry powder is the inclusion complex, which can be sieved and stored for dissolution in aqueous media.

Visualization of Solubility Enhancement Mechanisms

G cluster_0 Cyclodextrin Inclusion Complex DMF This compound (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Soluble Complex

Caption: Encapsulation of a hydrophobic this compound molecule by a cyclodextrin host.

G cluster_1 Nanoparticle Formulation Workflow A Bulk this compound (Poorly Soluble) B Milling / Homogenization (with Stabilizers) A->B C Nanoparticle Suspension (Increased Surface Area) B->C D Enhanced Dissolution in Aqueous Media C->D

Caption: High-level workflow for preparing a this compound nanoparticle formulation.

References

minimizing interference in 3,7-DMF mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 3,7-dimethyl-1(5H)-oxofuro[3,4-d]pyridazine-3-carboxylic acid (3,7-DMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the LC-MS/MS analysis of this compound?

Interference in LC-MS/MS analysis can originate from various sources, broadly categorized as matrix effects, co-eluting compounds, and system contamination.[1][2][3]

  • Matrix Effects: These are alterations in the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[3] Common matrix components that cause interference include phospholipids, salts, and proteins.[4] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3][5]

  • Co-eluting Compounds: Substances that have similar chromatographic retention times to this compound can interfere with its detection. These can include metabolites of this compound, endogenous compounds from the biological matrix, or impurities from the manufacturing process.[1][6]

  • System Contamination: Contaminants can be introduced during sample collection, preparation, or from the LC-MS system itself.[2] Sources of contamination include anticoagulants, preservatives, plasticizers from collection tubes, and residues from previous analyses.[2]

  • Solvent-Related Interference: The use of certain solvents, such as dimethylformamide (DMF), in sample preparation can lead to ion suppression and persistent background signals in the mass spectrometer.[7]

Q2: How can I identify if my this compound signal is being affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[8]

  • Quantitative Matrix Effect Study: This method provides a quantitative measure of the matrix effect. The peak response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix extract at the same concentration.[5] A significant difference between the two responses indicates the presence of matrix effects.

Q3: What are the best practices for sample preparation to minimize interference for this compound analysis?

Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[8][9] The choice of technique depends on the properties of this compound and the complexity of the sample matrix.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The supernatant containing this compound is then analyzed.[8]Simple, fast, and inexpensive.[8]Non-selective; may not remove other interfering components like phospholipids, leading to significant matrix effects.[8]Initial cleanup of high-protein samples like plasma or serum.[8]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility.[8]More selective than PPT; can remove salts and some polar interferences.[8]Can be labor-intensive, requires solvent optimization, and may not be suitable for all analytes.[8]Analytes with good solubility in a water-immiscible organic solvent.[8]
Solid-Phase Extraction (SPE) This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. This compound is then eluted with a different solvent.[9][10]Highly selective, provides the cleanest extracts, and can concentrate the analyte, leading to improved sensitivity.[8][9]More complex and expensive than PPT or LLE; requires method development to select the appropriate sorbent and solvents.Complex matrices or when high sensitivity is required.

Troubleshooting Guides

Issue: I am observing a lower than expected signal for this compound.

This is a common indication of ion suppression. Follow this troubleshooting workflow to diagnose and mitigate the issue.

G cluster_0 Troubleshooting Low Signal (Ion Suppression) start Low Signal for this compound Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok matrix_effect Investigate Matrix Effects (Post-Column Infusion or Quantitative Assessment) is_ok->matrix_effect Yes system_issue Investigate System Issues (Check for Contamination, Source Cleanliness) is_ok->system_issue No optimize_sample_prep Optimize Sample Preparation (Switch to SPE or LLE from PPT) matrix_effect->optimize_sample_prep modify_chromatography Modify Chromatographic Conditions (Adjust Gradient, Change Column) optimize_sample_prep->modify_chromatography end Signal Improved modify_chromatography->end system_issue->end

Caption: A logical workflow for troubleshooting low signal intensity for this compound.

Issue: I am seeing unexpected peaks in my chromatogram.

Unexpected peaks can arise from contamination or co-eluting interferences.

G cluster_1 Troubleshooting Unexpected Peaks start Unexpected Peak Observed analyze_blank Analyze Blank Samples (Solvent and Matrix Blanks) start->analyze_blank peak_in_blank Peak Present in Blank? analyze_blank->peak_in_blank system_contamination System Contamination (Clean Injector, Column, Source) peak_in_blank->system_contamination Yes coeluting_compound Co-eluting Compound (Metabolite, Endogenous Species) peak_in_blank->coeluting_compound No end Interference Resolved system_contamination->end improve_separation Improve Chromatographic Separation (Optimize Gradient, Different Stationary Phase) coeluting_compound->improve_separation enhance_selectivity Enhance Mass Spec Selectivity (Use High-Resolution MS, Optimize MRM Transitions) improve_separation->enhance_selectivity enhance_selectivity->end

References

optimizing reaction conditions for 3,7-Dimethoxyflavone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3,7-Dimethoxyflavone

Welcome to the technical support center for the synthesis of 3,7-Dimethoxyflavone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,7-Dimethoxyflavone?

A1: The most widely used method is a two-step process. It begins with a Claisen-Schmidt condensation of 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde to form the intermediate chalcone. This is followed by an oxidative cyclization of the chalcone, commonly using an iodine (I₂) catalyst in dimethyl sulfoxide (DMSO), to yield the final 3,7-Dimethoxyflavone.

Q2: What are the critical parameters to control during the Claisen-Schmidt condensation?

A2: The key parameters for the Claisen-Schmidt condensation are the base concentration (typically a 50% aqueous solution of sodium hydroxide), reaction temperature (usually room temperature), and reaction time, which can be up to 48 hours to ensure complete reaction.[1] The purity of the starting materials, 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde, is also crucial for minimizing side product formation.[1]

Q3: How should I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the progress of both the Claisen-Schmidt condensation and the oxidative cyclization. For the condensation, monitor the consumption of the starting materials. For the cyclization, monitor the disappearance of the chalcone intermediate.

Q4: What are some common issues during the purification of 3,7-Dimethoxyflavone?

A4: Common purification challenges include the removal of co-eluting impurities during column chromatography and difficulties with crystallization.[1][2] Trying different solvent systems for chromatography or recrystallization can help overcome these issues.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in Claisen-Schmidt Condensation
Possible Cause Suggested Solution
Ineffective Base CatalysisEnsure the sodium hydroxide solution is fresh and at the correct concentration (e.g., 50%). The amount of base is critical for the condensation to proceed.[1]
Incomplete ReactionThe reaction can be slow, sometimes requiring up to 48 hours at room temperature.[1] Monitor the reaction via TLC until the starting materials are consumed. Gentle stirring is also necessary to ensure proper mixing.[1]
Starting Material DegradationPhenolic compounds can be sensitive. Ensure the 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde are of high purity and have not degraded during storage.[1]
Side ReactionsSide reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the acetophenone can occur. Ensure slow addition of the base and maintain the recommended reaction temperature to minimize these side reactions.[1]
Problem 2: Low Yield in Oxidative Cyclization
Possible Cause Suggested Solution
Inactive CatalystUse fresh, solid iodine. Ensure the DMSO is anhydrous, as water can interfere with the reaction.[1]
Insufficient Reaction Time or TemperatureThe reaction typically requires refluxing.[1][3] Monitor by TLC to confirm the disappearance of the chalcone intermediate.[1]
Product DegradationProlonged heating or excessively high temperatures can lead to degradation. Do not exceed the recommended reaction time and temperature.[1]
Formation of Side ProductsBesides the desired flavone, other cyclization products or oligomers might form.[1] The purification step is critical to isolate the target compound.[1]
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Oily or Syrupy ProductAfter the initial workup, the crude product can be an oil or syrup. This is common. Proceed with solvent extraction (e.g., with ethyl acetate) followed by appropriate washes to remove impurities.[1]
Co-eluting Impurities during ChromatographyIf impurities are difficult to separate, try varying the solvent system (e.g., different ratios of ethyl acetate and hexanes) or using a different stationary phase.[1][2]
Difficulty with CrystallizationFlavones can be challenging to crystallize.[1][2] Attempt recrystallization from various solvent systems. If direct crystallization fails, purification by column chromatography followed by slow evaporation of the solvent from the pure fractions may yield a solid product.[1]

Experimental Protocols

A common method for the synthesis of flavones is through the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[4]

Step 1: Synthesis of 2'-hydroxy-4',6'-dimethoxychalcone
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours.[1][5]

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.[5]

  • Isolation: The precipitated chalcone can be collected by filtration, washed with water, and dried.[5]

  • Purification: Further purification can be achieved by recrystallization or column chromatography.[5]

Step 2: Synthesis of 3,7-Dimethoxyflavone (Oxidative Cyclization)
  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).[5]

  • Catalyst Addition: Add a catalytic amount of iodine (I₂).[5]

  • Reaction: Reflux the mixture for 1-3 hours.[5]

  • Workup: After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.[5]

  • Isolation: The precipitated flavone is collected by filtration, washed with water, and dried.[5]

  • Purification: Purification can be performed by column chromatography.[5]

Data Presentation

Table 1: Reaction Conditions for Claisen-Schmidt Condensation

ParameterValueReference
Starting Materials 2-hydroxy-4,6-dimethoxyacetophenone, BenzaldehydeGeneral Knowledge
Solvent Ethanol[1]
Base 50% aq. NaOH[1]
Temperature Room Temperature[1]
Reaction Time 24-48 hours[1][5]
Reported Yield ~40% (for a similar chalcone)[1]

Table 2: Reaction Conditions for Oxidative Cyclization

ParameterValueReference
Starting Material 2'-hydroxy-4',6'-dimethoxychalconeGeneral Knowledge
Solvent DMSO[5]
Catalyst Iodine (I₂)[5]
Temperature Reflux[3][5]
Reaction Time 1-3 hours[5]
Quenching Agent aq. Sodium Thiosulfate[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization start_materials 2-hydroxy-4,6-dimethoxyacetophenone + Benzaldehyde dissolve Dissolve in Ethanol start_materials->dissolve add_base Add 50% aq. NaOH dissolve->add_base react_24_48h Stir at RT for 24-48h add_base->react_24_48h workup_acidify Pour into ice water Acidify with HCl react_24_48h->workup_acidify isolate_chalcone Filter, Wash, Dry workup_acidify->isolate_chalcone purify_chalcone Recrystallize / Column Chromatography isolate_chalcone->purify_chalcone chalcone 2'-hydroxy-4',6'-dimethoxychalcone purify_chalcone->chalcone dissolve_chalcone Dissolve Chalcone in DMSO chalcone->dissolve_chalcone Proceed to Step 2 add_iodine Add catalytic I₂ dissolve_chalcone->add_iodine reflux Reflux for 1-3h add_iodine->reflux quench Pour into aq. Na₂S₂O₃ reflux->quench isolate_flavone Filter, Wash, Dry quench->isolate_flavone purify_flavone Column Chromatography isolate_flavone->purify_flavone flavone 3,7-Dimethoxyflavone purify_flavone->flavone

Caption: Workflow for the synthesis of 3,7-Dimethoxyflavone.

troubleshooting_guide cluster_condensation Claisen-Schmidt Condensation Issues cluster_cyclization Oxidative Cyclization Issues low_yield_c Low Yield incomplete_reaction_c Incomplete Reaction? low_yield_c->incomplete_reaction_c base_issue Base Ineffective? low_yield_c->base_issue degradation Starting Material Degradation? low_yield_c->degradation solution_time Increase reaction time (up to 48h) Monitor with TLC incomplete_reaction_c->solution_time Yes solution_base Use fresh, correct conc. of NaOH base_issue->solution_base Yes solution_purity Ensure high purity of starting materials degradation->solution_purity Yes low_yield_cy Low Yield catalyst_issue Inactive Catalyst? low_yield_cy->catalyst_issue temp_time_issue Incorrect Temp/Time? low_yield_cy->temp_time_issue product_degradation Product Degradation? low_yield_cy->product_degradation solution_catalyst Use fresh I₂ and anhydrous DMSO catalyst_issue->solution_catalyst Yes solution_temp_time Ensure proper reflux Monitor with TLC temp_time_issue->solution_temp_time Yes solution_prod_deg Do not exceed recommended time/temp product_degradation->solution_prod_deg Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: 3,7-DMF Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,7-dimethyl-2,6-octadienal (3,7-DMF), also known as citral, in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the experimental use of this compound, from preparation to data analysis.

1. Compound Solubility and Preparation

  • Question: I'm observing a precipitate after adding this compound to my cell culture medium. What could be the cause and how can I resolve this?

    Answer: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature.[1] Several factors can contribute to this:

    • High Concentration: Exceeding the solubility limit of this compound in the medium.

    • Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.

    • Temperature Shock: Adding a cold stock solution to warmer media can cause the compound to precipitate.[1]

    • pH Shifts: Changes in media pH within the incubator can affect the solubility of the compound.[1]

    Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: Gently warm your DMSO stock solution to 37°C and vortex thoroughly to ensure this compound is fully dissolved before diluting it into the cell culture medium.

    • Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.

    • Optimize Dilution Technique: Add the DMSO stock to the pre-warmed media while gently vortexing or pipetting to facilitate rapid and even dispersion. Avoid adding a large volume of media to a small volume of concentrated stock.

    • Test Lower Concentrations: If precipitation persists, consider lowering the final concentration of this compound in your assay.

    • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to assess any effects of the solvent on your cells.[2]

  • Question: What is the recommended solvent and maximum final concentration for dissolving this compound?

    Answer: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for cell-based assays. To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% .[2] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line by running a vehicle control.[1]

2. Inconsistent or Unexpected Experimental Results

  • Question: My cell viability assay results with this compound are inconsistent between experiments. What are the potential reasons?

    Answer: Inconsistent results in cell-based assays can stem from several biological and technical factors:[3]

    • Biological Variability:

      • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.

      • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Ensure accurate cell counting and even plating.

      • Cell Health: Use only healthy, logarithmically growing cells for your assays.

    • Technical Variability:

      • Compound Stability: this compound can be unstable in aqueous solutions, with its degradation rate increasing with decreasing pH.[4] While cell culture media is typically buffered around pH 7.4, prolonged incubation times could lead to some degradation. Prepare fresh dilutions of this compound for each experiment.

      • Pipetting Errors: Inaccurate pipetting, especially of viscous DMSO stocks, can lead to concentration errors.

      • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[3]

      • Incubation Time: Ensure consistent incubation times for all treatments.

  • Question: I am using an MTT assay to assess cell viability and my results are showing high background or unexpected readings. Could this compound be interfering with the assay?

    Answer: Yes, it is possible for compounds to interfere with the MTT assay. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by cellular dehydrogenases. Compounds with reducing properties can directly reduce MTT, leading to a false-positive signal for cell viability. While there is no direct evidence of this compound interfering with the MTT assay, it is good practice to perform a cell-free control where you add this compound to the media and MTT reagent without any cells to check for any direct reduction of MTT.

3. Cell Morphology and Cytotoxicity

  • Question: I've noticed changes in cell morphology after treating with this compound, even at concentrations that don't seem to cause significant cell death. Is this normal?

    Answer: Yes, it is common to observe morphological changes in cells treated with this compound. Studies have reported that cells treated with this compound can exhibit a shrunken and rounded appearance, which are characteristic features of apoptosis.[5] These changes can occur at concentrations that may not yet show significant cell death in a viability assay, as they are early events in the apoptotic process.

  • Question: What are typical effective concentrations of this compound for inducing apoptosis in cancer cell lines?

    Answer: The effective concentration of this compound can vary significantly between different cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The following table summarizes some reported IC50 values for this compound (citral) in various cancer cell lines.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 ConcentrationReference
MCF-7Breast Cancer4818 x 10⁻⁵ M (approximately 27.4 µg/mL)[6]
HeLaCervical CancerNot Specified3.9 ± 0.38 µM (approximately 0.6 µg/mL)[7]
Hematopoietic Cancer Cell LinesLeukemiaNot Specified44.5 µM (approximately 6.8 µg/mL) induced apoptosis[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Caspase-3 Activity Assay (Colorimetric)

This protocol is a general guideline for a colorimetric caspase-3 assay and may need to be adapted based on the specific kit manufacturer's instructions.

  • Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the desired concentrations of this compound and controls for the appropriate time to induce apoptosis.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS and then add chilled cell lysis buffer. Scrape the cells and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in chilled cell lysis buffer.

  • Incubation: Incubate the lysate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add 2x Reaction Buffer containing DTT to each well.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways

Caption: Signaling pathways modulated by this compound (Citral).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Prepare this compound dilutions and treat cells seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis caspase Caspase Activity Assay treat->caspase western Western Blot for Signaling Proteins treat->western data Data Acquisition (Plate Reader, Imager) viability->data apoptosis->data caspase->data western->data quant Quantification and Statistical Analysis data->quant interpret Interpretation of Results quant->interpret end Conclusion interpret->end

Caption: General experimental workflow for this compound cell-based assays.

Troubleshooting Logic

Troubleshooting_Logic cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered precipitate {Precipitation in Media} start->precipitate inconsistent {Inconsistent Results} start->inconsistent low_signal {Low/No Effect} start->low_signal high_background {High Background in Control} start->high_background solubility {Poor Solubility | High Concentration | Temp Shock} precipitate->solubility variability {Cell Passage | Seeding Density | Pipetting Error | Edge Effect} inconsistent->variability stability {Compound Degradation | Inactive Compound} low_signal->stability solvent_toxicity {High DMSO Concentration} high_background->solvent_toxicity dissolve {Optimize Dissolution | Pre-warm Media | Lower Concentration} solubility->dissolve standardize {Standardize Cell Culture | Use Inner Wells | Calibrate Pipettes} variability->standardize fresh_prep {Prepare Fresh Solutions | Check Compound Quality} stability->fresh_prep vehicle_control {Run DMSO Titration | Keep DMSO <0.1%} solvent_toxicity->vehicle_control

Caption: Logical workflow for troubleshooting common issues.

References

Technical Support Center: 3,7-Dimethylfumarate (Dimethyl Fumarate) Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,7-Dimethylfumarate, commonly known as Dimethyl Fumarate (DMF). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMF during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues related to the degradation of Dimethyl Fumarate.

Issue: Suspected Degradation of Solid DMF

  • Question: My solid Dimethyl Fumarate appears clumpy, discolored, or has a different odor. What could be the cause and how can I verify its purity?

  • Answer: Visual changes in solid DMF can indicate degradation due to improper storage conditions such as exposure to humidity, light, or elevated temperatures. The primary degradation pathway for DMF is hydrolysis to Monomethyl Fumarate (MMF) and subsequently to Fumaric Acid. To verify the purity, a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is recommended.[1][2][3][4][5]

Issue: Instability of DMF in Solution

  • Question: I am observing a rapid loss of Dimethyl Fumarate concentration in my prepared solutions. What factors could be contributing to this instability?

  • Answer: Dimethyl Fumarate is highly susceptible to hydrolysis in solution, with the rate of degradation being significantly influenced by the pH of the solvent.[1][2][5] It is most stable at a neutral pH and degrades more rapidly under both acidic and alkaline conditions.[1][2][5] For aqueous solutions, it is advisable to prepare them fresh and use them promptly. If storage is necessary, it should be for a very short duration at low temperatures. The solubility of related compounds is also a factor; for instance, Monomethyl Fumarate's aqueous solution is not recommended for storage for more than one day.

Issue: Inconsistent Experimental Results

  • Question: I am seeing variability in my experimental outcomes when using Dimethyl Fumarate from different batches or after a period of storage. Could this be related to degradation?

  • Answer: Yes, inconsistent results are a strong indicator of product degradation. The degradation products, Monomethyl Fumarate (MMF) and Fumaric Acid, have different chemical and biological properties compared to the parent compound.[6][7][8] MMF is an active metabolite, and its presence as a degradant can lead to misleading experimental data.[6][7][8] It is crucial to use DMF of known purity and to handle it under conditions that minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Dimethyl Fumarate?

A1: To prevent degradation, solid Dimethyl Fumarate should be stored in a tightly sealed container in a cool, dry, and dark place.[9] It should be protected from moisture, light, and high temperatures to minimize hydrolysis and thermal degradation.[1][2][5] Some sources suggest that Dimethyl Fumarate can sublimate at low temperatures, which could be a concern for long-term storage and should be considered in the handling and manufacturing process.[10]

Q2: What are the main degradation products of Dimethyl Fumarate?

A2: The primary degradation products of Dimethyl Fumarate are Monomethyl Fumarate (MMF) and Fumaric Acid, formed through hydrolysis.[4] Oxidative degradation products can also be formed under certain conditions.[2]

Q3: How does pH affect the stability of Dimethyl Fumarate in solution?

A3: The stability of Dimethyl Fumarate in solution is highly pH-dependent. It exhibits the greatest stability at neutral pH (pH 7). The stability decreases in the following order of pH: 7 < 5 < 3 < 1 < 9, indicating significant degradation under both acidic and alkaline conditions.[1][2][5]

Q4: Can Dimethyl Fumarate degrade upon exposure to light?

A4: Yes, forced degradation studies have shown that Dimethyl Fumarate is susceptible to photolytic (light-induced) degradation.[1][2][5] Therefore, it is crucial to store it in light-resistant containers and avoid prolonged exposure to light during handling and experiments.

Q5: Is Dimethyl Fumarate sensitive to temperature?

A5: Yes, Dimethyl Fumarate is susceptible to thermal degradation.[1][2][4][5] Elevated temperatures can accelerate the rate of degradation. It is recommended to store the compound at controlled room temperature or lower, as specified by the manufacturer.

Quantitative Data Summary

The following table summarizes the known conditions that lead to the degradation of Dimethyl Fumarate.

ParameterConditionEffect on StabilityReference
pH (in solution) Acidic (pH < 7)Increased degradation (hydrolysis)[1][2][5]
Neutral (pH = 7)Most stable[1][2][5]
Alkaline (pH > 7)Increased degradation (hydrolysis)[1][2][5]
Temperature ElevatedIncreased thermal degradation[1][2][4][5]
Light Exposure to UV/Visible LightPhotolytic degradation[1][2][5]
Moisture/Humidity Presence of waterPromotes hydrolysis[1][2][5]
Oxidizing Agents Presence of oxidantsOxidative degradation[2]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Dimethyl Fumarate

This protocol outlines a general procedure for a stability-indicating RP-HPLC method to quantify Dimethyl Fumarate and its primary degradation products.

1. Objective: To determine the purity of a Dimethyl Fumarate sample and quantify the presence of its degradation products, Monomethyl Fumarate and Fumaric Acid.

2. Materials:

  • Dimethyl Fumarate sample

  • Reference standards for Dimethyl Fumarate, Monomethyl Fumarate, and Fumaric Acid

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of water (pH adjusted to 2.6 with phosphoric acid) and methanol in a ratio of approximately 40:60 (v/v).[1][2][5]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Column Temperature: 25°C.[1][2][5]

  • Detection Wavelength: 210 nm.[1][2][3][5]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of Dimethyl Fumarate, Monomethyl Fumarate, and Fumaric Acid in the mobile phase. From these, prepare working standard solutions of known concentrations.

  • Sample Solution: Accurately weigh and dissolve the Dimethyl Fumarate sample in the mobile phase to a known concentration.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine their retention times and to calibrate the instrument.

  • Inject the sample solution.

  • Identify and quantify the Dimethyl Fumarate peak and any degradation product peaks by comparing their retention times and peak areas to those of the standards.

6. Data Analysis: Calculate the percentage of Dimethyl Fumarate and its degradation products in the sample using the peak areas from the chromatograms.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue_id Issue Identification cluster_solid Solid Sample cluster_solution Solution Sample cluster_verification Verification cluster_outcome Outcome start Suspected DMF Degradation issue_type What is the form of the sample? start->issue_type solid_symptoms Observe for: - Clumping - Discoloration - Odor issue_type->solid_symptoms Solid solution_symptoms Observe for: - Loss of concentration - Inconsistent results issue_type->solution_symptoms Solution solid_action Action: - Review storage conditions - Perform purity analysis (HPLC) solid_symptoms->solid_action verify_purity Verify Purity using Stability-Indicating HPLC solid_action->verify_purity solution_action Action: - Check solution pH and age - Prepare fresh solutions - Store properly if necessary solution_symptoms->solution_action solution_action->verify_purity pure Purity Confirmed: Continue Experiment verify_purity->pure Purity OK degraded Degradation Confirmed: - Discard sample - Obtain new batch - Revise storage/handling protocols verify_purity->degraded Degradation Detected

Caption: Troubleshooting workflow for suspected Dimethyl Fumarate degradation.

Degradation_Pathway DMF Dimethyl Fumarate (C₆H₈O₄) MMF Monomethyl Fumarate (C₅H₆O₄) DMF->MMF + H₂O (Hydrolysis) FA Fumaric Acid (C₄H₄O₄) MMF->FA + H₂O (Hydrolysis)

References

Technical Support Center: Purification of Crude 3,7-DMF (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 3,7-dimethyl-2,6-octadien-1-al (3,7-DMF), commonly known as citral. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on its source (natural extraction or synthetic route). Common impurities include:

  • Isocitrals: These are isomers of citral that can form, especially under thermal stress during distillation.[1][2] They often have undesirable odor and flavor characteristics.[1]

  • Geraniol and Nerol: These are the corresponding alcohols to the geranial and neral isomers of citral.[1][3] Their boiling points are very close to that of citral, making separation by distillation challenging.[1][3]

  • Other Terpenoids: Depending on the natural source, other terpenoids may be present.[4]

  • Low and High Boiling Point Compounds: The crude product can contain a small percentage of both light and heavy impurities.[1]

Q2: Why is my this compound purity low after fractional distillation?

A2: Low purity after fractional distillation is a common issue and can be attributed to several factors:

  • Thermal Isomerization: Citral is heat-sensitive and can isomerize to isocitrals at elevated temperatures.[1][2][3] Since isocitrals have a lower boiling point than citral, they are difficult to separate effectively.[1]

  • Close Boiling Points of Impurities: Impurities like geraniol and nerol have boiling points very close to that of citral, making efficient separation by fractional distillation difficult.[1][3]

  • pH Sensitivity: Citral is sensitive to both acidic and basic conditions, which can lead to degradation and the formation of undesirable byproducts, reducing purity and yield.[1][2]

Q3: How can I improve the purity and yield of this compound during distillation?

A3: To improve purity and yield during distillation, consider the following strategies:

  • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point of citral, thereby reducing the thermal stress and minimizing the formation of isocitrals.[1][2][3]

  • pH Adjustment: Adjusting the pH of the crude mixture to a range of greater than 3 and less than 7, preferably between 4 and 5, can inhibit the isomerization of citral to isocitrals during distillation.[1][2] This can be achieved by adding an organic acid with a pKa between 4 and 5, such as ascorbic acid, adipic acid, oleic acid, nicotinic acid, or levulinic acid.[1]

  • Esterification of Alcohol Impurities: To facilitate the removal of geraniol and nerol, they can be converted into higher-boiling esters. These esters are then more easily separated from citral by distillation.[1][2]

Q4: When should I consider using column chromatography for this compound purification?

A4: Column chromatography is a valuable technique, particularly when:

  • High purity is required, and distillation methods are insufficient to remove close-boiling impurities.[3]

  • You are working with smaller-scale preparations where distillation might not be practical.

  • You need to separate citral from a complex mixture of other terpenoids.[4]

Q5: What are the disadvantages of the sodium bisulfite adduct formation method?

A5: While the sodium bisulfite adduct formation method can be used, it has some drawbacks:

  • Incomplete Regeneration: Quantitative regeneration of citral from the crystalline adduct can be difficult, often resulting in a loss of 10-15% of the product.[3]

  • Formation of Byproducts: The presence of alkali during regeneration can lead to the formation of a cyclic bisulfite compound from which citral is difficult to recover.[3]

  • Co-adduction of other Aldehydes and Ketones: Other aldehydes and ketones present in the crude mixture can also form adducts, leading to an impure final product if not followed by further purification like vacuum distillation.[5]

Troubleshooting Guides

Troubleshooting Low Purity in Fractional Distillation
Symptom Possible Cause Recommended Solution
Significant isocitral contamination High distillation temperature causing thermal isomerization.[1][2]Reduce the distillation temperature by applying a vacuum.[1][2][3] Adjust the pH of the crude mixture to 4-5 to inhibit isomerization.[1]
Presence of geraniol and nerol Boiling points are too close to citral for effective separation.[1][3]Convert the alcohols to high-boiling esters before distillation.[1][2] Alternatively, use column chromatography for separation.
Product degradation (darkening, polymerization) pH of the crude mixture is too acidic or basic.[1][2]Neutralize the crude mixture or adjust the pH to the 4-5 range before heating.[1]
Troubleshooting Column Chromatography Issues
Symptom Possible Cause Recommended Solution
Poor separation of citral from other components Inappropriate mobile phase or stationary phase.Optimize the mobile phase system. A common system is a mixture of hexane and ethyl acetate.[6] Ensure the use of an appropriate stationary phase, such as silica gel.[4][6]
Low yield of purified citral Suboptimal sample-to-adsorbent ratio.Optimize the ratio of the crude sample to the stationary phase. A ratio of 1:20 (w/w) has been reported to give good yields.[6]
Co-elution of impurities Overloading the column.Reduce the amount of crude sample loaded onto the column.

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification Method Typical Purity Achieved Reported Yield Key Advantages Common Challenges
Fractional Distillation (untreated) ~86-94%Variable, can be low due to degradationScalable for large quantitiesIsocitral formation, incomplete removal of geraniol/nerol.[1][3]
Fractional Distillation (with pH adjustment to 4.5) 97.3 - 98.2%81.7 - 86.5%Significantly reduces isocitral formation, improving purity and yield.[1]Requires careful pH control.
Vacuum Fractional Distillation Up to 95%Up to 80% recoveryLower temperatures minimize thermal degradation.[7]Requires specialized equipment.
Column Chromatography Up to 89.45%~50%High resolution for removing close-boiling impurities.[6]Less scalable, solvent-intensive.[3]
Sodium Bisulfite Adduct Formation Variable, often requires further purificationCan have 10-15% lossSelectively isolates aldehydes.Difficult regeneration, potential for byproduct formation.[3]

Experimental Protocols

Protocol 1: Fractional Distillation with pH Adjustment
  • Preparation: Place the crude this compound product in a round-bottom flask suitable for distillation.

  • pH Adjustment: Add a suitable organic acid with a pKa between 4 and 5 (e.g., ascorbic acid) to the crude mixture to adjust the pH to approximately 4.5.[1] The amount of acid will need to be determined empirically.

  • Distillation Setup: Assemble a fractional distillation apparatus. For heat-sensitive compounds like citral, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[1][3]

  • Distillation Process:

    • Begin heating the mixture gently.

    • Collect the fractions that distill at the boiling point of citral under the specific pressure used. The boiling point of citral is approximately 229°C at atmospheric pressure, but will be significantly lower under vacuum.[4]

    • Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC).[4]

  • Recovery: Combine the high-purity fractions to obtain the purified this compound.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a chromatography column with silica gel as the stationary phase.[4][6]

  • Mobile Phase Selection: An optimized mobile phase is crucial for good separation. A mixture of hexane and ethyl acetate (e.g., 97:3 v/v) has been shown to be effective.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column. The optimal sample-to-adsorbent ratio should be determined, with a 1:20 (w/w) ratio being a good starting point.[6]

  • Elution: Begin eluting the sample through the column with the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Mandatory Visualization

PurificationWorkflow CrudeProduct Crude this compound Product InitialAnalysis Initial Analysis (GC/TLC) Identify Impurities CrudeProduct->InitialAnalysis Distillation Fractional Distillation InitialAnalysis->Distillation  High boiling  impurities Chromatography Column Chromatography InitialAnalysis->Chromatography  Close boiling  impurities PurityCheck1 Purity Check (GC) Distillation->PurityCheck1 PurityCheck2 Purity Check (GC/TLC) Chromatography->PurityCheck2 FurtherPurification Further Purification Needed? PurityCheck1->FurtherPurification PurityCheck2->FurtherPurification PureProduct High-Purity this compound FurtherPurification->Chromatography Yes FurtherPurification->PureProduct No TroubleshootingTree Start Low Purity of This compound DistillationIssue Distillation Method? Start->DistillationIssue Yes ChromatographyIssue Chromatography Method? Start->ChromatographyIssue No IsocitralImpurity High Isocitral Content? DistillationIssue->IsocitralImpurity PoorSeparation Poor Peak Resolution? ChromatographyIssue->PoorSeparation AlcoholImpurity Geraniol/Nerol Present? IsocitralImpurity->AlcoholImpurity No ReduceTemp Reduce Distillation Temp (Use Vacuum) IsocitralImpurity->ReduceTemp Yes AdjustpH Adjust pH to 4-5 IsocitralImpurity->AdjustpH Yes Esterify Esterify Alcohols Before Distillation AlcoholImpurity->Esterify Yes LowYield Low Product Yield? PoorSeparation->LowYield No OptimizeMobilePhase Optimize Mobile Phase PoorSeparation->OptimizeMobilePhase Yes CheckLoading Check Sample Loading & Sample:Adsorbent Ratio LowYield->CheckLoading Yes

References

Technical Support Center: Enhancing Selectivity in the Analysis of Furanones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3,7-DMF: Initial searches for "3,7-dimethyl-1(5H)-furanone" (this compound) did not yield specific analytical methods for a compound with this exact name, suggesting it may be a less common isomer or a potential misnomer. This guide will therefore focus on a closely related and extensively studied furanone, 4,5-dimethyl-3(2H)-furanone , commonly known as Sotolon . The analytical challenges and methodologies discussed here are highly relevant to furanones as a class and will provide valuable guidance for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective analysis of Sotolon in complex matrices?

A1: The main challenges include:

  • Matrix Interference: Complex sample matrices, such as food and biological samples, contain numerous compounds that can co-elute with Sotolon, leading to inaccurate quantification.[1]

  • Low Concentration Levels: Sotolon is often present at very low concentrations, requiring highly sensitive analytical methods.

  • High Polarity and Thermal Instability: The polar nature of Sotolon can lead to poor chromatographic peak shape (tailing) and its thermal instability can be a concern in high-temperature techniques like Gas Chromatography (GC).[1][2]

Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for Sotolon analysis?

A2: The choice depends on the specific application and available equipment.

  • GC-MS is a powerful and common technique for Sotolon analysis, often providing high sensitivity and selectivity, especially when coupled with sample preparation methods like Solid Phase Microextraction (SPME).[1] However, the thermal instability of Sotolon can be a concern.[1]

  • HPLC is a suitable alternative that avoids high temperatures. However, achieving adequate resolution from other components in a complex matrix can be challenging.[1]

Q3: Is derivatization necessary for the GC-MS analysis of Sotolon?

A3: Derivatization is often employed in the GC-MS analysis of furanones like Sotolon to improve their volatility and thermal stability.[1] By modifying the molecule, derivatization can lead to better chromatographic separation and enhanced sensitivity.[1] For example, reacting Sotolon with pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative suitable for SPME-GC-MS analysis.[1][2]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Sotolon?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis.[1] To mitigate these effects, several strategies can be employed:

  • Improve Sample Cleanup: Utilize techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[1]

  • Optimize Chromatography: Adjusting the mobile phase and gradient can help separate Sotolon from co-eluting matrix components.[1]

  • Use Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that matches the sample can help compensate for matrix effects.[1]

  • Employ Stable Isotope-Labeled Internal Standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My Sotolon peak is showing significant tailing/fronting. What are the possible causes and how can I fix it?

Answer:

Symptom Potential Causes Solutions
Peak Tailing 1. Active sites in the GC system: The polar nature of Sotolon can lead to interactions with active sites in the injector, column, or detector.[1] 2. Column degradation: The stationary phase of the column may be degraded.[1] 3. Inappropriate mobile phase pH (HPLC): The mobile phase pH may be too close to the analyte's pKa.1. Deactivate the GC system: Use a deactivated inlet liner and ensure the column is properly conditioned.[1] 2. Derivatize the analyte: Derivatization can reduce the polarity of Sotolon, minimizing interactions with active sites.[1] 3. Replace the GC column. [1] 4. Adjust mobile phase pH (HPLC): Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
Peak Fronting 1. Column overload: Injecting too much sample.[1] 2. Incompatible injection solvent: The injection solvent is significantly stronger than the mobile phase (HPLC).1. Dilute the sample or reduce the injection volume.[1] 2. Change the injection solvent to one that is more compatible with the initial mobile phase conditions.
Issue 2: Low Sensitivity / No Peak Detected

Question: I am not seeing a peak for Sotolon, or the peak is very small. What should I investigate?

Answer:

Potential Causes Solutions
Analyte Degradation 1. Thermal degradation in GC inlet: Sotolon may be degrading at high injector temperatures. 2. Instability in sample solution: Sotolon may not be stable in the prepared sample matrix over time.
Inefficient Extraction/Recovery 1. Suboptimal sample preparation: The chosen extraction method (e.g., LLE, SPE) may not be efficient for Sotolon in the specific matrix. 2. SPME fiber saturation or carryover.
Instrumental Issues 1. Detector not sensitive enough. 2. Leaks in the GC or HPLC system. 3. Incorrect MS parameters.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of furanones, including Sotolon (4,5-dimethyl-3(2H)-furanone) and the structurally similar Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone).

Table 1: Performance of GC-based methods for Furanone Analysis

AnalyteMatrixAnalytical MethodLOQRecovery (%)Reference
FuraneolFruit SamplesDerivatization/SPME-GC/MS2 ng/mLNot Specified[2]
2(5H)-furanoneMeat, Fish, CheeseGC-MS/MS50 µg/kgNot Specified[4]
3-methyl-2(5H)-furanoneMeat, Fish, CheeseGC-MS/MS10 µg/kgNot Specified[4]

Table 2: Performance of HPLC-based methods for Furanone Analysis

AnalyteMatrixAnalytical MethodLOQRecovery (%)Reference
FuraneolPineapple & Grapefruit JuiceHPLC-UVNot Specified>90%[5]
Furaneol & related compoundsStrawberriesHPLC-UV0.14 µg/mL>90%[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of Sotolon using Stable Isotope Dilution Assay (SIDA) with GC-MS

This protocol is a summary of the methodology described for the quantification of Sotolon.[3]

  • Sample Preparation and Extraction:

    • Homogenize 5 g of the sample (e.g., fenugreek seeds, seasonings) with a suitable solvent mixture (e.g., methanol/water).

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C]-Sotolon).

    • After a short incubation, centrifuge the mixture.

    • Extract the supernatant with diethyl ether.

    • Isolate the acidic compounds by liquid-liquid extraction with a sodium bicarbonate solution.

    • Acidify the aqueous layer and back-extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • GC-MS Analysis:

    • Column: FFAP capillary column (e.g., 50 m x 0.32 mm, 0.25 µm film thickness).

    • Injection: On-column injection.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at an appropriate temperature (e.g., 60°C), ramp to a final temperature (e.g., 240°C).

    • MS Detection: Chemical Ionization (CI) with isobutane as the reactant gas.

    • Quantification: Monitor the characteristic ions for Sotolon (m/z 129) and its labeled internal standard (e.g., m/z 131).

Protocol 2: Analysis of Furaneol (structurally similar to Sotolon) by HPLC-UV

This protocol is based on the methodology for analyzing Furaneol in fruit juices.[5]

  • Sample Preparation (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the juice sample onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute Furaneol with a suitable solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-UV Analysis:

    • Column: Reversed-phase C18 column (e.g., Zorbax ODS).

    • Mobile Phase: Isocratic mixture of a buffer and an organic solvent (e.g., 0.05M sodium acetate at pH 4.0 and methanol in a 70:30 ratio).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 290 nm.

    • Quantification: Use an external calibration curve prepared with pure Furaneol standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction / SPME sample->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup derivatization Derivatization (Optional for GC) cleanup->derivatization gc_hplc GC-MS or HPLC cleanup->gc_hplc derivatization->gc_hplc detection Mass Spectrometry / UV Detection gc_hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for the analysis of Sotolon.

troubleshooting_workflow cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity Issues start Analytical Issue (e.g., Poor Peak Shape) peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting low_signal Low or No Signal? start->low_signal check_active_sites Check for Active Sites (GC System Inertness) peak_tailing->check_active_sites Yes check_overload Check for Column Overload peak_fronting->check_overload Yes check_degradation Check for Analyte Degradation low_signal->check_degradation Yes check_extraction Optimize Extraction/Recovery check_degradation->check_extraction

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Analysis of Dimethyl Fumarate and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Dimethyl Fumarate (DMF) and its primary metabolite, Monomethyl Fumarate (MMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the bioanalysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of Dimethyl Fumarate (DMF) in biological samples challenging?

A1: The analysis of DMF in biological matrices like plasma and blood is challenging due to two primary factors:

  • Instability: DMF is highly unstable and is rapidly hydrolyzed by esterases present in biological samples to its active metabolite, Monomethyl Fumarate (MMF). This makes accurate quantification of the parent drug difficult.[1][2][3]

  • Poor Ionization Efficiency: DMF exhibits poor ionization efficiency in typical mass spectrometry sources, which can lead to low sensitivity.[1][3]

Q2: How can I prevent the degradation of DMF in my samples during collection and processing?

A2: To prevent the esterase-mediated hydrolysis of DMF, it is crucial to use an anti-coagulant containing an esterase inhibitor. A common choice is a combination of sodium fluoride and potassium oxalate.[1][3] Additionally, using a trapping reagent like tiopronin can help to stabilize DMF by forming a conjugate, preventing its degradation and reaction with endogenous thiols.[1][3]

Q3: What are the most common sample preparation techniques for analyzing DMF and MMF in plasma?

A3: The most frequently employed sample preparation techniques are:

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[1][2][4] While simple, it may not provide the cleanest extracts, potentially leading to more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner samples, resulting in reduced matrix effects and improved sensitivity.[5] This method is particularly useful for removing interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate DMF and MMF from the biological matrix.

Q4: What causes matrix effects in the LC-MS/MS analysis of DMF and MMF?

A4: Matrix effects arise from co-eluting endogenous components from the biological sample that interfere with the ionization of the target analytes (DMF and MMF) in the mass spectrometer's ion source.[6][7][8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the results.[7][8] Common sources of matrix effects in plasma and blood include phospholipids, salts, and other small molecules.[6]

Q5: How can I assess the extent of matrix effects in my assay?

A5: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal - Analyte degradation during sample handling. - Poor ionization efficiency. - Significant ion suppression from the matrix.- Use esterase inhibitors (e.g., sodium fluoride) during blood collection.[1][3] - Consider using a trapping reagent like tiopronin to stabilize DMF.[1][3] - Optimize MS source parameters (e.g., temperature, gas flows, voltages). - Improve sample cleanup using SPE or phospholipid removal plates. - Modify the chromatographic method to separate the analyte from interfering matrix components.
Poor Peak Shape - Co-eluting interfering compounds. - Incompatible injection solvent with the mobile phase. - Column degradation.- Enhance sample preparation to remove interferences. - Ensure the final sample extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase. - Use a guard column and/or replace the analytical column.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Variable matrix effects between different sample lots. - Instrument instability.- Automate sample preparation steps where possible to improve consistency. - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effect variability. - Evaluate matrix effects across multiple batches of blank matrix. - Perform regular instrument maintenance and calibration.
Inaccurate Quantification (Poor Accuracy) - Uncorrected matrix effects. - Improper calibration curve preparation. - Analyte instability in processed samples.- Implement a more effective sample cleanup method (e.g., SPE). - Use a suitable internal standard (ideally a SIL-IS) to normalize for signal variations. - Prepare calibrators and quality control samples in the same biological matrix as the study samples. - Perform stability assessments of the analyte in the final extract under autosampler conditions.

Experimental Protocols

Protocol 1: Sample Stabilization and Protein Precipitation for DMF and MMF Analysis in Blood

This protocol is adapted from a method describing the use of a trapping reagent to stabilize DMF.[1][3]

  • Blood Collection: Collect whole blood samples in tubes containing sodium fluoride/potassium oxalate as the anticoagulant and esterase inhibitor.

  • Derivatization/Trapping (for DMF stabilization):

    • To a 100 µL aliquot of the blood sample, add a solution of tiopronin.

    • Vortex mix and allow the reaction to proceed to form the stable DMF-tiopronin conjugate.

  • Protein Precipitation:

    • Add 400 µL of acetonitrile (containing the internal standard) to the 100 µL blood sample (or derivatized sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water).

  • Injection:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for MMF Analysis in Human Plasma

This protocol is based on a method developed for the quantification of MMF in human plasma.[5]

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add the internal standard (e.g., MMF-d3).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with a second wash solution (e.g., 1 mL of 20% methanol in water) to remove less hydrophobic interferences.

  • Elution:

    • Elute the analyte (MMF) and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Injection:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_collection Whole Blood Collection (with NaF/K-Oxalate) ppt Protein Precipitation (Acetonitrile) blood_collection->ppt Method 1 spe Solid-Phase Extraction blood_collection->spe Method 2 lcms LC-MS/MS Analysis ppt->lcms spe->lcms data Data Processing lcms->data

Caption: High-level overview of sample preparation workflows for DMF/MMF analysis.

matrix_effect_mitigation cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome start Matrix Effect Observed sample_prep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) start->sample_prep chromatography Modify Chromatographic Conditions (e.g., Gradient, Column Chemistry) start->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->internal_standard end Reduced or Compensated Matrix Effect sample_prep->end chromatography->end internal_standard->end

Caption: Key strategies for mitigating matrix effects in LC-MS/MS bioanalysis.

References

Technical Support Center: Optimization of 3,7-DMF Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of 3,7-dimethyl-2,6-octadienal (3,7-DMF), also known as citral, from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from tissues challenging?

A1: 3,7-Dimethyl-2,6-octadienal (this compound or citral) is a volatile monoterpene aldehyde. Its extraction from complex biological matrices like tissues is challenging due to its inherent volatility, chemical instability, and the presence of interfering substances.[1][2][3] Key challenges include potential for analyte loss during sample handling and preparation, degradation under certain pH and temperature conditions, and co-extraction of matrix components that can interfere with analysis.[2][4][5]

Q2: What are the recommended extraction methods for this compound from tissues?

A2: Given the volatile nature of this compound, headspace (HS) and solid-phase microextraction (SPME) are highly recommended techniques, typically coupled with gas chromatography-mass spectrometry (GC-MS) for analysis.[1][6][7] These methods are advantageous as they are solvent-free or solvent-minimized and can effectively isolate volatile analytes from the non-volatile matrix components of the tissue.[8][9][10] Liquid-liquid extraction (LLE) with a non-polar solvent can also be employed, but requires careful optimization to minimize analyte loss.[11][12][13]

Q3: How can I improve the stability of this compound during the extraction process?

A3: this compound is unstable in strong acidic and alkaline conditions and can be sensitive to air and light.[2][3][14] To improve stability, it is crucial to work with fresh or properly stored frozen tissue samples. The extraction should be performed at a neutral or near-neutral pH and at controlled, often reduced, temperatures to minimize degradation and volatilization.[2][5] The use of antioxidants in the homogenization buffer may also be beneficial.

Q4: Is derivatization necessary for the analysis of this compound by GC-MS?

A4: While not always mandatory, derivatization is a common and often recommended step for the analysis of aldehydes like this compound by GC-MS.[1][15] Derivatization can increase the volatility and thermal stability of the analyte, improve chromatographic peak shape, and enhance sensitivity and selectivity of the analysis.[16] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Analyte Loss due to Volatility: this compound may be lost during sample homogenization, transfer, or concentration steps due to its high vapor pressure.- Minimize sample handling and exposure to the atmosphere.- Keep samples chilled throughout the process.- Use headspace or SPME techniques that analyze the vapor phase directly, reducing manual handling.[6][7]
Analyte Degradation: this compound is unstable in acidic or alkaline conditions and can be oxidized.- Ensure the pH of the homogenization buffer is neutral.- Work quickly and at low temperatures.- Consider adding an antioxidant to the extraction buffer.[2]
Inefficient Extraction: The chosen solvent or extraction parameters may not be optimal for partitioning this compound from the tissue matrix.- For LLE, use a low-polarity solvent like hexane or dichloromethane.[12][13]- For SPME, optimize fiber coating, extraction time, and temperature. A PDMS/DVB fiber is often effective for volatile compounds.[6]
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in the GC System: Aldehyd groups can interact with active sites in the injector liner or column, leading to peak tailing.- Use a deactivated inlet liner and a high-quality, inert GC column.- Regularly replace the inlet liner and trim the column.[18][19]
Column Overload: Injecting too much sample can lead to peak fronting.- Dilute the sample extract.- Optimize the split ratio for the injection.[18][20]
Improper Derivatization: Incomplete derivatization can result in multiple or broad peaks.- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).- Ensure the sample is dry before adding the derivatizing agent, as moisture can interfere with the reaction.[16]
High Background Noise or Interfering Peaks Matrix Effects: Co-extracted compounds from the tissue can interfere with the detection of this compound.- Employ a more selective extraction method like SPME.- Perform a sample cleanup step, such as solid-phase extraction (SPE), after initial extraction.[4][21][22][23]
Contamination: Contamination can be introduced from solvents, glassware, or the GC system itself.- Use high-purity solvents and thoroughly clean all glassware.- Run solvent blanks to identify sources of contamination.- Check for septum bleed in the GC inlet.[20][24]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and should be optimized for your specific tissue type and instrumentation.

  • Sample Preparation:

    • Homogenize a known weight of frozen tissue in a chilled buffer (e.g., phosphate-buffered saline, pH 7.2).

    • Transfer a precise volume of the tissue homogenate into a headspace vial.

    • For enhanced partitioning into the headspace, the addition of salt (e.g., NaCl) to the sample can be beneficial.[6]

  • Extraction:

    • Place the vial in a heated agitator.

    • Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[6]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes).

    • Analyze using a suitable GC-MS method.

Liquid-Liquid Extraction (LLE)
  • Homogenization:

    • Homogenize a known weight of tissue in an appropriate buffer.

  • Extraction:

    • Add a water-immiscible organic solvent with low polarity (e.g., hexane or a hexane:ethyl acetate mixture) to the homogenate.[25]

    • Vortex or shake vigorously to ensure thorough mixing and partitioning of this compound into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Concentration and Analysis:

    • Carefully collect the organic layer.

    • If necessary, concentrate the extract under a gentle stream of nitrogen. Avoid excessive evaporation to prevent the loss of the volatile this compound.

    • The extract can then be directly analyzed by GC-MS or undergo a derivatization step.

Data Presentation

Table 1: Physicochemical Properties of this compound (Citral)

PropertyValueReference
Molecular Formula C10H16O[14][26]
Molar Mass 152.23 g/mol [14][26]
Boiling Point ~229 °C[14]
Vapor Pressure 0.2 mm Hg (200 °C)[14]
Solubility Practically insoluble in water; soluble in ethanol and oils.[14]
Stability Unstable in strong acids and bases; sensitive to air and light.[2][14]

Table 2: Comparison of Extraction Techniques for Volatile Compounds from Tissues

TechniquePrincipleAdvantagesDisadvantages
Headspace (HS) Analysis of the vapor phase in equilibrium with the sample.- Minimal sample preparation- Reduced matrix effects- Easily automated- May have lower sensitivity for less volatile compounds- Requires optimization of equilibrium conditions
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes onto a coated fiber.- Solvent-free- High concentration factor- Reusable fibers- Fiber lifetime can be limited- Matrix effects can still occur- Requires careful optimization of parameters
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.- High recovery with optimization- Can handle larger sample volumes- Can be labor-intensive- Requires organic solvents- Potential for analyte loss during solvent evaporation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize vial Transfer to Vial homogenize->vial hs_spme HS-SPME vial->hs_spme lle LLE vial->lle gcms GC-MS Analysis hs_spme->gcms derivatization Derivatization (Optional) lle->derivatization derivatization->gcms data Data Processing gcms->data

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_logic start Low/No this compound Peak check_volatility Check for Volatility Loss start->check_volatility check_degradation Check for Degradation check_volatility->check_degradation No solution_volatility Use HS/SPME, Minimize Handling check_volatility->solution_volatility Yes check_extraction Check Extraction Efficiency check_degradation->check_extraction No solution_degradation Control pH and Temperature check_degradation->solution_degradation Yes solution_extraction Optimize Solvent/SPME Fiber check_extraction->solution_extraction Yes

References

Technical Support Center: Improving Experimental Reproducibility with Dimethyl Fumarate (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "3,7-DMF" appears to be a potential misnomer for Dimethyl Fumarate (DMF), a widely researched compound for conditions like multiple sclerosis and psoriasis. This guide addresses common experimental challenges and troubleshooting strategies for Dimethyl Fumarate (DMF).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Dimethyl Fumarate (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dimethyl Fumarate (DMF)?

A1: Dimethyl Fumarate's primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[1] DMF and its active metabolite, monomethyl fumarate (MMF), modulate immune responses by shifting T helper (Th) cells from a pro-inflammatory Th1 and Th17 profile to an anti-inflammatory Th2 phenotype.[1] This action, coupled with the inhibition of the pro-inflammatory transcription factor NF-κB, underpins its therapeutic effects.[2][3]

Q2: What are the recommended storage and stability conditions for DMF?

A2: DMF should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[4] For experimental use, stock solutions can be prepared in organic solvents like DMSO, ethanol, or dimethylformamide and should be purged with an inert gas.[4] Aqueous solutions of DMF are not recommended for storage for more than one day.[4] The compound is susceptible to hydrolysis under acidic and alkaline conditions.[5]

Q3: How should I prepare DMF for cell culture experiments?

A3: For cell culture applications, DMF is typically dissolved in DMSO to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to control the final DMSO concentration in the culture, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[6]

Troubleshooting Guides

Inconsistent Cellular Responses to DMF Treatment

Problem: High variability in experimental results, such as cell viability assays or gene expression analysis, after DMF treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
DMF Degradation Prepare fresh DMF solutions for each experiment. Avoid storing DMF in aqueous solutions for extended periods.[4] Verify the purity of your DMF stock using methods like HPLC.
Inconsistent Final DMSO Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups.[6]
Cell Line Variability Different cell lines can exhibit varying sensitivity to DMF.[7][8][9][10][11] It's important to perform dose-response experiments to determine the optimal concentration for your specific cell line.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
Low Cell Viability in Control Groups

Problem: Significant cell death observed in the vehicle control group (e.g., DMSO-treated cells).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High DMSO Concentration The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] Perform a toxicity test with varying DMSO concentrations on your specific cell line.
Contaminated Culture Medium or Reagents Use fresh, sterile cell culture medium and reagents. Regularly test for mycoplasma contamination.
Unexpected Side Effects in Animal Studies

Problem: Animals treated with DMF exhibit significant weight loss or gastrointestinal issues.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Gastrointestinal Distress Gastrointestinal events are a common side effect of DMF.[12][13][14][15] Consider dose titration, starting with a lower dose and gradually increasing to the target dose.[13] Administering DMF with food may also improve tolerability.[13][16]
Formulation Issues Ensure the DMF formulation is appropriate for the route of administration and is properly solubilized.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • DMF Treatment: Prepare serial dilutions of DMF in the cell culture medium. Replace the existing medium with the DMF-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest DMF concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for DMF Analysis

This protocol is for the quantification of DMF in bulk or pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 C18 (150x4.6 mm, 5 µm).[17]

    • Mobile Phase: A mixture of buffer (e.g., potassium dihydrogen phosphate) and acetonitrile (e.g., 50:50 v/v).[17][18]

    • Flow Rate: 1.0 ml/min.[17][19]

    • Detection Wavelength: 210 nm.[17][19][20]

    • Column Temperature: 35°C.[17][19]

  • Standard Preparation: Prepare a stock solution of DMF in a suitable diluent (e.g., a mixture of acetonitrile and water).[17] Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing DMF in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. The retention time for DMF is typically around 3.3-3.4 minutes under these conditions.[17][20]

Quantitative Data Summary

Table 1: Effect of DMF on Cell Viability in Different Cell Lines

Cell LineConcentrationIncubation Time% Reduction in Cell Viability
ARPE-19 (non-tumorigenic)100 µM24 hours~21%[7]
3T3 (non-tumorigenic)100 µM24 hours~10%[7]
MiaPaca-2 (pancreatic cancer)100 µM24 hours~42%[7]
SW480 (colon carcinoma)100 µM24 hours~31%[7]
CAL27 (oral squamous carcinoma)500 µM24 hours~41%[8]
HSC-2 (oral squamous carcinoma)500 µM24 hours~43%[8]
HSC-3 (oral squamous carcinoma)500 µM24 hours~46%[8]

Table 2: Common Adverse Events Associated with DMF Treatment in Clinical Trials

Adverse EventIncidence in DMF Group
Flushing14.25%[12]
Gastrointestinal Events20.36%[12]
NauseaHigher incidence than placebo[13]
Abdominal PainHigher incidence than placebo[13]
DiarrheaHigher incidence than placebo[13]

Visualizations

DMF_Signaling_Pathway Simplified Signaling Pathway of Dimethyl Fumarate (DMF) DMF Dimethyl Fumarate (DMF) MMF Monomethyl Fumarate (MMF) (Active Metabolite) DMF->MMF Metabolism Keap1 Keap1 MMF->Keap1 Inhibits NFkB NF-κB MMF->NFkB Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Proinflammatory_Cytokines Promotes Transcription

Caption: Simplified signaling pathway of Dimethyl Fumarate (DMF).

Experimental_Workflow_Cell_Viability General Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere (e.g., 24 hours) seed_cells->adherence prepare_dmf Prepare DMF dilutions and vehicle control adherence->prepare_dmf treat_cells Treat cells with DMF or vehicle prepare_dmf->treat_cells incubate Incubate for desired duration (e.g., 24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

Caption: General workflow for a cell viability assay using DMF.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3,7-Dimethylfumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,7-Dimethylfumarate (Dimethyl Fumarate, DMF), a key therapeutic agent. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The information herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of Dimethyl Fumarate depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or pharmacokinetic studies. The following tables summarize the key performance characteristics of the most common analytical techniques.

Table 1: Chromatographic Conditions and Performance
ParameterHPLC Method 1[1]HPLC Method 2[2]UPLC Method[3][4]LC-MS/MS Method[5][6]GC-MS Method[7][8][9]
Column Inertsil Ods-3, C18 (150 mm x 4.6 mm, 5 µm)Symmetry Shield Inertsil ODS (150 x 4.6 mm, 5µ)Waters Acquity BEH-C8 (50 mm × 2.1 mm) 1.7µmNot SpecifiedWeak polar column
Mobile Phase Buffer: Acetonitrile (50:50 v/v)Acetonitrile: potassium dihydrogen phosphate buffer pH 6.8 (50:50% v/v)Water : Acetonitrile: Phosphoric acid 85% (70:30:1 v/v)100% methanol and 0.1% formic acid in waterHigh-purity helium (carrier gas)
Flow Rate 1.0 ml/min1.0 ml/min0.5 mL/minNot Specified0.8-1.5 ml/min[8][9]
Detection Wavelength 210 nm[1]210 nm[2]210 nm[4]MS/MS detectionMass Spectrometric Detection
Retention Time 3.4 minutes[1]3.3 ± 0.02 min[2]Not SpecifiedNot SpecifiedNot Specified
Linearity Range 25% to 150% of 240 ppm[1]Not Specified5-160 µg/mL[3]31.25-4000 ng/ml[6]0.1-2.0 µg/ml[8][9]
Correlation Coefficient (r²) 0.9994[1]0.99870.9997[3]0.997[6]Not Specified
Table 2: Method Validation Parameters
ParameterHPLC Method 1[1]HPLC Method 2[2]UPLC Method[3]LC-MS/MS Method[6]GC-MS Method[8][9]
Accuracy (% Recovery) 96.4% to 103.5%[1]99.65% to 101.64%[2]Not SpecifiedPrecise and accurate at low, medium, and high concentrations[6]Not Specified
Precision (%RSD) < 2%[1]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow detection limit[8][9]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

HPLC Method for Quantification of Dimethyl Fumarate in Capsules

This protocol is based on a validated RP-HPLC method and is suitable for the routine quality control of Dimethyl Fumarate capsules.[1]

1. Materials and Reagents:

  • Dimethyl Fumarate reference standard

  • Acetonitrile (HPLC grade)

  • Perchloric acid (AR grade)

  • Water (HPLC grade)

  • Dimethyl Fumarate capsules (for sample analysis)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Inertsil Ods-3, C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Buffer (0.2% Perchloric acid in water) and Acetonitrile in a 50:50 v/v ratio.

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Dimethyl Fumarate reference standard into a 25 ml volumetric flask. Add about 10 ml of mobile phase and sonicate to dissolve. Make up the volume with the mobile phase.

  • Working Standard Solution: From the standard stock solution, pipette out a suitable aliquot and dilute with the mobile phase to obtain a final concentration of about 100 µg/ml.

  • Sample Solution: Weigh and transfer the contents of not fewer than 20 Dimethyl Fumarate capsules. Calculate the average weight. Take a quantity of powder equivalent to 25 mg of Dimethyl Fumarate and transfer it to a 25 ml volumetric flask. Add about 10 ml of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

4. System Suitability:

  • Inject the standard solution five times and record the chromatograms.

  • The relative standard deviation (%RSD) for the peak areas of the five replicate injections should not be more than 2.0%.

  • The theoretical plates for the Dimethyl Fumarate peak should be not less than 2000.

  • The tailing factor for the Dimethyl Fumarate peak should not be more than 2.0.

5. Analysis Procedure:

  • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for Dimethyl Fumarate.

  • Calculate the amount of Dimethyl Fumarate in the sample using the peak areas obtained from the standard and sample solutions.

Experimental Workflow and Validation

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development optimization Chromatographic Condition Optimization start->optimization validation_protocol Define Validation Protocol (ICH Q2(R1)) optimization->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability data_analysis Data Analysis & Documentation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis end Validated Method data_analysis->end Signaling_Pathway_Placeholder Analytical Method Selection Pathway A Define Analytical Need (e.g., QC, Research, PK study) B High Throughput & Sensitivity Needed? A->B Evaluate Requirements C LC-MS/MS B->C Yes D Routine QC & High Concentration? B->D No H Method Validation C->H E HPLC / UPLC D->E Yes F Volatile Analyte or Matrix Interference? D->F No E->H G GC-MS F->G Yes G->H

References

Comparative Guide to Cross-Validation of Analytical Methods for 3,7-DMF

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive literature search did not yield specific cross-validation studies for 3,7-dimethyl-1(5H)-oxospiro[1][2]octa-4,7-dien-6-yl)methyl acetate (3,7-DMF). The following guide provides a hypothetical comparison of two common and suitable analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of a volatile organic compound like this compound. The experimental data and protocols are illustrative and based on established practices for similar analytes.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for selecting and validating an appropriate analytical method for this compound or structurally related compounds.

Introduction to Analytical Techniques

The selection of an analytical method is critical for the accurate and reliable quantification of compounds in various matrices. For a volatile compound like this compound, gas chromatography is a highly suitable separation technique. This guide compares two common detectors used with GC:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique that provides excellent sensitivity and a wide linear range for the quantification of organic compounds.[2][3][4] It is known for its reliability and cost-effectiveness in routine analyses.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry.[3][4] It offers high selectivity and sensitivity, making it ideal for identifying and quantifying analytes, especially at low concentrations or in complex matrices.

Data Presentation: Comparison of Method Performance

The following table summarizes the key performance parameters for the hypothetical validation of GC-FID and GC-MS methods for the quantitative analysis of this compound.

Validation ParameterGC-FIDGC-MS (in SIM mode)Acceptance Criteria
Linearity Range 0.5 - 200 µg/mL0.05 - 50 µg/mLCorrelation Coefficient (R²) ≥ 0.99
Correlation Coefficient (R²) 0.99910.9996
Accuracy (Recovery %) 80 - 120%
Low Conc. (1 µg/mL)98.2%101.5%
Mid Conc. (50 µg/mL)100.5%99.8%
High Conc. (150 µg/mL)99.3%100.9% (at 50 µg/mL)
Precision (%RSD)
Intraday (n=6)1.8%2.5%≤ 5%
Interday (n=18, 3 days)2.9%3.8%≤ 10%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mLSignal-to-Noise Ratio ≥ 10
Selectivity ModerateHighNo interference at the retention time of the analyte
Robustness HighModerateConsistent results with minor variations in method parameters

Experimental Protocols

The following are generalized protocols for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution to cover the desired linearity range for each method.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate accuracy and precision.

  • Unknown Samples: Dilute the unknown samples containing this compound with the chosen solvent to ensure the concentration falls within the calibration range.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Temperature set to 250°C, with an injection volume of 1 µL in split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Detector (FID): Temperature set to 300°C.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Temperature set to 250°C, with an injection volume of 1 µL in split mode (e.g., 10:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Mandatory Visualizations

G Cross-Validation Workflow for this compound Analytical Methods A Define Analytical Requirements B Select Potential Methods (GC-FID, GC-MS) A->B C Method Development & Optimization for Each Technique B->C D Method Validation (ICH Guidelines) C->D E Sample Analysis with Both Methods D->E F Statistical Comparison of Results E->F G Method Selection & Implementation F->G H Documentation & Reporting G->H

Caption: Workflow for the cross-validation of analytical methods.

G Relationship of Validation Parameters center Reliable Method linearity Linearity linearity->center Defines Range accuracy Accuracy accuracy->center Closeness to True Value precision Precision precision->center Reproducibility selectivity Selectivity selectivity->center Differentiates Analyte robustness Robustness robustness->center Resists Variations lod_loq LOD / LOQ lod_loq->center Defines Sensitivity

References

A Comparative Analysis of 2,5-Dimethylfuran and Similar Furan Derivatives for Biofuel and Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,5-dimethylfuran (2,5-DMF) and other structurally similar furan derivatives, namely 2-methylfuran and rose furan. The comparison focuses on their physicochemical properties, synthesis, performance as potential biofuels, and their biological activities relevant to drug development. While the user's initial query mentioned "3,7-DMF," this appears to be a non-standard nomenclature; therefore, this guide focuses on the well-documented and industrially relevant 2,5-dimethylfuran.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these furan derivatives is crucial for their application. The following table summarizes key properties for 2,5-dimethylfuran, 2-methylfuran, and rose furan.

Property2,5-Dimethylfuran (DMF)2-MethylfuranRose Furan
Molecular Formula C₆H₈OC₅H₆OC₁₀H₁₄O
Molecular Weight ( g/mol ) 96.13[1]82.10[2]150.22[3]
Boiling Point (°C) 92-94[4][5]64[2]70 @ 11 mmHg[6]
Melting Point (°C) -62[4]-88.7[7]-
Density (g/mL) 0.8897[4]0.91546 @ 20°C[2]0.998-1.004 @ 25°C[6]
Water Solubility Insoluble[4]3000 mg/L @ 20°C[8]-
Flash Point (°C) -1[1]-22[9]62.22[6]

Performance as a Biofuel

2,5-Dimethylfuran has emerged as a promising biofuel candidate with several advantages over traditional biofuels like ethanol. Its higher energy density and insolubility in water make it an attractive alternative to gasoline.

Performance Metric2,5-Dimethylfuran (DMF)EthanolGasoline
Energy Density (MJ/kg) 33.7[4]26.9[4]43.2[4]
Research Octane Number (RON) 119[4]10891-99

Biological Activity

Furan derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[10][11] Their activities include antimicrobial, anti-inflammatory, and anticancer effects.[9][10] However, direct comparative studies on the biological activities of 2,5-DMF, 2-methylfuran, and rose furan against the same targets are limited. The following table summarizes available data and information on related compounds to provide a comparative perspective.

Compound/DerivativeTarget/AssayActivity (IC₅₀ / MIC)Reference
2,5-Dimethylfuran derivativeIndoleamine-2,3-dioxygenase 1 (IDO1) inhibitorIC₅₀: 8 to 60 μM[3][12]
Amine derivatives of 2,5-DimethylfuranHeLa cancer cell lineIC₅₀: 62.37 μg/mL[13]
Amine derivatives of 2,5-DimethylfuranPathogenic bacteriaMIC: 250 μg/mL[13]
Rosa damascena extract (contains Rose Furan)Staphylococcus aureusMIC: 50 mg/mL[14]
2-(iodomethyl)-5-nitrofuranGram-negative and Gram-positive bacteria-[2]
Furanone derivative (F105)Methicillin-susceptible S. aureus (MSSA)MIC: 10 mg/L[15]
Furanone derivative (F105)Methicillin-resistant S. aureus (MRSA)MIC: 20 mg/L[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the synthesis of 2,5-DMF and rose furan, as well as a general protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Synthesis of 2,5-Dimethylfuran from 5-Hydroxymethylfurfural (HMF)

This protocol describes the catalytic hydrogenolysis of HMF to 2,5-DMF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst (e.g., Ni-B, Cu-Cr-Ca-Ba, or supported noble metals like Ru, Pd)[12]

  • Solvent (e.g., ethanol)[12]

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, add the catalyst (e.g., 0.3 g Ni-B), 5-hydroxymethylfurfural (5 mL), and ethanol (10 mL).[12]

  • Purge the reactor with hydrogen gas multiple times (e.g., 7 times) to remove air.[12]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 MPa).[12]

  • Heat the reactor to the reaction temperature (e.g., 120°C or 393 K) with stirring.[12]

  • Maintain the reaction for the specified time (e.g., 2 hours).[12]

  • After the reaction, cool the reactor, release the pressure, and collect the product mixture.

  • The product, 2,5-dimethylfuran, can be purified by distillation.

Synthesis of Rose Furan via Wittig Reaction

This protocol outlines the synthesis of rose furan from 3-methyl-2-furanacetaldehyde using a Wittig reaction.[7]

Materials:

  • 3-methyl-2-furanacetaldehyde

  • Triphenylphosphonium isopropylide (Wittig reagent)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Prepare the triphenylphosphonium isopropylide ylide by reacting isopropyltriphenylphosphonium halide with a strong base (e.g., n-butyllithium) in anhydrous THF under an inert atmosphere.

  • To the freshly prepared ylide solution, add 3-methyl-2-furanacetaldehyde dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain rose furan.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][13]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (furan derivative) stock solution

  • Positive control (known antibiotic)

  • Negative control (medium only)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium across the wells of the microtiter plate. Typically, 100 µL of the compound solution at 2x the final desired concentration is added to the first well, and then serially diluted.[13]

  • Prepare a standardized inoculum of the microorganism in the growth medium (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well (except the negative control) with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Include a positive control (microorganism with a known antibiotic) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Modulation

Furan derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[9]

Hypothetical Modulation of the MAPK Signaling Pathway by a Furan Derivative

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Some furan derivatives have been shown to inhibit inflammatory responses by suppressing the activation of key kinases in this pathway.

MAPK_Pathway cluster_0 MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates Furan Furan Derivative Furan->TAK1 inhibits MKKs MKKs (e.g., MKK3/6, MKK4/7) Furan->MKKs inhibits TAK1->MKKs phosphorylates NFkB NF-κB TAK1->NFkB activates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription AP1->Cytokines induces transcription

Caption: Hypothetical inhibition of the MAPK signaling pathway by a furan derivative.

Potential Activation of the PPAR-γ Signaling Pathway by a Furan Derivative

PPAR-γ is a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression.

PPARg_Pathway cluster_0 Nucleus Furan Furan Derivative PPARg PPAR-γ Furan->PPARg activates RXR RXR PPARg->RXR heterodimerizes with NFkB_p65 NF-κB p65 PPARg->NFkB_p65 inhibits PPRE PPRE (PPAR Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., anti-inflammatory genes) PPRE->TargetGenes activates transcription ProInflammatoryGenes Pro-inflammatory Genes NFkB_p65->ProInflammatoryGenes activates transcription

Caption: Potential activation of the PPAR-γ signaling pathway by a furan derivative.

Conclusion

2,5-Dimethylfuran stands out as a promising second-generation biofuel with superior properties compared to ethanol. Its synthesis from renewable biomass is an active area of research, with various catalytic pathways being developed. While the biological activities of 2,5-DMF are not as extensively studied as other furan derivatives, the furan scaffold, in general, holds significant potential for the development of new therapeutics. Rose furan, a naturally occurring furan derivative, demonstrates potent biological activity as a pheromone and contributes to the desirable aroma of roses. Further research into the specific biological targets and mechanisms of action of these and other furan derivatives is warranted to fully exploit their potential in both the energy and pharmaceutical sectors.

References

A Comparative Guide to the Analysis of Dimethyl Fumarate, a Structurally Related Analog to 3,7-Dimethylfumarate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for publicly available inter-laboratory comparison studies and validated analytical methods for a compound specifically named "3,7-Dimethylfumarate" did not yield any results. It is possible that this is a rare compound, is known by a different chemical name, or the name may contain a typographical error. This guide therefore focuses on the analysis of the well-documented and structurally related compound, Dimethyl fumarate (DMF) . The methodologies and data presented herein for DMF can serve as a valuable reference for developing and validating an analytical method for a similar dialkyl fumarate compound.

This guide provides a comparative overview of various analytical techniques for the quantification of Dimethyl fumarate in different matrices, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Methods for Dimethyl Fumarate

The following tables summarize the performance of different analytical methods for the determination of Dimethyl fumarate.

Table 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

ParameterMethod 1Method 2Method 3
Matrix Bulk and Pharmaceutical Dosage FormsDrug ProductBulk and Capsules
Column Inertsil ODS-3 C18 (150x4.6 mm, 5 µm)[1]Symmetry shield RP 18 (250 x 4.6 mm, 5 µm)[2]Inertsil ODS (150x4.6 mm, 5µ)[3]
Mobile Phase Buffer:Acetonitrile (50:50 v/v)[1]pH 3.4 Phosphate Buffer:Methanol (75:25)[2]Acetonitrile:Potassium Dihydrogen Phosphate Buffer pH 6.8 (50:50 v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection UV at 210 nm[1]UV at 210 nm[2]UV at 210 nm[3]
Linearity Range 60-360 ppmNot SpecifiedNot Specified
Correlation Coefficient (r²) 0.9994[1]> 0.99[2]0.9993[3]
Recovery 96.4 - 103.5%[1]96.1 - 102.3%[2]99.65 - 101.64%[3]
Precision (%RSD) < 2%[1]Not SpecifiedNot Specified
Retention Time 3.4 min[1]Not Specified3.3 ± 0.02 min[3]

Table 2: Mass Spectrometry-Based Methods

ParameterMethod 4 (GC-MS)Method 5 (GC-MS/MS)Method 6 (LC-MS/MS)
Matrix Leather and Textile Products[4]Leather and Textiles[5]Rat Blood[6]
Extraction Ethyl Acetate Extraction[4]Ethyl Acetate Extraction followed by SPE[5]Protein Precipitation (with Tiopronin as trapping reagent)[6]
Column DB-5MS[4]VF-5 ms[5]Not Specified
Linearity Range 0.1 - 20 mg/kg[4]0.05 - 100 mg/L[5]1 - 1000 ng/mL[6]
Correlation Coefficient (r²) 0.9998[4]0.9990[5]Not Specified
Recovery 80 - 100%[4]84 - 93%[5]Not Specified
Precision (%RSD) 2.3 - 9.1%[4]< 7.2%[5]Not Specified
Limit of Detection (LOD) 0.01 mg/kg[4]0.012 - 0.039 mg/kg[5]Not Specified

Experimental Protocols

Protocol 1: RP-HPLC for Bulk and Pharmaceutical Dosage Forms[1]

1. Chromatographic Conditions:

  • Instrument: Shimadzu LC-2010C HT with Lab Solutions software.
  • Column: Inertsil ODS-3 C18 (150x4.6 mm, 5 µm).
  • Mobile Phase: A 50:50 (v/v) mixture of a buffer solution (2 ml of 70% Perchloric acid in 1000 ml of water) and Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection: UV at 210 nm.

2. Standard Solution Preparation:

  • Accurately weigh and transfer about 48.0 mg of Dimethyl Fumarate standard into a 50 ml volumetric flask.
  • Add about 15 ml of diluent-1, sonicate to dissolve, cool, and dilute to the mark with diluent-2.

3. Sample Preparation (Capsules):

  • The contents of twenty capsules are weighed to calculate the average weight.
  • An amount of powder equivalent to 100 mg of the drug is transferred to a 100 ml volumetric flask, and 30 ml of methanol is added.
  • The mixture is sonicated for 15 minutes and then diluted to the mark with the diluent.
  • This solution is further diluted to achieve a concentration of about 100 µg/ml and filtered through a 0.45µ nylon membrane syringe filter before injection.[7]

4. Validation Parameters:

  • Linearity: Evaluated in the range of 25% to 150% of the working concentration (240 ppm).
  • Accuracy: Performed at three levels (25%, 100%, and 150% of the working concentration) in triplicates.
  • Precision: Determined by replicate injections of the standard solution.

Protocol 2: GC-MS for Leather and Textile Products[4]

1. Sample Preparation (Extraction):

  • The optimal extraction solvent is ethyl acetate.

2. GC-MS Conditions:

  • Instrument: Agilent 6890N-5973 GC-MS.
  • Column: DB-5MS.
  • Temperature Program: Start at 60°C, ramp to 100°C at 5°C/min.[8]
  • Injector Temperature: 240-280°C.[8]
  • Carrier Gas: Helium at a flow rate of 0.8-1.5 ml/min.[8]

3. Validation Parameters:

  • Linearity: Established in the range of 0.1-20 mg/kg.
  • Recovery: Determined by spiking blank samples with known concentrations of DMF.
  • Limit of Detection: Determined to be 0.01 mg/kg.

Protocol 3: LC-MS/MS for Rat Blood[6]

1. Sample Preparation:

  • Anticoagulant: Sodium fluoride/potassium oxalate to prevent esterase hydrolysis.
  • Trapping Reagent: Tiopronin is used to stabilize DMF and its metabolite by forming conjugates.
  • Extraction: Protein precipitation is employed to extract the tiopronin conjugates from the blood samples.

2. LC-MS/MS Conditions:

  • Instrument: Ultra high-performance liquid chromatography coupled with tandem mass spectrometry.
  • The method is validated for linearity, accuracy, and precision.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Sample Collection (e.g., Pharmaceutical, Biological) extraction Extraction (e.g., Solvent Extraction, SPE, Protein Precipitation) sample->extraction Matrix Dependent derivatization Derivatization / Stabilization (Optional, e.g., with Tiopronin) extraction->derivatization chromatography Chromatographic Separation (HPLC or GC) derivatization->chromatography detection Detection (UV, MS, or MS/MS) chromatography->detection integration Peak Integration & Identification detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting & Validation quantification->report

References

A Comparative Guide to Establishing the Purity of Synthesized 3,7-Dimethyl-2,6-octadien-1-al (3,7-DMF)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 3,7-dimethyl-2,6-octadien-1-al (3,7-DMF), commonly known as citral, is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques for this compound Purity Assessment

The selection of an appropriate analytical method for purity determination depends on various factors, including the need for separation of isomers and impurities, quantification accuracy, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, ¹H NMR, and HPLC for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹H Nuclear Magnetic Resonance (¹H NMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural elucidation and quantification.Separation based on polarity and interaction with a stationary phase, with UV-based detection and quantification.
Isomer Separation Excellent separation of cis (neral) and trans (geranial) isomers.[1]Can distinguish and quantify isomers based on distinct chemical shifts.[2]Capable of resolving cis and trans isomers with a suitable stationary phase.[3]
Limit of Detection (LOD) High sensitivity, capable of detecting trace impurities.Lower sensitivity compared to chromatographic methods; LOD for citral reported as 0.26 mg.[2]Good sensitivity, suitable for detecting minor impurities.
Limit of Quantification (LOQ) High precision for quantifying impurities at low levels.Higher LOQ compared to GC-MS; reported as 2.59 mg for citral.[2]Reliable quantification of impurities within a defined range.
Accuracy High accuracy, often considered a gold standard for volatile compounds.[4]Very good accuracy, with reported relative errors between -1.9% and 0.3% for citral quantification.[2]High accuracy for quantification in the range of 3-100μg/mL.[3]
Precision Excellent precision, with low relative standard deviation.Excellent precision, with a reported reproducibility of 17.8 mg ± 1.0%.[2]High precision for replicate injections.
Linearity Excellent linearity over a wide concentration range.Perfect linearity of measurements (R² = 0.9999) reported for citral.[2]Good linearity in the calibrated range.
Sample Throughput Moderate, with typical run times for chromatographic separation.High, with rapid analysis times, often at the minute level.[2]Moderate, dependent on the chromatographic method.
Key Advantages High resolving power for complex mixtures and definitive identification of volatile impurities.Non-destructive, provides structural information, and requires minimal sample preparation.[4]Suitable for a wide range of compounds, including less volatile impurities.
Key Limitations Thermal degradation of labile compounds can be a concern.Lower sensitivity and potential for signal overlap in complex mixtures.Requires derivatization for compounds without a chromophore.

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for establishing the purity of synthesized this compound, incorporating multiple analytical techniques for a comprehensive assessment.

Experimental Workflow for this compound Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment Synthesized this compound Synthesized this compound Dissolution in appropriate solvent Dissolution in appropriate solvent Synthesized this compound->Dissolution in appropriate solvent Addition of Internal Standard (for NMR/GC) Addition of Internal Standard (for NMR/GC) Dissolution in appropriate solvent->Addition of Internal Standard (for NMR/GC) HPLC Analysis HPLC Analysis Dissolution in appropriate solvent->HPLC Analysis GC-MS Analysis GC-MS Analysis Addition of Internal Standard (for NMR/GC)->GC-MS Analysis ¹H NMR Analysis ¹H NMR Analysis Addition of Internal Standard (for NMR/GC)->¹H NMR Analysis Peak Integration and Identification Peak Integration and Identification GC-MS Analysis->Peak Integration and Identification ¹H NMR Analysis->Peak Integration and Identification HPLC Analysis->Peak Integration and Identification Impurity Profiling Impurity Profiling Peak Integration and Identification->Impurity Profiling Quantitative Purity Calculation Quantitative Purity Calculation Impurity Profiling->Quantitative Purity Calculation Comparison of Results Comparison of Results Quantitative Purity Calculation->Comparison of Results Final Purity Report Final Purity Report Comparison of Results->Final Purity Report

Caption: Workflow for this compound purity analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing the isomeric composition of this compound and detecting volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Chromatographic Separation:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the relative peak area percentages.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) by integrating the signals of the analyte relative to an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a suitable internal standard (e.g., anisole or maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery for accurate integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Data Analysis:

    • Identify the characteristic signals for this compound (geranial and neral isomers) and the internal standard.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons corresponding to each signal, and the known weights of the sample and the internal standard. A study has shown that the citral content measured by GC and ¹H NMR were "absolutely comparable".[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the analysis of a wide range of compounds. For this compound, it offers a good alternative to GC, especially for the analysis of less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase column (e.g., C18).

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[3]

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 238 nm).

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the peaks based on the retention times and peak areas relative to a standard of known concentration. A study comparing a new RP-HPLC method with GC-MS for the analysis of citral in an essential oil found comparable results (74.98% by HPLC vs. 72.76% by GC-MS).[3]

Conclusion

The determination of the purity of synthesized this compound requires robust and reliable analytical methods. GC-MS excels in the separation and identification of volatile impurities and isomers. ¹H NMR offers a rapid and non-destructive method for quantification and structural confirmation. HPLC provides a valuable alternative for the analysis of a broader range of impurities. For a comprehensive and defensible purity assessment, a combination of these orthogonal techniques is often recommended, providing a complete picture of the synthesized material's composition and quality.

References

A Comparative Guide to 3,7-Dimethoxyflavone Reference Standards for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical research and drug development, the purity and accurate characterization of reference standards are paramount for reliable analytical results. 3,7-Dimethoxyflavone, a naturally occurring flavonoid with potential pharmacological activities, is a compound of significant interest. This guide provides a comprehensive comparison of commercially available 3,7-Dimethoxyflavone reference standards, detailing their specifications and providing validated analytical methodologies for their qualification.

Comparison of 3,7-Dimethoxyflavone Reference Standards

The selection of a suitable reference standard is a critical first step in any quantitative or qualitative analysis. Key parameters for comparison include the certified purity, the analytical techniques used for certification, and the availability of comprehensive documentation such as a Certificate of Analysis (CoA). Below is a comparison of 3,7-Dimethoxyflavone reference standards from prominent suppliers.

SupplierProduct NumberPurity SpecificationAnalytical Method(s) for Purity
Sigma-Aldrich CDS006792Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for identity and purity confirmation.Not provided by the supplier.
Biosynth FD67390Not explicitly specified in the provided information.Not explicitly specified in the provided information.

Note: Direct comparison of purity is challenging due to the limited availability of detailed Certificates of Analysis in the public domain. Researchers are strongly encouraged to request the latest CoA from the supplier before purchase to obtain batch-specific purity data and information on the analytical methods used for certification.

As an alternative for comparative analysis, researchers may also consider other commercially available dimethoxyflavone isomers as reference materials, keeping in mind that chromatographic and spectroscopic properties will differ. For instance, 5,7-Dimethoxyflavone is available as a standard from FUJIFILM Wako with a specified purity of ≥98.0% by HPLC.[1]

Analytical Methodologies for the Qualification of 3,7-Dimethoxyflavone

Accurate and precise analytical methods are essential for the verification of a reference standard's identity and purity, as well as for its use in quantitative assays. The following sections detail validated experimental protocols for the analysis of 3,7-Dimethoxyflavone using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and quantification of flavonoids. A robust HPLC method provides high resolution and sensitivity for purity assessment and content uniformity studies.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed for optimal separation of flavonoids and potential impurities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 340 nm are often suitable for flavonoids. A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the 3,7-Dimethoxyflavone reference standard in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase composition to the desired working concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis of 3,7-Dimethoxyflavone:

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV/DAD Detection separation->detection data Data Acquisition & Processing detection->data report Purity Assessment data->report

HPLC analysis workflow for 3,7-Dimethoxyflavone.

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Purity is determined relative to a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic anhydride or dimethyl sulfone, should be used.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 3,7-Dimethoxyflavone reference standard.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for accurate integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of 3,7-Dimethoxyflavone and a signal from the internal standard.

    • Calculate the purity of the 3,7-Dimethoxyflavone using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 3,7-Dimethoxyflavone

    • IS = Internal Standard

Logical Relationship for qNMR Purity Determination:

qNMR_Logic analyte 3,7-Dimethoxyflavone nmr 1H-NMR Spectrum analyte->nmr is Internal Standard is->nmr integral_analyte Analyte Signal Integral nmr->integral_analyte integral_is IS Signal Integral nmr->integral_is calculation Purity Calculation integral_analyte->calculation integral_is->calculation purity Purity of 3,7-Dimethoxyflavone calculation->purity

qNMR purity determination logic.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile or semi-volatile compounds, GC-MS offers excellent chromatographic separation and mass spectral identification. Flavonoids often require derivatization to increase their volatility for GC analysis.

Experimental Protocol:

  • Derivatization: Silylation is a common derivatization method for flavonoids.

    • Accurately weigh the 3,7-Dimethoxyflavone standard into a reaction vial.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min, hold for 10 minutes.

  • Injector Temperature: 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

  • Sample Injection: 1 µL in splitless mode.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow sample 3,7-Dimethoxyflavone Standard derivatization Silylation sample->derivatization gcms GC-MS System derivatization->gcms Inject Derivatized Sample separation Capillary GC Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis detection->analysis identification Compound Identification analysis->identification

References

A Comparative Guide to Analytical Techniques for 3,7-Dimethyl-2,6-octadienal (3,7-DMF) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3,7-dimethyl-2,6-octadienal (3,7-DMF), also known as citral, selecting the appropriate analytical technique is crucial for obtaining accurate and reliable results. This guide provides a detailed comparison of the primary analytical methods used for the quantification and identification of this compound, supported by experimental data and protocols. The techniques discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance Characteristics

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative metrics for the analysis of this compound using HPLC and GC-MS, based on available data.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 3-100 μg/mL[1]Not explicitly stated in the provided results.
Limit of Quantification (LOQ) 1.9 µg/m³ (in air samples)[2]Enables detection at concentrations of 0.01 wt% or below.[3]
Accuracy (Recovery) Average recovery of 104.8% (ranging from 99.9% to 133.0%).[4]Not explicitly stated in the provided results.
Precision (RSD) 5.2%[4]Not explicitly stated in the provided results.
Selectivity Good resolution of geranial and neral isomers.[1]High selectivity and structural confirmation.[5]
Analysis Time Run time of 22 minutes (for a specific application).[6]Total run time of 23.4 minutes (for a specific application).[7]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. Below are protocols for the analysis of this compound using RP-HPLC and GC-MS.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Citral Analysis

This method is suitable for the detection and quantification of the cis (neral) and trans (geranial) isomers of citral.[1]

  • Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column : Enable C-18G (250×4.6mm, 5μm).[1]

  • Mobile Phase : Acetonitrile and water (70:30) in isocratic mode.[1] For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[8]

  • Flow Rate : 1 mL/min.[1]

  • Detection : PDA detector set at 233 nm.[1]

  • Sample Preparation : For essential oils, samples can be extracted via steam distillation.[1][4] The extracted oil is then appropriately diluted with the mobile phase.

  • Analysis : The method has shown linearity, selectivity, and accuracy for citral in the range of 3-100μg/mL.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for both the quantification and definitive identification of volatile compounds like this compound.[5]

  • Instrumentation : Gas chromatograph coupled to a mass selective detector (MSD).[1]

  • Column : 30 m Restek Rxi-5ms.[3]

  • Injector : Temperature set to 250°C, with a 1 µL injection volume in split mode (e.g., 10:1 split ratio).[5]

  • Carrier Gas : Helium at a constant flow rate of 1.1 mL/min.[3]

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 1 minute.[3]

    • Ramp: Increase to 300°C at a rate of 10°C/minute.[3]

  • Mass Spectrometer Conditions :

    • Transfer line temperature: 280°C.[5]

    • Ion source temperature: 230°C.[5]

  • Sample Preparation : Samples containing this compound are typically dissolved in an appropriate organic solvent. For complex matrices, a protein precipitation step using an organic solvent may be employed.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample containing this compound Extraction Extraction (e.g., Steam Distillation) Sample->Extraction Dilution Dilution Extraction->Dilution HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Identification Identification DataAcquisition->Identification

Caption: General experimental workflow for the analysis of this compound.

logical_relationship cluster_technique Analytical Technique cluster_parameter Performance Parameter HPLC HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Selectivity GCMS->Sensitivity

Caption: Relationship between analytical techniques and performance parameters.

References

A Comparative Analysis of the Biological Effects of 3,7-Dimethylxanthine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of theobromine (3,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), with a focus on their interactions with key cellular targets.

The isomers of 3,7-dimethyl-1H-purine-2,6-dione (3,7-DMF), commonly known as theobromine, along with its structural isomers theophylline and paraxanthine, represent a class of methylxanthine alkaloids with widespread consumption and significant pharmacological interest. While structurally similar, the positioning of two methyl groups on the xanthine backbone results in distinct biological and physiological effects. This guide provides a comparative study of these isomers, focusing on their interactions with adenosine receptors and phosphodiesterases, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Comparative Biological Activity: A Quantitative Overview

The primary mechanisms of action for these methylxanthines involve the competitive antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] These interactions lead to a variety of physiological responses, including central nervous system stimulation, smooth muscle relaxation, and cardiac stimulation.[2] The potency and selectivity of each isomer for different receptor subtypes and PDE isoforms vary significantly, underpinning their unique pharmacological profiles.

The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of theobromine, theophylline, and caffeine (as a closely related trimethylxanthine) for various adenosine receptor subtypes and phosphodiesterase isoforms. Paraxanthine, a major metabolite of caffeine, is also included for comparison.

CompoundA1 Ki (μM)A2A Ki (μM)A2B Ki (μM)A3 Ki (μM)
Theobromine 105 (r)>250 (r)130>100 (r)
Theophylline 6.776.79.0722.3
Caffeine 10.79.5610.413.3
Paraxanthine 21 (r)19.4 (r)4.5>100 (r)
(r) indicates data from rat studies.[3]

Table 1: Comparative Binding Affinities (Ki) of Methylxanthines at Human and Rat Adenosine Receptor Subtypes. This table highlights the generally lower affinity of theobromine for adenosine receptors compared to theophylline and caffeine. Theophylline exhibits a relatively balanced and potent antagonism at A1, A2A, and A2B receptors.

CompoundPDE1b (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
Theobromine -----
Theophylline 280270380150630
Caffeine 480710>100>100690
Data presented as IC50 values.[3]

Table 2: Comparative Inhibitory Potency (IC50) of Theophylline and Caffeine against Various Phosphodiesterase Isoforms. Data for theobromine's inhibitory activity against specific PDE isoforms is less readily available in a comparative context, but it is generally considered a weaker PDE inhibitor than theophylline and caffeine. Theophylline shows broad, albeit modest, inhibitory activity across several PDE families.

Key Biological Differences at a Glance:

  • Central Nervous System (CNS) Stimulation: Theobromine has a significantly weaker stimulant effect on the CNS compared to theophylline and caffeine.[2][4] This is attributed to its lower affinity for adenosine receptors and potentially its physicochemical properties that may limit its entry into the CNS.[2]

  • Cardiovascular Effects: Theobromine can act as a vasodilator and has been used to treat angina pectoris and hypertension.[4] Theophylline is a more potent cardiac stimulant.

  • Bronchodilation: Theophylline is a well-known bronchodilator and has been a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] Theobromine also possesses bronchodilator properties, though it is generally considered less potent than theophylline.

  • Diuretic Activity: Theobromine exhibits a weaker diuretic effect than theophylline.[4]

Signaling Pathways

The biological effects of this compound isomers are primarily mediated through their modulation of adenosine receptor and phosphodiesterase signaling pathways. The following diagrams illustrate these key pathways.

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 / A3 Receptors Adenosine->A1R Activates A2R A2A / A2B Receptors Adenosine->A2R Activates Methylxanthines This compound Isomers (Antagonists) Methylxanthines->A1R Blocks Methylxanthines->A2R Blocks Gi Gi/o A1R->Gi Activates Gs Gs A2R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response_Inhibition Cellular Response (Inhibition) Gi->Cellular_Response_Inhibition Other pathways Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulation Cellular Response (Stimulation) PKA->Cellular_Response_Stimulation Phosphorylates

Caption: Adenosine Receptor Signaling Pathway Antagonism by this compound Isomers.

PDE_Signaling cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_downstream Downstream Effectors cluster_pde Phosphodiesterase Action AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE Hydrolyzed by Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response PKG->Cellular_Response AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP DMF_Isomers This compound Isomers (Inhibitors) DMF_Isomers->PDE Inhibits

Caption: Inhibition of Phosphodiesterase (PDE) by this compound Isomers.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the biological activity of this compound isomers.

Protocol 1: Adenosine Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for specific adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Test compounds (theobromine, theophylline, paraxanthine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the cell membranes, assay buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers start->prepare_reagents setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Wells prepare_reagents->setup_assay add_radioligand Add Radioligand to all wells setup_assay->add_radioligand incubate Incubate at Room Temperature add_radioligand->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measure_radioactivity->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of the test compounds to inhibit the activity of specific PDE isoforms.

Materials:

  • Purified recombinant human PDE isoforms (e.g., PDE1-5).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Cyclic nucleotide substrate (cAMP or cGMP).

  • Test compounds (theobromine, theophylline, paraxanthine) at various concentrations.

  • Detection reagents (e.g., using a fluorescence polarization, luminescence, or colorimetric method).

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the assay buffer and the specific PDE enzyme.

  • Add the test compound or a known PDE inhibitor (positive control) to the respective wells.

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction using a stop reagent.

  • Add the detection reagents according to the manufacturer's protocol. The signal generated is inversely proportional to the PDE activity.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

PDE_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PDE Enzyme - Substrate (cAMP/cGMP) - Test Compounds - Buffers start->prepare_reagents setup_assay Set up 96-well plate with PDE and Test Compounds prepare_reagents->setup_assay pre_incubate Pre-incubate setup_assay->pre_incubate add_substrate Add Substrate (cAMP/cGMP) pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection_reagents Add Detection Reagents stop_reaction->add_detection_reagents read_plate Read Plate (e.g., Fluorescence) add_detection_reagents->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Phosphodiesterase Activity Assay.

Conclusion

The comparative analysis of 3,7-dimethylxanthine (theobromine) and its isomers, theophylline and paraxanthine, reveals a fascinating example of how subtle changes in molecular structure can lead to significant differences in biological activity. While all three compounds target adenosine receptors and phosphodiesterases, their varying potencies and selectivities result in distinct pharmacological profiles. Theophylline emerges as a potent and relatively non-selective antagonist of adenosine receptors and a broad-spectrum PDE inhibitor, consistent with its strong physiological effects. In contrast, theobromine exhibits weaker interactions with these targets, explaining its milder pharmacological actions. This guide provides a foundational resource for researchers to further explore the therapeutic potential and nuanced biological roles of these important methylxanthines.

References

Validating the Mechanism of Action of 3,7-Dimethylfumarate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of 3,7-Dimethylfumarate (more commonly known as Dimethyl Fumarate or DMF), an oral therapeutic for relapsing-remitting multiple sclerosis, with other prominent alternatives. We delve into the experimental data validating its primary signaling pathways and offer detailed protocols for key validation experiments.

Dimethyl Fumarate (DMF) is a prodrug that is rapidly metabolized to its active form, Monomethyl Fumarate (MMF).[1] The therapeutic efficacy of DMF is primarily attributed to its dual action on the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the Nuclear Factor-kappa B (NF-κB) inflammatory pathway.

Comparative Analysis of Therapeutic Alternatives

To contextualize the performance of Dimethyl Fumarate, we compare it with two other widely used oral therapies for multiple sclerosis: Fingolimod and Teriflunomide. The following tables summarize their mechanisms of action and comparative clinical efficacy based on available data.

Drug Primary Mechanism of Action Molecular Target(s)
Dimethyl Fumarate (DMF) Activation of the Nrf2 antioxidant pathway; Inhibition of the NF-κB signaling pathway.Keap1 (leading to Nrf2 activation), p65 subunit of NF-κB.
Fingolimod Sphingosine-1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes.S1P receptors (S1P1, S1P3, S1P4, S1P5).
Teriflunomide Inhibition of de novo pyrimidine synthesis in lymphocytes.Dihydroorotate dehydrogenase (DHODH).

Table 1: Comparison of Primary Mechanisms of Action. This table outlines the distinct primary mechanisms by which Dimethyl Fumarate, Fingolimod, and Teriflunomide exert their therapeutic effects in multiple sclerosis.

Comparison Annualized Relapse Rate (ARR) Disability Progression Reference
DMF vs. Fingolimod No significant difference in 1-year and 2-year relapse rates.No significant difference in disability progression.[2][3]
DMF vs. Teriflunomide DMF showed a significantly lower ARR compared to Teriflunomide.Time to disability worsening was longer in the DMF group compared to the Teriflunomide group.[4][5]

Table 2: Comparative Clinical Efficacy. This table summarizes findings from real-world observational studies comparing the clinical outcomes of Dimethyl Fumarate with Fingolimod and Teriflunomide in patients with relapsing-remitting multiple sclerosis.

Validating the Mechanism of Action of Dimethyl Fumarate: Experimental Protocols

Validation of Nrf2 Pathway Activation by Western Blot

Objective: To determine the effect of Dimethyl Fumarate on the protein expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in a relevant cell line (e.g., human astrocytes or endothelial cells).

Methodology:

  • Cell Culture and Treatment:

    • Culture human astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of DMF (e.g., 10 µM, 25 µM, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein expression levels to the loading control.

Validation of NF-κB Inhibition by Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of Dimethyl Fumarate on NF-κB transcriptional activity in response to an inflammatory stimulus (e.g., TNF-α).

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium.

    • Pre-treat the cells with varying concentrations of DMF (e.g., 10 µM, 25 µM, 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the dose-dependent inhibition of TNF-α-induced NF-κB activity by DMF.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Nrf2 Antioxidant Response Pathway Activation by Dimethyl Fumarate.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Inhibits Proteasome_nfkb Proteasome IkB->Proteasome_nfkb Degradation NFkB_cyto->IkB NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation DMF Dimethyl Fumarate (DMF) DMF->NFkB_nuc Inhibits Nuclear Translocation & DNA Binding DNA DNA NFkB_nuc->DNA Transcription_nfkb Transcription DNA->Transcription_nfkb Inflammatory_genes Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB Signaling Pathway by Dimethyl Fumarate.

Experimental_Workflow cluster_nrf2 Nrf2 Pathway Validation (Western Blot) cluster_nfkb NF-κB Pathway Validation (Reporter Assay) Nrf2_start Cell Culture (e.g., Astrocytes) Nrf2_treat Treatment with DMF (Dose-response) Nrf2_start->Nrf2_treat Nrf2_lysis Protein Extraction Nrf2_treat->Nrf2_lysis Nrf2_quant Protein Quantification (BCA Assay) Nrf2_lysis->Nrf2_quant Nrf2_sds SDS-PAGE & Western Blot Nrf2_quant->Nrf2_sds Nrf2_probe Probing with Antibodies (Nrf2, HO-1, Loading Control) Nrf2_sds->Nrf2_probe Nrf2_detect Chemiluminescent Detection Nrf2_probe->Nrf2_detect Nrf2_analyze Densitometry Analysis Nrf2_detect->Nrf2_analyze NFkB_start Cell Culture (e.g., HEK293) NFkB_transfect Transfection with NF-κB Reporter Plasmid NFkB_start->NFkB_transfect NFkB_treat Pre-treatment with DMF NFkB_transfect->NFkB_treat NFkB_stim Stimulation with TNF-α NFkB_treat->NFkB_stim NFkB_lysis Cell Lysis NFkB_stim->NFkB_lysis NFkB_assay Dual-Luciferase Assay NFkB_lysis->NFkB_assay NFkB_analyze Data Normalization & Analysis NFkB_assay->NFkB_analyze

Caption: Experimental Workflows for Validating DMF's Mechanism of Action.

Conclusion

The validation of 3,7-Dimethylfumarate's (Dimethyl Fumarate's) mechanism of action is robustly supported by experimental evidence demonstrating its dual role in activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway. This guide provides a framework for researchers to objectively assess its performance against other therapeutic alternatives and to replicate key validation experiments. The provided protocols and visualizations serve as a practical resource for further investigation into the therapeutic potential of this compound.

References

A Preclinical Comparative Analysis of 3,7-DMF and Established Fibrosis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across various organs, leading to progressive loss of function and eventual organ failure. While established treatments for organ-specific fibrosis exist, the quest for novel, more effective anti-fibrotic agents continues. This guide provides a preclinical comparative overview of 3,7-dimethyl-2,6-octadienal (3,7-DMF), a promising small molecule, against current standard-of-care treatments for pulmonary, liver, and renal fibrosis.

Executive Summary

Preclinical evidence suggests that this compound exhibits potent anti-fibrotic properties, primarily through a dual mechanism of action: potent antioxidant effects and modulation of the transforming growth factor-beta (TGF-β) signaling pathway. This positions it as a potential therapeutic candidate for various fibrotic diseases. Established treatments, such as pirfenidone and nintedanib for idiopathic pulmonary fibrosis (IPF), and angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) for renal fibrosis, also target key fibrotic pathways. However, direct head-to-head preclinical studies comparing this compound with these established drugs are currently limited. This guide synthesizes the available preclinical data to offer an indirect comparison of their mechanisms and efficacy in various fibrosis models.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and preclinical efficacy of this compound and established fibrosis treatments based on available literature.

Table 1: Mechanism of Action

Compound/Drug ClassPrimary Mechanism of ActionTarget Pathway(s)
3,7-Dimethyl-2,6-octadienal (this compound) Antioxidant and inhibitor of hepatic stellate cell activation[1][2]- Reduces reactive oxygen species (ROS) - Inhibits TGF-β1-induced Smad3 phosphorylation[3][4][5]
Pirfenidone Anti-fibrotic, anti-inflammatory, and antioxidant[6]- Reduces TGF-β1 production and signaling[7][8][9] - Inhibits TNF-α and other pro-inflammatory cytokines[6]
Nintedanib Tyrosine kinase inhibitor[10][11]- Inhibits platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) signaling[10][11][12]
ACE Inhibitors Inhibit the conversion of angiotensin I to angiotensin II[13][14]- Blocks the renin-angiotensin-aldosterone system (RAAS)[13] - Reduces angiotensin II-mediated pro-fibrotic effects[13][15]
Angiotensin Receptor Blockers (ARBs) Selectively block the angiotensin II type 1 (AT1) receptor[16][17]- Blocks the renin-angiotensin-aldosterone system (RAAS)[16] - Inhibits angiotensin II-induced profibrotic signaling[15][16]

Table 2: Preclinical Efficacy in Animal Models

Compound/DrugFibrosis ModelKey Findings
3,7-Dimethyl-2,6-octadienal (this compound) Thioacetamide (TAA)-induced liver fibrosis (mouse)[1][2]- Prevented and reversed established liver fibrosis[1][2] - Reduced liver enzyme elevation[1][2]
Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis (mouse)[5]- Suppressed renal fibrosis and expression of α-SMA, fibronectin, and type 1 collagen[5]
Pirfenidone Bleomycin-induced pulmonary fibrosis (rodent)[18][19]- Reduced lung hydroxyproline content[20] - Attenuated inflammatory cell infiltration and cytokine production[20]
Various models of liver, heart, and kidney fibrosis[21][22]- Demonstrated consistent anti-fibrotic activity[21][22]
Nintedanib Bleomycin-induced pulmonary fibrosis (mice)[23]- Ameliorated pulmonary fibrosis, inflammation, apoptosis, and oxidative stress[23]
ACE Inhibitors Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis[13]- Ameliorated renal fibrosis[13]
Diabetic nephropathy models[24]- Prevented renal fibrosis by counteracting endothelial-to-mesenchymal transition[24]
Angiotensin Receptor Blockers (ARBs) 5/6 nephrectomy-induced renal fibrosis (rat)[25]- Decreased kidney cortical collagen content[25]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

This compound in Thioacetamide (TAA)-Induced Liver Fibrosis Model [1][2]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Intraperitoneal injection of TAA (100 mg/kg) three times a week for 8 weeks.

  • Treatment: this compound was administered via intraperitoneal or oral gavage at specified doses during the induction of fibrosis (prevention model) or after the establishment of fibrosis (reversal model).

  • Assessment: Liver tissues were collected for histological analysis (H&E, Sirius Red staining), and serum was collected for liver enzyme measurement (ALT, AST). Western blotting was used to assess protein expression of fibrotic markers.

Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis Model [18][19]

  • Animal Model: Hamsters or mice (e.g., C57BL/6).

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin.

  • Treatment: Pirfenidone was administered orally, typically starting from the day of or a few days after bleomycin administration.

  • Assessment: Lung tissue was harvested for histological evaluation of fibrosis (Ashcroft score) and measurement of hydroxyproline content as an indicator of collagen deposition. Bronchoalveolar lavage (BAL) fluid was analyzed for inflammatory cell counts and cytokine levels.

Nintedanib in Bleomycin-Induced Pulmonary Fibrosis Model [23]

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin.

  • Treatment: Nintedanib was administered orally at different doses (e.g., 30, 60, 120 mg/kg/day).

  • Assessment: Lung tissues were examined for histopathological changes. Markers of inflammation, apoptosis, and oxidative stress were measured. The PI3K/Akt/mTOR signaling pathway was also investigated.

ACE Inhibitors/ARBs in Unilateral Ureteral Obstruction (UUO) Model [5][13]

  • Animal Model: Rats or mice.

  • Induction of Fibrosis: Surgical ligation of one ureter. The contralateral kidney serves as a control.

  • Treatment: ACE inhibitors (e.g., lisinopril) or ARBs (e.g., losartan) were administered, often in drinking water.

  • Assessment: Kidneys were harvested at various time points (e.g., 7, 14 days) post-ligation. Fibrosis was assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin).

Mandatory Visualization

Signaling Pathways

TGF-beta Signaling Pathway in Fibrosis TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Gene Transcription (e.g., Collagen, α-SMA) SmadComplex->GeneTranscription Activation Fibrosis Fibrosis GeneTranscription->Fibrosis DMF This compound DMF->pSmad23 Inhibits Pirfenidone Pirfenidone Pirfenidone->TGFb Reduces Production

Caption: TGF-β signaling pathway in fibrosis and points of intervention by this compound and Pirfenidone.

Nintedanib Mechanism of Action cluster_ligands Growth Factors cluster_receptors Tyrosine Kinase Receptors PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PDGFR->DownstreamSignaling FGFR->DownstreamSignaling VEGFR->DownstreamSignaling Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits CellProliferation Fibroblast Proliferation DownstreamSignaling->CellProliferation CellMigration Fibroblast Migration DownstreamSignaling->CellMigration Fibrosis Fibrosis CellProliferation->Fibrosis CellMigration->Fibrosis

Caption: Nintedanib inhibits multiple tyrosine kinase receptors involved in fibrogenesis.

RAAS Pathway in Renal Fibrosis Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI via Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII via ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R ProfibroticEffects Pro-fibrotic Effects (e.g., TGF-β ↑, Inflammation, ECM deposition) AT1R->ProfibroticEffects ACEi ACE Inhibitors ACEi->ACE Inhibits ARBs ARBs ARBs->AT1R Blocks RenalFibrosis Renal Fibrosis ProfibroticEffects->RenalFibrosis

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors and ARBs.

Experimental Workflow

Preclinical Fibrosis Model Workflow Start Animal Model Selection Induction Induction of Fibrosis (e.g., Bleomycin, TAA, UUO) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (e.g., this compound, Pirfenidone) Grouping->Treatment Monitoring Monitoring of Disease Progression Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histological Assessment (e.g., H&E, Sirius Red) Endpoint->Histology Biochemical Biochemical Assays (e.g., Hydroxyproline, Liver Enzymes) Endpoint->Biochemical Molecular Molecular Analysis (e.g., Western Blot, qPCR) Endpoint->Molecular Data Data Analysis and Interpretation Histology->Data Biochemical->Data Molecular->Data

Caption: A generalized workflow for preclinical evaluation of anti-fibrotic compounds.

Conclusion and Future Directions

The available preclinical data indicate that this compound holds promise as a novel anti-fibrotic agent, particularly for liver and renal fibrosis. Its dual mechanism of targeting both oxidative stress and the pivotal TGF-β pathway is a compelling feature. While established treatments like pirfenidone and nintedanib have demonstrated clinical efficacy in IPF, and RAAS inhibitors are mainstays in managing renal fibrosis, the emergence of new molecules like this compound warrants further investigation.

Crucially, future research should focus on direct, head-to-head comparative studies of this compound against these established drugs in standardized preclinical models of pulmonary, liver, and renal fibrosis. Such studies are essential to rigorously evaluate its relative efficacy and safety profile and to determine its potential for clinical translation. Furthermore, exploring the efficacy of this compound in combination with existing therapies could unveil synergistic effects and provide novel therapeutic strategies for combating fibrotic diseases.

References

statistical analysis of data from 3,7-Dimethylfumarate studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dimethyl Fumarate for Researchers and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its efficacy and safety profile have been established in several large-scale clinical trials. This guide provides a comprehensive comparison of DMF with other commonly used disease-modifying therapies (DMTs) for MS, supported by experimental data from pivotal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DMF.

Comparative Efficacy of Dimethyl Fumarate

The clinical efficacy of Dimethyl fumarate has been demonstrated in several key Phase 3 clinical trials, including DEFINE, CONFIRM, and its long-term extension study, ENDORSE. These studies have shown a consistent reduction in the annualized relapse rate (ARR) and a favorable impact on disease progression.

Table 1: Comparison of Annualized Relapse Rate (ARR) - Dimethyl Fumarate vs. Alternatives
Treatment ComparisonStudy/AnalysisARR for Dimethyl FumarateARR for ComparatorRelative Risk Reduction with DMFp-valueCitation(s)
vs. Placebo Integrated analysis of DEFINE/CONFIRM0.19 (model-based)0.30 (model-based)37%<0.001[1]
vs. Glatiramer Acetate Matching-adjusted indirect comparison--24%0.0474[2][3]
vs. Teriflunomide Nationwide Cohort Study0.090.1642%<0.001[4]
vs. Teriflunomide NeuroTransData MS Registry0.33 (unadjusted)0.41 (unadjusted)23.7%-[5]
vs. Fingolimod 24-month follow-up study--No significant difference-[6]
vs. Fingolimod Matched cohort analysis--No significant difference0.86[7]
Table 2: Comparison of Disability Progression - Dimethyl Fumarate vs. Alternatives
Treatment ComparisonStudy/AnalysisOutcome MeasureResult for Dimethyl FumarateResult for ComparatorHazard Ratio/Odds Ratio (95% CI)p-valueCitation(s)
vs. Glatiramer Acetate Matching-adjusted indirect comparison12-week confirmed disability progression--0.59 (0.46–0.76)<0.0001[2][3]
vs. Teriflunomide Nationwide Cohort StudyEDSS score worseningNo significant differenceNo significant difference--[4]
vs. Fingolimod Matched cohort analysis1-year confirmed disability worsening--0.9 (0.6–1.6)0.80[7]

Safety and Tolerability Profile

The safety profile of Dimethyl fumarate is well-characterized, with the most common adverse events being flushing and gastrointestinal issues.

Table 3: Discontinuation Rates and Common Adverse Events
Treatment ComparisonStudy/AnalysisDiscontinuation Rate (DMF)Discontinuation Rate (Comparator)Reason for Discontinuation (DMF)Reason for Discontinuation (Comparator)Citation(s)
vs. Fingolimod 24-month follow-upHigher with DMFLower with FingolimodIntolerability-[6]
vs. Fingolimod Matched cohort analysis19% (at 1 year)13% (at 1 year)--[7]
vs. Teriflunomide Nationwide Cohort Study10.2% (due to breakthrough disease)22.1% (due to breakthrough disease)--[4]
General ESTEEM Study24%-Adverse events (most common: GI issues)-[8]

Experimental Protocols

General Protocol for Phase 3 Relapsing-Remitting MS Clinical Trials (based on DEFINE/CONFIRM)

A typical Phase 3, multicenter, randomized, double-blind, placebo-controlled study for a new oral therapy in relapsing-remitting multiple sclerosis (RRMS) follows a structured protocol.[9][10][11]

  • Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo over a specified period (e.g., 24 months).[9]

  • Patient Population: Patients aged 18-55 years with a confirmed diagnosis of RRMS according to the McDonald criteria and who have experienced at least one relapse in the year prior to randomization.[12]

  • Study Design: Participants are randomized to receive the investigational drug at a specified dose (e.g., Dimethyl fumarate 240 mg twice daily) or a matching placebo.[1] In some studies, an active comparator arm may be included.[2][3]

  • Primary Endpoint: The primary outcome is typically the annualized relapse rate (ARR) at the end of the study period.[10]

  • Secondary Endpoints: These often include the time to confirmed disability progression (as measured by the Expanded Disability Status Scale - EDSS), the number of new or newly enlarging T2-hyperintense lesions, and the number of gadolinium-enhancing lesions on brain MRI scans.[13][14]

  • Assessments: Clinical assessments, including neurological examinations and EDSS scoring, are performed at baseline and at regular intervals throughout the study. Brain MRI scans are typically conducted at baseline and at specified time points (e.g., 6, 12, and 24 months). Safety monitoring includes the recording of adverse events, laboratory tests, and vital signs.[13][14]

  • Statistical Analysis: The primary analysis for ARR is often performed using a negative binomial regression model, adjusting for baseline characteristics. Time-to-event analyses, such as Cox proportional hazards models, are used for disability progression.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Nrf2 and NF-κB Signaling Pathways

Dimethyl fumarate and its active metabolite, monomethyl fumarate, are thought to exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[15][16][17][18][19][20]

Nrf2_Pathway DMF Dimethyl Fumarate Keap1 Keap1 DMF->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription of

NFkB_Pathway DMF Dimethyl Fumarate p65 p65 (RelA) DMF->p65 covalently modifies (inhibits translocation) IkB IκB NFkB_Complex NF-κB Complex (p65/p50) p50 p50 IkB->p65 sequesters IkB->p50 sequesters Proinflammatory_Genes Pro-inflammatory Genes NFkB_Complex->Proinflammatory_Genes activates transcription of

Experimental Workflow: Phase 3 Clinical Trial

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group (Dimethyl Fumarate) Randomization->Treatment_A Treatment_B Comparator Group (Placebo or Active) Randomization->Treatment_B Follow_up Follow-up Period (e.g., 24 months) Treatment_A->Follow_up Treatment_B->Follow_up Data_Collection Data Collection (Relapses, EDSS, MRI, Safety) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

References

Unveiling the Degradation Products of 3,7-Dimethyl-2,6-octadien-1-al: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of compounds like 3,7-dimethyl-2,6-octadien-1-al, commonly known as citral, is paramount. This guide provides a comparative analysis of the degradation products of citral under different conditions, supported by experimental data and detailed analytical protocols.

Citral, a key aroma compound found in citrus oils, is susceptible to degradation through various pathways, primarily acid-catalyzed cyclization and oxidation, as well as a radical-initiated pathway under photochemical conditions.[1][2] This degradation leads to the formation of various byproducts, some of which are responsible for undesirable off-flavors. This guide will delve into the identity of these degradation products and compare the analytical methodologies used for their characterization.

Comparison of Citral Degradation Pathways

Citral degradation is significantly influenced by environmental factors such as pH and light exposure. The two primary degradation routes lead to distinct product profiles.

  • Acid-Catalyzed Degradation: In acidic environments, citral undergoes a series of cyclization and oxidation reactions.[3] This pathway is particularly relevant in acidic food and beverage formulations.

  • Photochemical Degradation: Exposure to light can initiate a radical-based degradation pathway, which occurs in parallel with cyclization.[2] This is a critical consideration for products stored in transparent packaging.

The principal degradation products identified from these pathways include:

  • p-Cymene: A major product of acid-catalyzed degradation, contributing to a solvent-like off-flavor.

  • p-Methylacetophenone: Another significant product from the acid-catalyzed pathway, imparting a pungent, floral off-odor.

  • p-Cresol: Formed through the oxidation of p-cymene, it has a characteristic medicinal or phenolic off-flavor.[2]

The following diagram illustrates the major degradation pathways of citral.

Citral_Degradation cluster_acid Acid-Catalyzed Pathway cluster_photo Photochemical Pathway Citral Citral (3,7-Dimethyl-2,6-octadien-1-al) Cyclization Cyclization Citral->Cyclization H+ Radical_Initiation Radical Initiation Citral->Radical_Initiation Light (hν) Oxidation_Acid Oxidation Cyclization->Oxidation_Acid p_Cymene p-Cymene Oxidation_Acid->p_Cymene p_Methylacetophenone p-Methylacetophenone Oxidation_Acid->p_Methylacetophenone p_Cresol_Acid p-Cresol p_Cymene->p_Cresol_Acid Oxidation Radical_Pathway Radical Pathway Radical_Initiation->Radical_Pathway Various_Products Various Products Radical_Pathway->Various_Products

Figure 1: Major degradation pathways of Citral.

Quantitative Analysis of Degradation Products

The formation of degradation products can be quantified using various analytical techniques. The table below summarizes representative data on the stability of citral and the formation of a key degradation product, p-cymene, under different conditions.

Condition/FormulationAnalytical MethodCitral Loss (%)p-Cymene Formation (Area Count)Reference
Lecithin-stabilized emulsion (4 weeks at 50°C)SPME-GC-MS~100%Not specified[1]
Lecithin-Chitosan stabilized emulsion (4 weeks at 50°C)SPME-GC-MS~100%Not specified[1]
Gum Arabic-stabilized emulsion (pH 3.0)GC-MSDegradation observedHigher than WPI-stabilized[4]
Whey Protein Isolate-stabilized emulsion (pH 3.0)GC-MSDegradation observedLower than GA-stabilized[4]
Acidic aqueous solution (pH 3)Not specifiedHigh degradation rateNot specified[5]

Comparison of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the identification and quantification of citral and its degradation products.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase, typically with UV detection.
Analytes Ideal for volatile and semi-volatile degradation products like p-cymene, p-methylacetophenone, and p-cresol.Suitable for less volatile compounds and for quantifying citral isomers (geranial and neral).
Sample Prep Often requires extraction (e.g., Solid Phase Microextraction - SPME) and sometimes derivatization.Minimal sample preparation, often just dilution in the mobile phase.
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good sensitivity, particularly with a UV detector at the appropriate wavelength.
Identification Provides structural information through mass spectra, enabling confident identification of unknown compounds.Identification is based on retention time compared to standards. Diode array detectors can provide spectral information.

The following diagram illustrates a general experimental workflow for analyzing citral degradation products.

Experimental_Workflow Start Citral-containing Sample Degradation Induce Degradation (e.g., Acidification, Light Exposure) Start->Degradation Sample_Prep Sample Preparation Degradation->Sample_Prep Analysis Analytical Technique Sample_Prep->Analysis GC_MS GC-MS Analysis Analysis->GC_MS Volatiles HPLC HPLC Analysis Analysis->HPLC Non-volatiles Data_Processing Data Processing and Quantification GC_MS->Data_Processing HPLC->Data_Processing Results Identification and Quantification of Degradation Products Data_Processing->Results

Figure 2: General workflow for citral degradation analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

This protocol is a general guideline for the analysis of volatile compounds like p-cymene, p-methylacetophenone, and p-cresol.

  • Sample Preparation (SPME):

    • Place a known amount of the degraded citral sample into a headspace vial.

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined time and temperature (e.g., 30 min at 60°C).

    • Retract the fiber and immediately introduce it into the GC injector.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C for 2 min.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min and hold for 5 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified compounds using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) for Citral and Less Volatile Products

This protocol is a general guideline for the quantification of citral isomers and can be adapted for other less volatile degradation products.

  • Sample Preparation:

    • Dilute the degraded citral sample with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis detector set at a wavelength of maximum absorbance for citral (around 238 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Identify citral isomers (geranial and neral) and other products based on their retention times compared to pure standards.

    • Quantify the compounds by creating a calibration curve with standards of known concentrations.

Conclusion

The degradation of 3,7-dimethyl-2,6-octadien-1-al (citral) is a complex process influenced by factors such as pH and light, leading to the formation of distinct degradation products. Understanding these pathways and employing appropriate analytical techniques like GC-MS and HPLC are crucial for ensuring the quality and stability of products containing this important flavor compound. This guide provides a framework for comparing these degradation pathways and selecting the most suitable analytical methodology for their investigation.

References

Comparative Metabolomics of Cells Treated with Pentoxifylline (3,7-DMF)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione), a methylxanthine derivative, on various cell types. While comprehensive, direct comparative metabolomics studies on Pentoxifylline are limited in publicly available literature, this document synthesizes findings from various studies that elucidate its impact on cellular metabolism and related signaling pathways. The information is intended to support further research and drug development efforts.

Data Presentation: Summary of Metabolic Effects

The following table summarizes the known metabolic and physiological effects of Pentoxifylline treatment based on current research. It is important to note that these findings are derived from studies that may not have employed global untargeted metabolomics but rather focused on specific metabolic pathways or markers.

Metabolic Process/Pathway Cell/System Type Observed Effect of Pentoxifylline Treatment Key Findings Reference
Glucose Metabolism Obese/diabetic (ob/ob) miceIncreased intestinal glucose absorption and postprandial hyperglycemia.Pentoxifylline enhanced the mRNA and protein expression of jejunal glucose transporter 2 (GLUT2).[1]
Lipid Metabolism Obese/diabetic (ob/ob) miceExacerbated fatty liver and increased hepatic lipogenesis.Increased hepatic activity of carbohydrate response element binding protein (ChREBP) and enhanced expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[1]
Protein Metabolism Sepsis model in ratsDecreased muscle protein wasting.Mitigated the loss of muscle protein and partially prevented the decrease in muscle protein synthesis induced by infection.[2]
Oxidative Stress D-galactose-induced aging miceEnhanced antioxidative capability.Reduced oxidative damage and increased activation of Nrf2.[3]
Mitochondrial Biogenesis D-galactose-induced aging micePromoted mitochondrial biogenesis.Upregulated PGC-1α-dependent mitochondrial biogenesis genes.[3]
Extracellular Matrix Asthmatic bronchial fibroblastsAttenuated fibroblast-to-myofibroblast transition.Reduced the formation of myofibroblasts induced by transforming growth factor β1 (TGF-β1).[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Study of Metabolic Effects in Mice
  • Animal Model: Lean and obese/diabetic ob/ob mice were used.

  • Treatment: Pentoxifylline was administered at a dose of 100 mg·kg−1·day−1 for either 4 days or 3 weeks.[1]

  • Metabolite Analysis: Plasma lipids, glucose, and other metabolites were measured using standard enzymatic assays. Hepatic lipids were assessed in vivo using magnetic resonance spectroscopy and confirmed by histological analysis of liver sections.[1]

  • Gene and Protein Expression: Hepatic extracts were analyzed by RT-PCR for gene expression and Western blotting for protein levels of key metabolic enzymes and transcription factors.[1]

Cell Culture and Treatment for Signaling Pathway Analysis
  • Cell Line: Human cervical cancer cells (CaSki).

  • Culture Conditions: Cells were cultured in appropriate media and treated with TNF-α and/or TGF-β1 to induce epithelial-mesenchymal transition (EMT).

  • Pentoxifylline Treatment: Pentoxifylline was added to the culture medium at specified concentrations to assess its effect on EMT.

  • Analysis: Changes in protein expression related to EMT and NF-κB signaling (e.g., N-cadherin, Vimentin, IκBα, p65) were evaluated by qPCR and in-cell Westerns.[5]

Metabolite Extraction for Untargeted Metabolomics (General Protocol)

While a specific untargeted metabolomics study for Pentoxifylline was not found, a general protocol for cultured cells is as follows:

  • Cell Culture: Grow cells to a desired confluency (e.g., 80-90%).

  • Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest metabolic activity.[6]

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The extraction is typically performed using a solvent system like methanol/chloroform/water to separate polar and nonpolar metabolites.[6]

  • Sample Preparation: The extracted fractions are then dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR.

Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by Pentoxifylline and a general workflow for a comparative metabolomics experiment.

Pentoxifylline_Signaling_Pathway cluster_cAMP cAMP-CREB Pathway cluster_NFkB Anti-inflammatory Pathway cluster_TGFb Anti-fibrotic Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits NFkB_pathway NF-κB Pathway PTX->NFkB_pathway Inhibits TGFb TGF-β1 PTX->TGFb Inhibits cAMP cAMP PDE->cAMP Inhibits conversion to AMP CREB CREB cAMP->CREB Activates Nrf2_PGC1a Nrf2 / PGC-1α CREB->Nrf2_PGC1a Activates Antioxidant_Mito Antioxidant Response & Mitochondrial Biogenesis Nrf2_PGC1a->Antioxidant_Mito Promotes TNFa TNF-α TNFa->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Promotes Smad Smad2/3 TGFb->Smad Activates Fibrosis Fibrosis Smad->Fibrosis Promotes

Caption: Key signaling pathways modulated by Pentoxifylline.

Metabolomics_Workflow start Cell Culture treatment Treatment Groups (e.g., Control, Pentoxifylline) start->treatment quenching Metabolic Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS / GC-MS / NMR Analysis extraction->analysis data_proc Data Processing & Peak Identification analysis->data_proc stats Statistical Analysis (e.g., PCA, OPLS-DA) data_proc->stats pathway Pathway Analysis & Biological Interpretation stats->pathway end Comparative Metabolomic Profile pathway->end

Caption: General workflow for a comparative metabolomics study.

References

Safety Operating Guide

Proper Disposal of 3,7-DMF (N,N-Dimethylformamide): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,7-DMF, more commonly known as N,N-Dimethylformamide (DMF). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining laboratory safety.

DMF is a widely used solvent that is classified as a flammable liquid and is harmful to human health.[1][2] Proper disposal is not only a regulatory requirement but also a critical aspect of responsible laboratory practice. This guide outlines the necessary steps for the safe handling and disposal of DMF waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle DMF in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, a lab coat, long pants, and closed-toed shoes, must be worn at all times.[3] It is important to note that neither latex nor nitrile gloves provide adequate protection against DMF; therefore, appropriate chemical-resistant gloves should be selected.[3]

In the event of a spill, evacuate the area and eliminate all ignition sources. For small spills (less than 1 liter) within a fume hood, the spill can be absorbed using sand or another non-combustible solid.[3] For larger spills, contact your institution's environmental health and safety (EHS) office immediately.[3][4]

Waste Collection and Storage

DMF waste should be collected in clearly labeled, closed containers.[3] These containers should be stored in a well-ventilated, flammable-safe area, away from heat, sparks, and open flames.[3] Waste containers should not be filled to more than 95% capacity and should be disposed of within six months of the start date of accumulation.[3]

Disposal Procedures

The primary and recommended method for the disposal of DMF is incineration by a licensed hazardous waste disposal facility.[1][5] Do not dispose of DMF down the drain or with regular laboratory trash.

Quantitative Data on Disposal Methods

The following table summarizes quantitative data from various studies on the treatment and disposal of DMF-containing wastewater.

ParameterValueDisposal MethodSource
Alkaline Hydrolysis Pre-treatment
Alkali (NaOH) Dosage40 g/LChemical/Biological Treatment[6][7]
Air/Liquid Ratio3000:1Chemical/Biological Treatment[6][7]
Treatment Time5 hoursChemical/Biological Treatment[6][7]
DMF Removal Efficiency96%Chemical/Biological Treatment[6][7]
Total Organic Carbon Removal58%Chemical/Biological Treatment[6][7]
Water Thermal Plasma Decomposition
Initial DMF Concentration4,050 - 174,000 mg/LThermal Decomposition[8]
Decomposition Rate>94%Thermal Decomposition[8]
Energy Efficiency41.2 g/kWhThermal Decomposition[8]
Plasma Temperature5,000 - 7,400 KThermal Decomposition[8]
Incineration
Decomposition Temperature>350 °CThermal Decomposition[9]

Experimental Protocols

Alkaline Hydrolysis for DMF Wastewater Treatment

A study on a combined chemical and biological treatment method demonstrated effective decomposition of DMF in wastewater. The protocol involves:

  • Alkaline Hydrolysis: The DMF-containing wastewater is treated with sodium hydroxide (NaOH) at a concentration of 40 g/L.[6][7]

  • Air Stripping: The alkaline solution is then subjected to air stripping with an air-to-liquid ratio of 3000:1 for 5 hours. This process decomposes DMF into dimethylamine and formate and strips out the dimethylamine.[6][7]

  • Biological Treatment: The pre-treated wastewater is then introduced into an activated sludge process for further degradation.[6][7]

Water Thermal Plasma Decomposition

For high concentrations of DMF solutions, a water thermal plasma technique has been shown to be effective:

  • A high-concentration DMF solution (ranging from 4,050 to 174,000 mg/L) is introduced into a DC water plasma reactor.[8]

  • The plasma, with a temperature ranging from 5,000 to 7,400 K, decomposes the DMF.[8]

  • The process achieves a decomposition rate of over 94% and results in gaseous products such as H₂, CO, CO₂, and N₂.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of DMF waste in a laboratory setting.

DMF_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request & Pickup cluster_4 Step 5: Final Disposal A Generate DMF Waste B Segregate from other waste streams A->B C Use designated, sealed waste container B->C D Label container with 'Hazardous Waste - DMF' and start date C->D E Store in a cool, dry, well-ventilated, flammable-safe area D->E F Ensure container is closed and does not exceed 95% capacity E->F G Request waste pickup through institutional EHS F->G H Prepare for pickup by authorized personnel G->H I Transport to a licensed hazardous waste facility H->I J Incineration I->J

Figure 1. Logical workflow for the proper disposal of DMF waste.

References

Essential Safety and Handling Guide for 3,7-Dimethyl-2,6-octadienal (Citral)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 3,7-Dimethyl-2,6-octadienal, also known as Citral. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Synonyms: Citral, 3,7-Dimethyl-2,6-octadienal, Geranial, Neral[1]

Personal Protective Equipment (PPE)

When handling 3,7-Dimethyl-2,6-octadienal, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is also recommended.

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[1] Neoprene or rubber gloves are recommended.[2] It is important to use proper glove removal technique to avoid skin contact.[2] A chemical-resistant lab coat, full-length pants, and closed-toed shoes must be worn at all times.[2]

  • Respiratory Protection: If working in an area with low ventilation or where Permissible Exposure Limits (PEL) may be exceeded, a respirator is required.[2] Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] A type ABEK (EN14387) respirator filter is recommended.

Quantitative Data for 3,7-Dimethyl-2,6-octadienal (Citral)
Physical Properties
Appearance Clear, colorless to pale yellow liquid[1]
Odor Lemon-like
Boiling Point 103-105 °C/9 mmHg[3]
Density 0.876 g/mL at 25 °C[3]
Flash Point 107.78 °C - closed cup[3]
Toxicity Data
Acute Dermal LD50 (Rabbit) 2250 mg/kg bw
Acute Dermal LD50 (Rat) >2000 mg/kg bw

Experimental Protocols: Handling and Storage

Handling:

  • Always wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not breathe in dust, mist, or vapor.[1]

  • Use only in a chemical fume hood with adequate ventilation to keep airborne concentrations low.[1][4]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from sources of ignition, open flames, and hot surfaces.[2][4]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from heat, sparks, and flame.[4]

  • Incompatible materials include strong oxidizing agents, halogens, halogenated compounds, and reducing agents.[4]

Spill and Disposal Plan

Spill Procedures: In the event of a spill, follow these steps:

  • Evacuate the spill area and keep others from entering.

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Clean the spill area, observing all precautions in the Protective Equipment section.[1]

  • Avoid runoff into storm sewers and ditches that lead to waterways.[1]

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical attention.[1] Remove and wash contaminated clothing before reuse.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[5]

  • Ingestion: Do NOT induce vomiting. Get medical attention.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Restrict Access spill->evacuate ppe Don Personal Protective Equipment evacuate->ppe ignition Remove Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Absorbed Material contain->collect dispose Dispose of Waste in Labeled Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a 3,7-Dimethyl-2,6-octadienal spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.